Product packaging for 2-Fluoro-5-(methylthio)benzoic acid(Cat. No.:CAS No. 57318-98-6)

2-Fluoro-5-(methylthio)benzoic acid

Cat. No.: B1590791
CAS No.: 57318-98-6
M. Wt: 186.21 g/mol
InChI Key: RLUKYSZMWGKZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoro-5-(methylthio)benzoic acid (CAS 57318-98-6) is a fluorinated and sulfur-containing benzoic acid derivative with a molecular weight of 186.20 g/mol and the formula C₈H₇FO₂S . This compound serves as a valuable synthetic intermediate in pharmaceutical research, particularly in the development of anti-inflammatory and analgesic agents, where its structure allows for modification into active compounds that target cyclooxygenase (COX) enzymes . The presence of both fluorine and a methylthio group enhances the molecule's bioavailability and binding selectivity, making it a useful building block for designing potent and selective drug candidates . Research into related 2,5-substituted benzoic acid scaffolds has demonstrated their utility in the discovery of potent inhibitors for anti-apoptotic Bcl-2 family proteins (like Mcl-1 and Bfl-1), which are validated therapeutic targets in various cancers . The compound requires careful handling and should be stored sealed in a dry environment at room temperature . It is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO2S B1590791 2-Fluoro-5-(methylthio)benzoic acid CAS No. 57318-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUKYSZMWGKZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568253
Record name 2-Fluoro-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57318-98-6
Record name 2-Fluoro-5-(methylsulfanyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-5-(methylthio)benzoic acid, a compound of interest in pharmaceutical and agrochemical research. As a molecule incorporating a carboxylic acid, a fluorine atom, and a methylthio group, its characteristics are governed by the interplay of these functional groups. Understanding these properties is paramount for its application in synthesis, formulation, and biological studies.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic carboxylic acid. Its structure, confirmed by its IUPAC name and various spectroscopic identifiers, is fundamental to its chemical behavior.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 57318-98-6[1][2]

  • Molecular Formula: C₈H₇FO₂S[3]

  • Molecular Weight: 186.20 g/mol [3][4]

  • Canonical SMILES: CSC1=CC=C(F)C(C(=O)O)=C1[1][2]

  • InChI Key: RLUKYSZMWGKZMQ-UHFFFAOYSA-N[1][2]

The molecule consists of a benzene ring substituted with a fluorine atom at position 2, a carboxylic acid group at position 1, and a methylthio group at position 5. The electron-withdrawing nature of the fluorine and carboxylic acid groups, combined with the electron-donating and lipophilic character of the methylthio group, creates a unique electronic and steric environment that dictates its reactivity and physical properties.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2!"]; C4 [label="C", pos="0.8,-2!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,0!"]; C7 [label="C", pos="2.6,-0.75!"]; O1 [label="O", pos="3.4,0!"]; O2 [label="OH", pos="3.4,-1.5!"]; F1 [label="F", pos="-2.6,-0.75!"]; S1 [label="S", pos="0,3!"]; C8 [label="CH3", pos="0,4.5!"];

// Edges for bonds C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C5 -- C7; C7 -- O1 [style=solid]; C7 -- O2 [style=solid]; C2 -- F1; C1 -- S1; S1 -- C8;

}

Figure 1: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, specific experimental values for properties like melting and boiling points are not consistently reported in publicly available literature.

PropertyValueSource/Method
Molecular Weight 186.20 g/mol [3][4]
Appearance White to off-white crystalline solid(Typical for similar compounds)
Melting Point 160-162 °C (for the related 2-Fluoro-5-methylbenzoic acid)[5]
Boiling Point Data not available
Solubility Data not available for specific solvents. Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and acetone.[1][6][7][8]
pKa Data not available. Estimated to be in the range of 3-4 for the carboxylic acid group.(Based on substituted benzoic acids)
LogP (calculated) 2.40[1][2]
Hydrogen Bond Donors 1[1][2]
Hydrogen Bond Acceptors 2[1][2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the methylthio group, and the acidic proton of the carboxylic acid. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons and the fluorine atom. The methyl protons should appear as a singlet, and the carboxylic acid proton as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would reveal eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the fluorine, carboxylic acid, and methylthio substituents. The methyl carbon of the methylthio group will be the most upfield signal.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups.[12][13] Key expected absorption bands include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid, expected around 1700 cm⁻¹.

  • C-F stretching vibrations, which can appear in the fingerprint region.

  • C-S stretching vibrations.

  • Aromatic C-H and C=C stretching and bending vibrations.[14]

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (186.2).[15] Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[16][17][18] The presence of the sulfur and fluorine atoms would also lead to characteristic fragmentation pathways.[19][20]

Experimental Protocols for Physicochemical Characterization

For researchers aiming to experimentally determine the physicochemical properties of this compound, the following established methodologies are recommended.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

graph "Melting_Point_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; Powder [label="Powder Sample"]; Load [label="Load Capillary"]; Powder -> Load [label="2-3 mm"]; }

subgraph "cluster_measurement" { label = "Measurement"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF", fontcolor="#202124"]; Place [label="Place in Apparatus"]; Heat [label="Heat"]; Observe [label="Observe & Record"]; Place -> Heat [label="Controlled Rate"]; Heat -> Observe [label="Onset & Completion"]; }

Load -> Place [lhead="cluster_measurement", ltail="cluster_prep", color="#34A853"]; Observe -> Report [color="#EA4335"]; Report [label="Report Melting Range", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Figure 2: Workflow for melting point determination.

Solubility Assessment

Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.

Protocol: Visual Solubility Determination

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of vials.

  • Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each vial.

  • Mixing: Agitate the vials (e.g., using a vortex mixer or sonicator) at a controlled temperature for a set period.

  • Observation: Visually inspect for complete dissolution. If the solid dissolves, the compound is soluble at that concentration. If not, the compound can be classified as partially soluble or insoluble. For quantitative analysis, gravimetric or chromatographic methods can be employed on the saturated solution.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group and is critical for understanding its ionization state at different pH values.

Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).

  • Titration Setup: Use a calibrated pH meter with a suitable electrode.

  • Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

digraph "pKa_Determination" { graph [fontname = "Helvetica"]; node [fontname = "Helvetica", fontsize = 10, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Helvetica", fontsize = 10, color="#5F6368"];

start [label="Prepare Acid Solution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; titrate [label="Titrate with Standard Base"]; record [label="Record pH vs. Volume"]; plot [label="Plot Titration Curve"]; analyze [label="Determine Half-Equivalence Point"]; pKa [label="pKa = pH at half-equivalence", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> titrate; titrate -> record; record -> plot; plot -> analyze; analyze -> pKa; }

Figure 3: Logical flow for pKa determination.

Safety and Handling

Based on available safety data sheets, this compound is classified as harmful and an irritant.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

Applications in Research and Development

The structural motifs present in this compound make it a valuable building block in medicinal chemistry and agrochemical synthesis.

  • Pharmaceuticals: The presence of the fluorinated benzoic acid moiety is common in many drug candidates. The methylthio group can be a site for further functionalization or can contribute to the lipophilicity and metabolic stability of a molecule. It is used as an intermediate in the synthesis of anti-inflammatory and analgesic agents.[3]

  • Agrochemicals: Similar structures are explored in the development of new herbicides and fungicides.[3]

Conclusion

References

An In-depth Technical Guide to 2-Fluoro-5-(methylthio)benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(methylthio)benzoic acid, identified by its CAS number 57318-98-6 , is a versatile trifunctional aromatic building block of significant interest in medicinal chemistry and agrochemical research.[1] Its unique substitution pattern, featuring a carboxylic acid, a fluorine atom, and a methylthio group, provides a strategic framework for the synthesis of complex molecular architectures. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds, while the methylthio and carboxylic acid moieties offer multiple avenues for synthetic modification.[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this important chemical intermediate.

Physicochemical and Safety Data

A thorough understanding of the fundamental properties and safety considerations is paramount for the effective and safe handling of any chemical compound.

Core Properties
PropertyValueSource(s)
CAS Number 57318-98-6[4][5]
Molecular Formula C₈H₇FO₂S[1][5]
Molecular Weight 186.20 g/mol [1]
IUPAC Name 2-fluoro-5-(methylsulfanyl)benzoic acid[5]
Canonical SMILES CSC1=CC=C(F)C(C(=O)O)=C1[5]
Purity Typically ≥98%[4][5]
Appearance White to off-white crystalline powder(Typical)
Storage Room temperature, in a dry, well-ventilated area[4]
Safety and Hazard Information

This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H302: Harmful if swallowed[4]

    • H315: Causes skin irritation[4]

    • H319: Causes serious eye irritation[4]

    • H335: May cause respiratory irritation[4]

Molecular Structure and Characterization

The unique arrangement of functional groups on the benzene ring dictates the chemical reactivity and utility of this compound.

Caption: Molecular structure of this compound.

Predicted Spectral Data
  • ¹H NMR (predicted): The proton NMR spectrum is expected to show a singlet for the methylthio protons (-SCH₃) around δ 2.5 ppm. The aromatic region (δ 7.0-8.0 ppm) will display a complex multiplet pattern due to the coupling between the three aromatic protons and the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).

  • ¹³C NMR (predicted): The carbon NMR spectrum should exhibit eight distinct signals. The methyl carbon of the thioether will be observed in the upfield region (around 15-20 ppm). The aromatic carbons will resonate in the range of δ 110-150 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. The carboxyl carbon will be the most downfield signal (δ > 165 ppm).[6][7]

  • FT-IR (predicted): The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions.[8]

  • Mass Spectrometry (predicted): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 186. The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and potentially cleavage of the methyl group from the thioether.

Synthesis of this compound

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrolysis A 2-Fluoro-5-chlorobenzonitrile C 2-Fluoro-5-(methylthio)benzonitrile A->C DMF, Heat B Sodium thiomethoxide (NaSMe) B->C D 2-Fluoro-5-(methylthio)benzonitrile F This compound D->F Heat (Reflux) E Aqueous Acid (e.g., H2SO4) E->F

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Fluoro-5-(methylthio)benzonitrile

This step involves a nucleophilic aromatic substitution reaction, where the chloride on the benzene ring is displaced by the thiomethoxide nucleophile. The fluorine atom at the ortho position activates the ring towards this substitution.

  • Rationale: The electron-withdrawing nature of the nitrile and fluorine groups facilitates the attack of the nucleophilic sodium thiomethoxide on the carbon bearing the chlorine atom. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this type of reaction. A similar reaction is described in Chinese patent CN101712641A for the synthesis of methylthio benzonitrile from chlorobenzonitrile.[9]

  • Experimental Protocol:

    • To a solution of 2-fluoro-5-chlorobenzonitrile in anhydrous DMF, add sodium thiomethoxide.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 80-120 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-fluoro-5-(methylthio)benzonitrile.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis of 2-Fluoro-5-(methylthio)benzonitrile

The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This is a standard transformation in organic synthesis.

  • Rationale: Acid-catalyzed hydrolysis of nitriles is a robust and high-yielding method to obtain carboxylic acids. The reaction proceeds via the formation of a protonated nitrile, which is then attacked by water. A procedure for the hydrolysis of a related fluorinated benzonitrile is detailed by Benchchem in their guide for synthesizing 2-fluoro-5-formylbenzoic acid.[10]

  • Experimental Protocol:

    • To a flask containing 2-fluoro-5-(methylthio)benzonitrile, add a solution of aqueous sulfuric acid (e.g., 50-70%).

    • Heat the mixture to reflux and maintain this temperature for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by its three functional groups: the carboxylic acid, the fluorine atom, and the methylthio group.

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, amidation (to form amides), and reduction to an alcohol. The formation of amides is a particularly important reaction in drug discovery for creating diverse libraries of compounds for biological screening.[11]

  • Fluorine Atom: The fluorine atom can be involved in nucleophilic aromatic substitution reactions, although this is less favorable than with a chlorine or bromine substituent. Its primary role is to modulate the electronic properties and metabolic stability of the molecule.

  • Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide or a sulfone, providing further opportunities for structural diversification and modulation of physicochemical properties such as solubility and polarity.

Applications as a Pharmaceutical Intermediate

This compound is a valuable building block in the synthesis of a variety of biologically active molecules.

  • Anti-inflammatory and Analgesic Agents: This compound is used as an intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] The specific structural features of this benzoic acid derivative allow for its incorporation into molecules designed to selectively inhibit COX-1 or COX-2.

  • Kinase Inhibitors: Fluorinated benzoic acids are frequently employed in the synthesis of kinase inhibitors for the treatment of cancer and other diseases. The fluorine atom can form crucial hydrogen bonds with amino acid residues in the kinase active site, enhancing binding affinity and selectivity.[11]

  • Antiviral Agents: Benzoic acid derivatives have been investigated as inhibitors of viral enzymes, such as influenza neuraminidase.[12] The structural scaffold of this compound can be elaborated to design novel antiviral compounds.

  • Agrochemicals: Beyond pharmaceuticals, this compound also finds application in the design of new herbicides and fungicides. The fluorine and sulfur moieties can enhance the efficacy and selectivity of these agrochemicals.[1]

Conclusion

This compound is a chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of complex molecules. While detailed synthetic and spectral data in the public literature is sparse, a plausible and robust synthetic route can be designed based on established chemical principles. The continued exploration of the reactivity and applications of this compound is likely to lead to the discovery of novel therapeutic agents and other valuable chemical entities.

References

Spectroscopic Characterization of 2-Fluoro-5-(methylthio)benzoic Acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(methylthio)benzoic acid, a substituted aromatic carboxylic acid, presents a unique combination of functional groups that are of significant interest in medicinal chemistry and materials science. The interplay between the electron-withdrawing fluorine atom, the electron-donating methylthio group, and the carboxylic acid moiety on the benzene ring creates a distinct electronic and structural profile. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a comprehensive search of publicly available databases and scientific literature did not yield experimentally acquired spectra for this compound, this guide will leverage established spectroscopic principles and data from analogous compounds to predict its spectral features. Furthermore, detailed experimental protocols are provided to enable researchers to acquire and interpret this data.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound is foundational to understanding its spectroscopic behavior. The substitution pattern on the benzene ring dictates the chemical environment of each atom and bond, leading to characteristic signals in various spectroscopic techniques.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of structurally similar compounds, the following ¹H and ¹³C NMR spectral features are predicted for this compound.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the thioether group, and the acidic proton of the carboxylic acid.

  • Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

    • The proton at C6, ortho to the fluorine, is expected to appear as a doublet of doublets.

    • The protons at C3 and C4 will also show complex splitting, likely appearing as multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

  • Methyl Protons (-SCH₃): The methyl group of the methylthio moiety is expected to appear as a singlet in the upfield region of the spectrum, likely around δ 2.5 ppm.

  • Carboxylic Acid Proton (-COOH): The acidic proton will appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule. Due to the lack of symmetry, eight distinct carbon signals are expected.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected to have the most downfield chemical shift, typically in the range of δ 165-175 ppm.[3]

  • Aromatic Carbons (Ar-C): The six aromatic carbons will appear in the region of δ 110-160 ppm. The carbon attached to the fluorine (C2) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.

  • Methyl Carbon (-SCH₃): The methyl carbon of the thioether is expected to appear at a relatively upfield chemical shift, typically around δ 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-COOH> 10 (broad singlet)165 - 175
Ar-H7.0 - 8.5 (multiplets)-
Ar-C-110 - 160
-SCH₃~ 2.5 (singlet)15 - 20
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorption bands.[4][5]

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.[6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted to appear in the range of 1710-1680 cm⁻¹ for the carbonyl group of the carboxylic acid.[6]

  • C-F Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ is expected for the C-F stretching vibration.

  • C-S Stretch: A weaker absorption band for the C-S stretch is anticipated in the range of 800-600 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the region of 1600-1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

  • Aromatic C-H Stretches: These will appear as a group of weak to medium bands above 3000 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Strong, Broad
Carboxylic AcidC=O Stretch1710 - 1680Strong, Sharp
FluoroaromaticC-F Stretch1250 - 1000Strong
ThioetherC-S Stretch800 - 600Weak to Medium
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Aromatic RingC-H Stretch> 3000Weak to Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 186.21 g/mol ), the following features are expected in its electron ionization (EI) mass spectrum.[7][8]

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular ion is expected at m/z 186.

  • Key Fragmentation Pathways:

    • Loss of -OH: A fragment ion at m/z 169, resulting from the loss of a hydroxyl radical from the carboxylic acid group.

    • Loss of -COOH: A fragment ion at m/z 141, corresponding to the loss of the entire carboxylic acid group.

    • Loss of -SCH₃: A fragment ion at m/z 139, due to the cleavage of the methylthio group.

    • Further Fragmentations: The initial fragments can undergo further fragmentation, leading to a complex pattern of lower mass ions.

G M [C8H7FO2S]⁺ m/z = 186 M_minus_OH [C8H6FOS]⁺ m/z = 169 M->M_minus_OH - •OH M_minus_COOH [C7H6FS]⁺ m/z = 141 M->M_minus_COOH - •COOH M_minus_SCH3 [C7H4FO2]⁺ m/z = 139 M->M_minus_SCH3 - •SCH3

Figure 2. Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocols for Spectroscopic Analysis

To obtain the actual spectroscopic data for this compound, the following standardized experimental protocols are recommended.

Protocol 1: NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) prep1->prep2 prep3 Add a small amount of TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1 Place the NMR tube in the spectrometer prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 400 MHz) acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 100 MHz) acq2->acq4 proc1 Apply Fourier transformation acq3->proc1 acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate the chemical shifts to TMS proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Figure 3. Workflow for NMR spectroscopic analysis.

Protocol 2: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the KBr pellet or the ATR accessory into the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Protocol 3: Mass Spectrometry
  • Sample Introduction:

    • Direct Infusion (for high-purity samples): Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). Infuse the solution directly into the ion source of the mass spectrometer.

    • Gas Chromatography-Mass Spectrometry (GC-MS) (for volatile samples or mixtures): Dissolve the sample in a volatile solvent and inject it into the gas chromatograph. The compound will be separated from any impurities before entering the mass spectrometer.

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a suitable mass-to-charge (m/z) range (e.g., 40-300 amu).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with spectral libraries if available.

Conclusion

References

biological activity of 2-Fluoro-5-(methylthio)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Derivatives

I'm starting a deep dive into the biological activities of 2-Fluoro-5-(methylthio)benzoic acid derivatives. I'm focusing on understanding their mechanisms of action and identifying any related compounds with established biological effects. It's a broad search, but hopefully I'll find some interesting leads.

Developing Research Plan

I've expanded my research goals to include identifying established experimental protocols and assays for evaluating the biological activity of these compounds and their synthesis methods. Identifying the key molecular targets and signaling pathways these derivatives modulate is also a key priority. My aim is to structure this info into a technical whitepaper with supporting data and diagrams.

Gleaning Foundational Data

I've begun to gather essential details. My preliminary search revealed that this compound serves as a crucial building block in pharmaceutical synthesis, with a focus on anti-inflammatory and analgesic compounds. This initial data offers a concrete starting point.

Uncovering Biological Activities

I'm now investigating specific biological activities. While I've established this compound's role as a precursor, I need derivative specifics. Search results hint at anti-inflammatory, analgesic, and potential anticancer applications, but lack definitive data on this compound's derivatives. I'm focusing on finding examples of these derivatives and documented biological activity, to create a strong technical guide.

Reviewing Prior Research

I'm making progress. My latest search yielded some useful leads, though the information's a bit scattered. While finding direct research on the biological activities of this compound derivatives remains elusive, I'm gleaning insights from related compounds and broader metabolic pathways. This is now focusing my search to related molecules.

Connecting Structural Analogues

I'm now connecting the dots. The initial search, as you know, provided some valuable, albeit indirect information. I'm focusing on structural similarities, like the fluorinated benzoic acid backbone and the thioether linkage. This has led me to related compounds, such as fluorinated benzimidazoles, that show potential biological activities. I'm building a guide outlining the compound's synthetic uses and then extrapolating possible biological implications from the data on structurally similar compounds. The information is now organized to begin constructing my guide.

Generating Guide Content

I've made significant progress organizing and structuring the guide. My deep dive into the literature unearthed diverse biological activities related to fluorinated and methylthio-containing benzoic acid derivatives, offering valuable insights. Specifically, the search on hydrazine derivatives, along with the discovery of 2-(5-substituted-2-thienylthio)benzoic acid derivatives, has broadened my understanding of the compound's potential. My guide will now explore anticancer, antimicrobial, and enzyme inhibition activities, building from the parent compound's synthetic applications.

A Technical Guide to the Medicinal Chemistry Applications of 2-Fluoro-5-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Potential

In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of core chemical scaffolds. These foundational structures are not merely inert frameworks but active contributors to the overall pharmacological profile of a drug candidate. 2-Fluoro-5-(methylthio)benzoic acid emerges as a scaffold of significant interest, embodying a deliberate combination of functional groups poised to address key challenges in medicinal chemistry. This technical guide will provide an in-depth exploration of the potential applications of this versatile building block, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic incorporation of a fluorine atom at the 2-position of the benzoic acid ring is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The high electronegativity and relatively small size of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by altering lipophilicity.[1][2]

Complementing the fluorine substitution, the methylthio group at the 5-position introduces a unique set of characteristics. The sulfur atom can participate in various non-covalent interactions with biological targets, and the methyl group can be a site for metabolic modification, potentially influencing the duration of action.[3] Furthermore, the methylthio group can serve as a bioisosteric replacement for other functionalities, allowing for fine-tuning of a compound's properties.[4][5][6][7]

This guide will delve into the synthesis of this compound and its derivatives, explore its potential in key therapeutic areas, and provide detailed experimental protocols for its utilization in drug discovery programs.

Synthetic Strategies: Accessing the Core and its Analogs

The utility of a chemical scaffold is directly linked to its synthetic accessibility. This compound can be prepared through several plausible synthetic routes, leveraging established methodologies in organic chemistry. A general and adaptable approach is outlined below.

Proposed Synthesis of this compound

A practical synthetic route can be envisioned starting from commercially available 2-fluoro-5-bromobenzoic acid. This approach involves a nucleophilic aromatic substitution reaction with a methylthiolate source.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-fluoro-5-bromobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.2 eq).

  • Catalysis: The addition of a copper(I) catalyst, such as copper(I) iodide (0.1 eq), and a ligand, such as L-proline (0.2 eq), can facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Derivative Synthesis: Amidation of the Carboxylic Acid

The carboxylic acid moiety of this compound provides a convenient handle for the synthesis of a diverse library of amide derivatives, which is a common strategy in lead optimization.[8]

Experimental Protocol: General Amidation Procedure [8]

  • Acid Chloride Formation (Optional but often preferred): To a solution of this compound (1.0 eq) in an inert solvent like dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: The crude acid chloride is dissolved in fresh DCM and added dropwise to a cooled (0 °C) solution of the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) in DCM.

  • Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude amide can be purified by column chromatography or recrystallization.

G

Potential Therapeutic Applications

The structural features of this compound suggest its utility as a scaffold in several therapeutic areas. The following sections will explore these potential applications, drawing parallels with structurally related and biologically validated compounds.

Oncology: A Scaffold for Kinase Inhibitors and Beyond

Protein kinases are a major class of drug targets in oncology.[9] The 2-fluorophenyl moiety is a common feature in many approved and investigational kinase inhibitors. For instance, 2-fluoro-5-methylbenzoic acid has been utilized in the synthesis of potent and selective kinase inhibitors.[10] The substitution of the methyl group with a methylthio group in this compound could offer new interaction points within the kinase active site and modulate the pharmacokinetic profile.

Furthermore, some benzoic acid derivatives have demonstrated anticancer activity through various mechanisms.[11] Derivatives of this compound could be screened against a panel of cancer cell lines to identify potential antiproliferative agents.

G

Neurodegenerative Diseases: Targeting Cholinesterases

Derivatives of 2-fluorobenzoic acid have shown promise as inhibitors of cholinesterases, enzymes that are key targets in the treatment of Alzheimer's disease.[8][10] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine can be increased in the brain. The unique electronic properties of the 2-fluoro-5-(methylthio)phenyl moiety could lead to novel interactions with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method) [8]

  • Materials: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), and test compounds.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of varying concentrations of the test compound, 50 µL of phosphate buffer, and 25 µL of the respective cholinesterase enzyme solution.

    • Incubate the plate at 37 °C for 15 minutes.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Data Analysis: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Anti-inflammatory Agents

Fluorinated benzoic acids are precursors to a number of non-steroidal anti-inflammatory drugs (NSAIDs).[8] The fluorine atom can enhance the anti-inflammatory properties of these compounds. Derivatives of this compound could be evaluated for their potential to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay [8]

  • Animal Model: Use a suitable rodent model, such as rats or mice.

  • Procedure:

    • Measure the initial paw volume of the animals.

    • Administer the test compound or vehicle (control) orally or intraperitoneally.

    • After 30-60 minutes, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Considerations

Systematic structural modifications of the this compound scaffold will be crucial for optimizing its biological activity. Key areas for SAR exploration include:

  • Amide Substituents: Variation of the amine component in the amidation reaction will allow for the exploration of a wide range of chemical space. The nature of the substituents on the amine (e.g., alkyl, aryl, heterocyclic) will significantly impact potency, selectivity, and pharmacokinetic properties.

  • Bioisosteric Replacement of the Methylthio Group: The methylthio group can be replaced with other functionalities such as methoxy, methyl, or sulfone groups to probe the importance of the sulfur atom and its oxidation state for biological activity.[4][5][6][7]

  • Modification of the Phenyl Ring: While the core scaffold is defined, further substitution on the phenyl ring could be explored to fine-tune electronic and steric properties.

Conclusion and Future Directions

This compound represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. Its unique combination of a fluorine atom and a methylthio group provides a solid foundation for designing molecules with potentially improved pharmacological profiles. The exploration of its derivatives in oncology, neurodegenerative diseases, and inflammation is a logical and promising avenue for future research. The experimental protocols and strategic considerations outlined in this guide provide a robust framework for initiating and advancing drug discovery programs based on this versatile chemical entity.

References

2-Fluoro-5-(methylthio)benzoic Acid: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics, particularly for challenging biological targets. The deliberate selection of fragments for screening libraries is a critical determinant of success in any FBDD campaign. This guide provides an in-depth technical overview of 2-Fluoro-5-(methylthio)benzoic acid, a fragment of significant potential, yet underexplored in published literature. We will dissect its molecular attributes, propose a robust synthetic route, and provide detailed, field-proven protocols for its screening and validation using core biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage well-designed chemical matter in their discovery pipelines.

Introduction: The Rationale for a Privileged Fragment

The philosophy of FBDD hinges on a simple yet profound principle: smaller, less complex molecules can probe a protein's binding landscape more efficiently than larger, drug-like compounds.[1] A successful fragment hit, though often exhibiting weak affinity, provides a highly efficient starting point for optimization into a potent and selective lead compound. The quality of the fragment library is, therefore, paramount.[1]

This compound (IUPAC: 2-fluoro-5-(methylsulfanyl)benzoic acid) emerges as a compelling candidate for inclusion in any modern fragment library. Its structure is an elegant convergence of three key functionalities, each bestowing valuable properties for drug discovery:

  • The Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Its high electronegativity can modulate the pKa of adjacent groups, influence conformational preferences, and form key interactions (such as hydrogen bonds and dipole interactions) with protein targets. Crucially, it often enhances metabolic stability and membrane permeability.[2] The ¹⁹F nucleus also serves as a powerful, background-free handle for NMR-based screening.[2]

  • The Methylthio (Thioether) Group: The thioether moiety is a versatile functional group in drug design. It can engage in various noncovalent interactions with protein residues, including hydrophobic and S-aromatic interactions.[3][4] Unlike more reactive thiols, the thioether is generally stable, yet its sulfur atom can act as a hydrogen bond acceptor. Its presence can also improve the pharmacokinetic profile of a molecule.[5]

  • The Benzoic Acid Moiety: The carboxylic acid is a classic pharmacophore, capable of forming strong, charge-assisted hydrogen bonds with basic residues like arginine and lysine in a protein's active site. Its acidic nature provides a handle for modulating solubility and pharmacokinetic properties.

The combination of these features on a simple, low-molecular-weight scaffold makes this compound a high-potential probe for a diverse range of biological targets.

Physicochemical and Structural Properties

A thorough understanding of a fragment's properties is essential for designing effective screening experiments and interpreting the resulting data.

PropertyValueSource
IUPAC Name 2-fluoro-5-(methylsulfanyl)benzoic acid[6]
CAS Number 57318-98-6[6]
Molecular Formula C₈H₇FO₂S
Molecular Weight 186.21 g/mol
cLogP 2.40[6]
Fraction sp³ (Fsp³) 0.125[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3 (O, O, F, S)[6]
Purity Typically >98%Commercially Available

Table 1: Key Physicochemical Properties of this compound.

The properties of this fragment align well with the "Rule of Three," a common guideline for fragment library design (MW ≤ 300, cLogP ≤ 3, HBD/HBA ≤ 3).[1] While its Fsp³ character is low, which is typical for small aromatic fragments, its rich functionality provides ample vectors for future chemical elaboration. The Fsp³ count, representing the fraction of sp³ hybridized carbons, is a measure of a molecule's three-dimensionality, a feature often correlated with improved clinical success.[7]

Synthesis Pathway

While this compound is commercially available, understanding its synthesis is crucial for creating analogues for structure-activity relationship (SAR) studies. A plausible and efficient route starts from the readily available 2-amino-5-fluorobenzoic acid, leveraging the Sandmeyer reaction—a classic and robust transformation in aromatic chemistry.[8][9]

The Sandmeyer reaction allows for the conversion of an aryl amine into a variety of functional groups via a diazonium salt intermediate. To synthesize the target thioether, a variation of this reaction is employed.

Proposed Synthetic Protocol:
  • Diazotization:

    • Dissolve 2-amino-5-fluorobenzoic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5°C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt. The reaction is typically monitored for completion by testing for the absence of nitrous acid with starch-iodide paper.

  • Thioether Formation:

    • In a separate flask, prepare a solution of sodium methyl thiolate (NaSMe). This can be generated in situ by reacting methanethiol with a base like sodium hydroxide.

    • Introduce a copper(I) catalyst, such as copper(I) bromide or iodide.[8]

    • Slowly add the cold diazonium salt solution to the copper-thiolate mixture. Effervescence (release of N₂ gas) will be observed. The reaction is typically stirred at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification:

    • Once the reaction is complete, the mixture is acidified to protonate the carboxylic acid.

    • The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

This synthetic approach is highly adaptable for creating a library of analogues by simply varying the starting aniline and the thiol reagent.

Fragment Screening and Validation Workflow

Identifying and validating a fragment hit requires a cascade of sensitive biophysical techniques. The workflow is designed to efficiently screen the library, identify true binders, and provide structural context for subsequent optimization.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Lead Optimization NMR 19F NMR Screening (Cocktailed Fragments) SPR_Confirm SPR Confirmation (Dose-Response & Kinetics) NMR->SPR_Confirm Hits SPR SPR Screening (High Throughput) SPR->SPR_Confirm Hits NMR_Confirm NMR Confirmation (Orthogonal Validation) SPR_Confirm->NMR_Confirm Confirmed Hits Xtal X-ray Crystallography (Binding Mode Analysis) NMR_Confirm->Xtal Validated Hits SBDD Structure-Based Drug Design (SBDD) Xtal->SBDD Co-crystal Structure

Caption: A typical FBDD workflow from primary screening to lead optimization.

Primary Screening: ¹⁹F NMR Spectroscopy

The presence of a fluorine atom makes this compound an ideal candidate for ¹⁹F NMR-based screening. This technique is exceptionally sensitive and offers a low false-positive rate because there is no background signal from the protein or buffer components.[10]

Expertise & Causality: We use a ligand-observed ¹⁹F NMR experiment because it is highly sensitive to changes in the chemical environment of the fluorine atom upon binding to a large protein. The change in the relaxation properties (T₂) of the fragment upon binding is a robust indicator of an interaction. Screening in cocktails (mixtures of 10-20 fragments) is employed to dramatically increase throughput, which is possible due to the wide chemical shift dispersion of ¹⁹F signals.[11]

Self-Validating Protocol: ¹⁹F NMR T₂-Filtered Experiment

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-20 µM) in a suitable, deuterated NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4 in 99.9% D₂O).[10]

    • Prepare cocktails of 10-20 fluorinated fragments, including the title compound, at a concentration of ~200 µM per fragment in the same buffer.

    • Prepare two sets of NMR samples: one with the fragment cocktail only ("Reference") and one with the fragment cocktail and the target protein ("Protein Sample").

  • NMR Data Acquisition:

    • Acquire standard 1D ¹⁹F NMR spectra for both the Reference and Protein samples to check for chemical shift perturbations.

    • Acquire ¹⁹F Carr-Purcell-Meiboom-Gill (CPMG) T₂-filtered spectra for both samples. This pulse sequence acts as a low-pass filter, attenuating signals from molecules with short T₂ relaxation times (i.e., those tumbling slowly, like protein-bound fragments).[11]

  • Data Analysis:

    • Compare the spectra of the Reference and Protein samples.

    • A significant decrease in the signal intensity of a specific fragment in the Protein Sample compared to the Reference sample in the T₂-filtered experiment indicates binding.

    • Chemical shift perturbations in the standard 1D spectrum can provide secondary confirmation of binding.

Hit Confirmation: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique used to confirm hits from the primary screen and to quantify their binding affinity and kinetics.[12]

Expertise & Causality: We immobilize the protein target on the sensor chip and flow the fragment over the surface. This orientation allows for the direct measurement of binding events in real-time. A dose-response experiment is crucial to confirm that the binding is specific and saturable, and to determine the equilibrium dissociation constant (Kᴅ), a key measure of binding affinity.[13]

Self-Validating Protocol: SPR Dose-Response Analysis

  • Assay Setup:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for the small fragment analyte.[13]

    • Use a reference flow cell (e.g., a blank surface or one with an irrelevant immobilized protein) to subtract non-specific binding and bulk refractive index effects.

    • The running buffer should be matched to the NMR buffer as closely as possible, typically a physiological buffer like PBS or HEPES-buffered saline with a small amount of surfactant (e.g., 0.05% P20).[13]

  • Data Acquisition:

    • Prepare a serial dilution of this compound in running buffer, typically ranging from low micromolar to high millimolar concentrations, to bracket the expected weak affinity.

    • Inject the fragment solutions over the target and reference surfaces, starting with the lowest concentration. Include several buffer-only injections for double referencing.

    • Monitor the binding response (in Response Units, RU) over time for each concentration.

  • Data Analysis:

    • Subtract the reference channel data from the target channel data.

    • Plot the steady-state binding response against the fragment concentration.

    • Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the Kᴅ. A well-behaved, saturating curve is a strong indicator of a specific binding event.

Structural Elucidation: X-ray Crystallography

The ultimate validation of a fragment hit is the visualization of its binding mode through X-ray crystallography. This provides a detailed, three-dimensional map of the interactions between the fragment and the protein, which is invaluable for structure-based drug design.[14]

Expertise & Causality: Crystal soaking is often the most efficient method for obtaining fragment-bound structures.[15] Pre-grown crystals of the apo-protein are incubated in a solution containing a high concentration of the fragment. A high concentration (typically in the mM range) is necessary to overcome the fragment's weak affinity and achieve sufficient occupancy in the crystal.[16] The inclusion of the fragment in the cryoprotectant is a critical step to prevent the weakly bound fragment from dissociating during the flash-cooling process.[16]

Self-Validating Protocol: Crystal Soaking Experiment

  • Crystal Preparation:

    • Grow high-quality crystals of the apo-protein that diffract to a high resolution (ideally <2.0 Å).

    • Prepare a soaking solution by dissolving this compound into the crystal mother liquor at the highest possible concentration without causing precipitation (e.g., 10-50 mM).

  • Soaking and Cryo-cooling:

    • Transfer an apo-crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

    • Prepare a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) that also contains the fragment at the same concentration as the soaking solution.

    • Briefly pass the soaked crystal through the cryoprotectant solution before flash-cooling it in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect a high-resolution X-ray diffraction dataset from the cooled crystal at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully inspect the resulting difference electron density maps (Fo-Fc). Unambiguous, positive density corresponding to the shape of this compound in a specific pocket of the protein confirms binding and reveals its precise orientation and interactions.

Interactions cluster_Protein Protein Binding Pocket cluster_Fragment This compound ARG Arg/Lys (+) PHE Phe/Tyr/Trp BACKBONE_NH Backbone NH MET Met COOH Carboxylate (-COO⁻) COOH->ARG Salt Bridge / H-Bond FLUORO Fluorine (C-F) FLUORO->BACKBONE_NH H-Bond / Dipole THIO Methylthio (-SMe) THIO->MET Hydrophobic / S-π RING Aromatic Ring RING->PHE π-π Stacking

Caption: Potential interaction map of the fragment with key protein residues.

Conclusion and Future Directions

This compound represents a fragment of high strategic value for FBDD. Its constituent functional groups are well-recognized for their favorable contributions to molecular recognition and pharmacokinetic properties. The protocols outlined in this guide provide a robust, self-validating framework for its application in a screening campaign, from initial hit identification by ¹⁹F NMR to detailed structural characterization by X-ray crystallography.

While no specific protein targets for this fragment have been reported in the public domain, its structural motifs suggest potential for inhibiting a wide range of enzyme families, including kinases, proteases, and methyltransferases. The successful identification of a binding mode for this fragment would unlock a clear path for structure-based optimization. The carboxylic acid provides an anchor point, while the fluoro and methylthio positions offer vectors for synthetic elaboration to grow the fragment into unoccupied pockets of the binding site, thereby rapidly increasing potency and selectivity. The true potential of this privileged fragment awaits its application in the crucible of an active drug discovery program.

References

A Technical Guide to 2-Fluoro-5-(methylthio)benzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of Commercial Availability, Purity, and Synthetic Methodologies for a Key Building Block in Drug Discovery

Introduction: The Strategic Importance of 2-Fluoro-5-(methylthio)benzoic Acid in Medicinal Chemistry

This compound (CAS No. 57318-98-6) has emerged as a pivotal structural motif in the landscape of modern drug discovery and development. Its unique trifunctional architecture, featuring a carboxylic acid for amide coupling, a fluorine atom to enhance metabolic stability and binding affinity, and a methylthio group that can be further functionalized, makes it a highly sought-after building block. This guide, intended for researchers, medicinal chemists, and professionals in drug development, provides a comprehensive technical overview of its commercial availability, purity standards, and practical synthetic considerations. The strategic incorporation of this intermediate has been particularly notable in the development of novel kinase inhibitors, a critical class of therapeutics in oncology and immunology.[1][2] The fluorine substituent, a common bioisostere in medicinal chemistry, can significantly modulate the physicochemical properties of a lead compound, often leading to improved potency and pharmacokinetic profiles.

Commercial Availability and Procurement

This compound is readily accessible from a variety of commercial suppliers, catering to both small-scale research and larger developmental needs. The compound is typically offered at purities of 98% or higher, which is suitable for most synthetic applications without the need for further purification.

Below is a summary of representative commercial suppliers and their offerings. Researchers are advised to consult the suppliers directly for the most current pricing and availability.

SupplierPurityRepresentative Pack Sizes
Fluorochem98%250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g
Sigma-Aldrich98%Varies by partner
Amerigo ScientificHigh QualityInquire for details
MySkinRecipes98%100 mg
AccelaChem≥95%Inquire for details

Purity, Characterization, and Quality Control: An Analytical Perspective

Ensuring the purity and structural integrity of starting materials is a cornerstone of reproducible and reliable research. For a key building block like this compound, a multi-technique approach to quality control is essential.

Key Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, buffered with formic or trifluoroacetic acid, is typically effective for resolving the target compound from potential impurities. Detection is commonly performed using a UV detector at a wavelength where the aromatic system exhibits strong absorbance (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will provide characteristic signals for the aromatic protons, the methyl group of the methylthio moiety, and the acidic proton of the carboxylic acid. The splitting patterns of the aromatic protons will be indicative of the substitution pattern. ¹³C NMR will show distinct resonances for each carbon atom in the molecule, further confirming its identity.

  • Mass Spectrometry (MS): Coupled with a suitable ionization technique such as electrospray ionization (ESI), mass spectrometry provides an accurate molecular weight determination, confirming the elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the carbonyl (C=O) stretch of the carboxylic acid and the C-F stretch.

Synthesis_Pathway Start 2-Fluoro-5-aminotoluene Intermediate1 Diazonium Salt Start->Intermediate1 1. NaNO₂, HCl 2. 0-5 °C Intermediate2 2-Fluoro-5-(methylthio)toluene Intermediate1->Intermediate2 CH₃SH, Cu(I) catalyst Final_Product This compound Intermediate2->Final_Product KMnO₄, H₂O, heat

References

safety and handling guidelines for 2-Fluoro-5-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Fluoro-5-(methylthio)benzoic acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 57318-98-6). The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure the well-being of laboratory personnel and the integrity of experimental work.

Compound Identification and Physicochemical Properties

This compound is a fluorinated aromatic compound utilized as a building block in chemical synthesis, particularly in the development of pharmaceutical agents.[1] Understanding its fundamental properties is the first step in establishing a safe handling protocol.

PropertyValueSource(s)
CAS Number 57318-98-6[2][3]
Molecular Formula C₈H₇FO₂S
Molecular Weight 186.21 g/mol [2][3]
IUPAC Name 2-fluoro-5-(methylsulfanyl)benzoic acid[2]
Appearance Solid powder (form may vary)[4][5]
Purity Typically ≥98%[2]
Storage Temperature Ambient; Store in a cool, dry place[5][6]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning" and is associated with several health hazards.[2] The primary risks stem from direct contact and inhalation.

  • H302: Harmful if swallowed. [2] Ingestion can lead to adverse health effects. The causality lies in the compound's potential to disrupt normal physiological processes upon absorption through the gastrointestinal tract.

  • H315: Causes skin irritation. [2] Direct contact with the skin can cause localized redness, inflammation, or dermatitis. This is a common characteristic of acidic and aromatic compounds which can disrupt the skin's lipid barrier.

  • H319: Causes serious eye irritation. [2] The compound is a significant irritant to the eyes, potentially causing pain, redness, and damage if not promptly flushed. The acidic nature of the carboxylic group is a primary contributor to this hazard.

  • H335: May cause respiratory irritation. [2] Inhalation of the dust can irritate the mucous membranes and respiratory tract, leading to coughing and soreness.[7]

It is crucial to note that the complete toxicological properties of this specific compound have not been exhaustively investigated.[8] Therefore, it must be handled with the assumption that it may possess other unknown hazards.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a multi-layered approach involving engineering controls and appropriate PPE is mandatory. The goal is to create a barrier between the researcher and the chemical.

Engineering Controls
  • Fume Hood: All handling of this compound powder should be conducted inside a certified chemical fume hood.[8][9] This is the primary engineering control to prevent inhalation of airborne dust and to contain any potential spills.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][9]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][10]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's specific hazards. A complete ensemble is required for all handling procedures.

  • Eye and Face Protection: Tightly sealed safety goggles or a face shield are required to protect against dust particles and accidental splashes.[9][10][11]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[8][9]

    • Lab Coat: A long-sleeved lab coat is mandatory to protect skin and clothing from contamination.[12]

  • Respiratory Protection: If work outside of a fume hood is unavoidable or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N100 or P3) must be used.[8][9][11]

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3

Caption: Standard PPE Donning and Doffing Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for preventing accidental exposure and maintaining compound stability.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust. Use appropriate tools (e.g., a spatula) for transfers.[8][9][13]

  • Grounding: For larger quantities, take precautionary measures against static discharge.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[9][14] Do not eat, drink, or smoke in the work area.[7][14]

  • Container Management: Keep the container tightly closed when not in use.[5][6][9]

Storage
  • Conditions: Store the compound in a cool, dry, and well-ventilated area.[5][6][9]

  • Incompatibilities: Keep away from strong oxidizing agents.[10][15]

  • Security: For regulated environments, store in a locked cabinet or an area with restricted access.[5][11]

Emergency Procedures

A clear and well-rehearsed emergency plan is a critical component of laboratory safety.[16]

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][5][8]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4][5][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response Protocol

The response to a chemical spill depends on its size and the immediate hazard it presents.[17]

Spill_Response Start Spill Occurs Assess Assess Hazard (Size, Location, Volatility) Start->Assess Minor Minor Spill Assess->Minor Controllable by trained personnel? Major Major Spill Assess->Major Immediate danger or large quantity? Alert_Minor Alert others in the lab Minor->Alert_Minor PPE_Minor Don appropriate PPE Alert_Minor->PPE_Minor Contain_Minor Contain spill with absorbent material PPE_Minor->Contain_Minor Cleanup_Minor Gently sweep solid. Use absorbent for liquid. Contain_Minor->Cleanup_Minor Dispose_Minor Collect residue in a labeled hazardous waste container Cleanup_Minor->Dispose_Minor Decon_Minor Decontaminate area Dispose_Minor->Decon_Minor Evacuate Evacuate the immediate area Major->Evacuate Alert_Major Activate alarm. Notify emergency services (e.g., EH&S, Security) Evacuate->Alert_Major Isolate Isolate the area. Close doors. Alert_Major->Isolate Assist Provide SDS to responders Isolate->Assist

Caption: Decision workflow for chemical spill response.

Step-by-Step Protocol for a Minor Spill:

  • Alert Personnel: Immediately alert colleagues in the vicinity.[18]

  • Don PPE: Before approaching the spill, don the full PPE ensemble described in Section 3.2.[19]

  • Containment: Prevent the spread of the solid powder. If a liquid solution is spilled, create a dike around the spill using an absorbent material like vermiculite or cat litter.[12][19]

  • Cleanup: Gently sweep the solid chemical, avoiding the creation of airborne dust.[19] Place the collected material into a clearly labeled, sealable hazardous waste container.[12][19]

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.[19]

  • Disposal: All cleanup materials (absorbents, contaminated gloves, etc.) must be placed in the hazardous waste container.[12]

  • Reporting: Report the incident to the laboratory supervisor or Environmental Health & Safety (EH&S) department, as per institutional policy.[18]

For a major spill , evacuate the area immediately, alert emergency personnel, and isolate the lab by closing the doors.[17] Do not attempt to clean it up yourself.

Disposal Considerations

Chemical waste disposal must comply with all local, state, and federal regulations.

  • Chemical Waste: Unused this compound and spill cleanup residues must be disposed of as hazardous chemical waste.[20] Do not pour down the drain.[8][9] The material should be collected in a designated, properly labeled, and sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and absorbent pads, must also be disposed of as hazardous waste.[12]

  • Organofluorine Compounds: Organofluorine compounds are noted for their persistence in the environment.[21] Standard disposal methods often involve high-temperature incineration by a licensed professional waste disposal service to ensure the complete destruction of the carbon-fluorine bond.[8][21]

Always consult with your institution's EH&S department for specific disposal procedures.[20]

References

Methodological & Application

Application Notes & Protocols: Leveraging 2-Fluoro-5-(methylthio)benzoic Acid for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes that orchestrate a multitude of cellular processes.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical target families in modern drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and success in this area often hinges on the strategic selection of molecular building blocks.[1][3] Among these, fluorinated aromatic compounds have gained prominence for their ability to confer advantageous pharmacological properties.[4][5][6] This guide provides an in-depth technical overview of 2-Fluoro-5-(methylthio)benzoic acid, a versatile scaffold for the synthesis of next-generation kinase inhibitors. We will explore the chemical rationale for its use, provide a detailed protocol for its incorporation into a quinazoline-based inhibitor scaffold, and discuss the mechanistic implications for drug-target interactions.

The Strategic Value of this compound in Kinase Inhibitor Design

The unique substitution pattern of this compound offers a compelling combination of features that medicinal chemists can exploit to fine-tune the properties of a kinase inhibitor. The strategic placement of the fluoro and methylthio groups is not arbitrary; each imparts specific characteristics that can enhance binding affinity, selectivity, and pharmacokinetic profiles.

The Influence of the Ortho-Fluoro Group

Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—make it a powerful tool in drug design.[4] When placed at the ortho position to the carboxylic acid, the fluorine atom can:

  • Modulate Acidity and Conformation: The electron-withdrawing nature of fluorine influences the pKa of the carboxylic acid, which is critical for its subsequent activation and reactivity in amide coupling reactions. Furthermore, it can induce a specific conformational bias in the molecule, pre-organizing the scaffold for optimal interaction with the target kinase's binding site.[6]

  • Enhance Binding Affinity: The fluorine atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the ATP-binding pocket of the kinase.[4][7]

  • Block Metabolic Degradation: The C-F bond is exceptionally stable, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly improve the metabolic stability and half-life of the resulting drug candidate.[5]

The Contribution of the Para-Methylthio Group

The methylthio (-SMe) moiety, positioned para to the fluorine atom, provides another layer of functionality:

  • Hydrophobic and Sulfur-Arene Interactions: The methylthio group can occupy hydrophobic pockets within the kinase active site. The sulfur atom itself can participate in non-canonical interactions, such as sulfur-π or lone pair-π interactions, with aromatic residues like phenylalanine or tyrosine, further anchoring the inhibitor.

  • Metabolic "Tuning Knob": Unlike the inert fluoro group, the sulfur atom is a "soft spot" for metabolism. It can be oxidized in vivo to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) metabolites. This transformation drastically alters the polarity, solubility, and electronic properties of the molecule, a feature that can be exploited by chemists to modulate the drug's pharmacokinetic profile or even design prodrugs.

  • Vector for Further Synthesis: The methylthio group can serve as a handle for more complex chemical transformations if desired in later-stage analogue synthesis.

The combination of these two substituents creates a highly functionalized and strategically valuable building block for constructing diverse libraries of kinase inhibitors for structure-activity relationship (SAR) studies.[2][3]

Application Showcase: Synthesis of a Quinazoline-Based Kinase Inhibitor

To illustrate the utility of this compound, we will outline its use in the synthesis of a potent quinazoline-based kinase inhibitor. The quinazoline core is a privileged scaffold found in numerous FDA-approved kinase inhibitors, including Lapatinib and Gefitinib, which target key oncogenic kinases like EGFR and HER2.[8][9] The primary transformation is a robust amide bond formation, coupling our benzoic acid derivative with a suitable amino-quinazoline core.

Overall Synthetic Workflow

The general workflow involves the activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.

G A This compound B Activated Ester Intermediate (e.g., HATU-ester) A->B D Final Kinase Inhibitor Scaffold B->D Nucleophilic Attack C Amino-Quinazoline Core C->D

Caption: General workflow for synthesizing a quinazoline kinase inhibitor.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step methodology for the synthesis of a representative kinase inhibitor. The inclusion of reaction monitoring and purification steps ensures the integrity of the final compound.

Protocol 1: Synthesis of N-(6-ethynylquinazolin-4-yl)-2-fluoro-5-(methylthio)benzamide

Objective: To synthesize a model kinase inhibitor via amide coupling of this compound with 4-amino-6-ethynylquinazoline.

Materials:

  • This compound (1.0 eq)[10][11]

  • 4-Amino-6-ethynylquinazoline (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture at room temperature for 20 minutes. The formation of the activated ester can be observed. Causality Note: HATU is a highly efficient coupling agent that minimizes side reactions and racemization, while DIPEA acts as a non-nucleophilic base to neutralize the generated acid.

  • Amine Addition: Add 4-Amino-6-ethynylquinazoline (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours until the starting benzoic acid is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Self-Validation Note: The aqueous washes are crucial for removing residual DMF, DIPEA, and unreacted HATU byproducts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Reaction Parameters
ParameterRecommended ValuePurpose
Reactant Stoichiometry1.0 eq (Acid) : 1.05 eq (Amine)Slight excess of amine ensures full consumption of the limiting acid.
Coupling Agent1.2 eq (HATU)Ensures efficient activation of the carboxylic acid.
Base3.0 eq (DIPEA)Neutralizes acids and facilitates the coupling reaction.
SolventAnhydrous DMFA polar aprotic solvent that effectively dissolves all reactants.
TemperatureRoom Temperature (20-25 °C)Sufficient for this coupling reaction; avoids thermal degradation.
Reaction Time4-6 hours (monitor)Typical duration, but should be confirmed by reaction monitoring.
Expected Yield65-85%Typical yield range after purification for this type of reaction.

Mechanism of Action and Target Interaction

The synthesized inhibitor is designed to target the ATP-binding site of a protein kinase, acting as a competitive inhibitor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor ATP ATP Substrate Substrate Protein Receptor->Substrate Phosphorylation Receptor->Block ATP->Receptor ADP ADP + Pi P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream Inhibitor Synthesized Inhibitor Inhibitor->Receptor Competitive Binding Block->Substrate Inhibition

Caption: Inhibition of a kinase signaling pathway by a competitive inhibitor.

The inhibitor molecule occupies the space normally taken by ATP. The quinazoline core often forms key hydrogen bonds with the "hinge region" of the kinase, a critical anchoring point. The moiety derived from This compound then extends into the rest of the pocket, where the fluoro and methylthio groups can form specific, selectivity-determining interactions with other amino acid residues, displacing the ribose and phosphate groups of ATP and preventing the phosphotransfer reaction.

Conclusion

This compound stands out as a strategically designed building block for the synthesis of potent and selective kinase inhibitors. The synergistic effects of the ortho-fluoro and para-methylthio substituents provide medicinal chemists with a powerful tool to modulate binding affinity, selectivity, and pharmacokinetic properties. The straightforward and high-yielding amide coupling chemistry demonstrated herein allows for its efficient incorporation into a variety of inhibitor scaffolds, making it an invaluable asset in modern drug discovery campaigns aimed at developing targeted cancer therapies.

References

reaction conditions for coupling 2-Fluoro-5-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Coupling Reactions of 2-Fluoro-5-(methylthio)benzoic Acid

Introduction

This compound is a versatile chemical intermediate, valuable to researchers in medicinal chemistry and drug development. Its unique substitution pattern—a carboxylic acid for amide formation, a fluorine atom to modulate physicochemical properties, and a methylthio group—makes it a strategic building block in the synthesis of complex organic molecules. It is frequently employed in the development of novel therapeutic agents, including anti-inflammatory and analgesic compounds.[1]

This guide provides a comprehensive overview of the key coupling reactions involving this compound. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that protocols are robust, reproducible, and adaptable. We will explore the primary reaction pathways, provide detailed, field-tested protocols, and address common challenges to empower researchers to successfully utilize this reagent in their synthetic campaigns.

Physicochemical Properties & Safety

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValue
IUPAC Name This compound
CAS Number 57318-98-6
Molecular Formula C₈H₇FO₂S
Molecular Weight 202.21 g/mol
Appearance Off-white to yellow solid
Purity Typically ≥98%
Storage Ambient temperature, in a dry, well-ventilated place

Safety Information:

  • Pictograms: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P260, P271, P280, P301+P330+P331, P304+P340, P305+P351+P338. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling.

Part I: Amide Bond Formation - The Primary Reaction Pathway

The carboxylic acid moiety is the most readily functionalized group on the this compound scaffold. Amide bond formation is one of the most frequently performed reactions in drug discovery.[2] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[3][4]

Mechanism of Activation and Coupling

The most common strategy involves the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[3]

  • Intermediate Stabilization: The O-acylisourea can be unstable and prone to side reactions, including racemization if chiral amines are used.[3][5] HOBt intercepts this intermediate to form an active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.[2]

  • Nucleophilic Attack: The amine coupling partner attacks the carbonyl carbon of the active ester, forming a tetrahedral intermediate.

  • Amide Formation: The intermediate collapses, eliminating the HOBt leaving group and forming the stable amide bond. The byproduct of EDC is a water-soluble urea, which simplifies purification.[5]

Amide_Coupling_Mechanism cluster_coupling Coupling Step Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide_Product Amide Product (R-CO-NH-R') Active_Ester->Amide_Product + Amine Amine R'-NH₂ Byproducts EDC-Urea + HOBt

Caption: General workflow for EDC/HOBt mediated amide coupling.
Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust starting point for coupling this compound with a range of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

Procedure:

  • Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv) and dissolve it in anhydrous DCM (to a concentration of ~0.1 M). If solubility is an issue, DMF can be used.

  • Reagent Addition: Add the amine (1.1 equiv) followed by HOBt (1.2 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize side products.

  • Base and Activation: Add DIPEA (2.5 equiv) to the stirred solution. Then, add EDC·HCl (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aq. NaHCO₃ (to remove HOBt and unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure amide.[6][7]

Part II: Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is the most challenging to activate among halogens, modern palladium catalysis offers pathways for C-C and C-N bond formation. More commonly, derivatives of the title compound (e.g., where F is replaced by Br or I) would be used. However, the principles and protocols are transferable and provide a framework for potential applications. The carboxylic acid can also be used as a leaving group in decarbonylative coupling reactions.[8]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[9][10][11]

Catalytic Cycle: The mechanism proceeds via a Pd(0)/Pd(II) cycle:[10][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[12]

Suzuki_Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (+ Ar-X) Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation (+ Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArX Ar-X (Aryl Halide) Boronic Ar'-B(OH)₂ (Boronic Acid) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Benzoic Acid Derivative

This protocol provides general conditions for coupling an aryl halide with a boronic acid. For this compound, direct C-F activation would require specialized, highly active catalysts. This protocol is more directly applicable to a bromo- or iodo- analog.

Materials:

  • Aryl Halide (e.g., 2-Bromo-5-(methylthio)benzoic acid) (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane/Water 4:1 mixture)

Procedure:

  • Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The water is essential for activating the boronic acid with the base.[9]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, causing it to precipitate or allowing it to be extracted into an organic solvent.[14]

    • Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

B. Other Important Cross-Coupling Reactions
  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.[15][16] It is a powerful alternative to classical methods like nucleophilic aromatic substitution, especially for less reactive aryl halides.[16] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base like sodium tert-butoxide.[17]

  • Sonogashira Coupling: Used to form C-C bonds between aryl halides and terminal alkynes.[18] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. A notable variation is the decarbonylative Sonogashira coupling, which can use carboxylic acids directly as the electrophile.[8]

  • Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene.[19][20] It is catalyzed by palladium and requires a base to regenerate the active catalyst.[21]

Part III: Purification, Analysis, and Troubleshooting

General Purification Workflow

A standardized approach to purification and analysis ensures product quality and validates experimental success.

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (Extraction & Washing) Start->Workup Concentration Concentration (Rotary Evaporation) Workup->Concentration Purification Purification Concentration->Purification Chromatography Column Chromatography Purification->Chromatography If mixture Recrystallization Recrystallization Purification->Recrystallization If solid Analysis Analysis & Characterization Chromatography->Analysis Recrystallization->Analysis NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS Final Pure Product

References

Application Notes and Protocols for the Amidation of 2-Fluoro-5-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Amide Bond Formation with 2-Fluoro-5-(methylthio)benzoic acid

The synthesis of amides from carboxylic acids and amines is a cornerstone reaction in medicinal chemistry and drug development.[1] The resulting amide functionality is a highly prevalent structural motif in a vast array of bioactive molecules and pharmaceuticals. This compound is a valuable building block in organic synthesis, with its unique substitution pattern offering avenues for the creation of novel chemical entities. The presence of a fluorine atom can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, while the methylthio group provides a handle for further synthetic transformations.

This application note provides a comprehensive guide to the amidation of this compound, detailing a robust and optimized protocol. We will delve into the mechanistic rationale behind the chosen methodology, present a step-by-step experimental procedure, and discuss critical parameters for successful execution. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to efficiently synthesize amide derivatives of this versatile benzoic acid.

Mechanistic Insights and Reagent Selection: A Rationale-Driven Approach

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. Therefore, the activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions. A plethora of coupling reagents have been developed for this purpose, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.[2]

For the amidation of this compound, we recommend a carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in conjunction with an activating agent such as 1-Hydroxybenzotriazole (HOBt).[1][3]

Why EDC and HOBt?

  • EDC (EDCI): As a water-soluble carbodiimide, EDC offers a significant advantage in terms of purification. The urea byproduct formed during the reaction is also water-soluble and can be easily removed through an aqueous workup.[3] This simplifies the isolation of the desired amide product.

  • HOBt: The addition of HOBt is crucial for several reasons. It reacts with the highly reactive O-acylisourea intermediate formed from the carboxylic acid and EDC to generate a more stable HOBt-ester.[1] This active ester is less susceptible to racemization if the amine component is chiral and minimizes the formation of an undesired N-acylurea byproduct.[3][4] The use of additives like HOBt is strongly recommended for all amide bond formations with carbodiimides to enhance reactivity and reduce side reactions.[3][4]

The overall reaction mechanism is depicted in the workflow below:

Amidation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_byproducts Byproducts Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester Active HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt Urea Water-Soluble Urea HOBt HOBt Amide Desired Amide Product HOBt_Ester->Amide + Amine Amine Primary or Secondary Amine (R-NH2) Regenerated_HOBt Regenerated HOBt

Caption: Mechanism of EDC/HOBt mediated amidation.

Experimental Protocol: Amidation of this compound

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Reagents and Materials
ReagentMolecular FormulaMolar Mass ( g/mol )PuritySupplier Recommendation
This compoundC₈H₇FO₂S186.20≥98%Fluorochem[5][6]
Amine (Primary or Secondary)VariesVaries≥98%Standard commercial suppliers
EDC·HCl (EDCI·HCl)C₈H₁₈N₃Cl191.70≥98%Standard commercial suppliers
HOBt (1-Hydroxybenzotriazole)C₆H₅N₃O135.13≥97%Standard commercial suppliers
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24≥99%Standard commercial suppliers
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93≥99.8%Standard commercial suppliers
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.09≥99.8%Standard commercial suppliers

Step-by-Step Procedure

experimental_workflow start Start dissolve 1. Dissolve this compound, amine, and HOBt in anhydrous DCM. start->dissolve cool 2. Cool the reaction mixture to 0 °C in an ice bath. dissolve->cool add_base 3. Add DIPEA to the reaction mixture. cool->add_base add_edc 4. Add EDC·HCl portion-wise. add_base->add_edc react 5. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. add_edc->react workup 6. Perform aqueous workup (wash with 1M HCl, sat. NaHCO₃, and brine). react->workup dry 7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. workup->dry purify 8. Purify the crude product by flash column chromatography. dry->purify end End purify->end

Caption: Experimental workflow for the amidation protocol.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M. If solubility is an issue, a minimal amount of anhydrous N,N-dimethylformamide (DMF) can be used as a co-solvent.

  • Addition of Amine and HOBt: Add the desired primary or secondary amine (1.1 equiv) to the solution, followed by HOBt (1.2 equiv).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise to the stirred solution. The base is necessary to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid.

  • EDC Addition: Slowly add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Adding it in portions helps to control any potential exotherm.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12–24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

    • The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted HOBt and any remaining carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Alternative Coupling Reagents for Challenging Substrates

While the EDC/HOBt protocol is robust for a wide range of amines, challenges may arise with sterically hindered or electron-deficient amines, leading to sluggish reactions or low yields.[7][8] In such cases, more potent coupling reagents may be required.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is a highly efficient uronium salt-based coupling reagent that generates a more reactive OAt-active ester.[9][10] It is particularly effective for coupling sterically hindered amino acids and electron-poor anilines.[9][11] The reaction is typically carried out in the presence of a non-nucleophilic base like DIPEA in a polar aprotic solvent such as DMF.[1][12]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a phosphonium salt-based reagent that is also highly effective and generates less hazardous byproducts compared to its predecessor, BOP.[9] It is known for rapid coupling reactions with minimal racemization.[9]

The choice of coupling reagent should be guided by the specific properties of the amine coupling partner. For most standard primary and secondary amines, the EDC/HOBt protocol will be sufficient and cost-effective. For more challenging substrates, HATU or PyBOP are excellent alternatives.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the amidation of this compound. By understanding the underlying mechanism and the rationale for reagent selection, researchers can confidently and efficiently synthesize a diverse range of amide derivatives. The provided step-by-step procedure, along with the discussion of alternative reagents, serves as a valuable resource for drug discovery and development professionals.

References

The Strategic Application of 2-Fluoro-5-(methylthio)benzoic Acid in Multi-Component Reactions for Drug Discovery and Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 2, 2026 – In the landscape of modern synthetic chemistry, the quest for efficiency, atom economy, and molecular diversity is paramount. Multi-component reactions (MCRs), which enable the synthesis of complex molecules from three or more starting materials in a single pot, have emerged as a powerful strategy. Within this domain, the judicious selection of building blocks is critical. This document provides detailed application notes and protocols on the strategic use of 2-Fluoro-5-(methylthio)benzoic acid in such reactions, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Unique Potential of this compound in MCRs

This compound is a bespoke building block for MCRs, offering a unique combination of functional handles that can be exploited to generate novel molecular architectures. The presence of a carboxylic acid, a fluorine atom, and a methylthio group on the same aromatic scaffold provides multiple points for diversification and modulation of physicochemical properties.

  • The Carboxylic Acid: This functional group is a cornerstone of many MCRs, such as the Ugi and Passerini reactions, where it serves as the acidic component.

  • The Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]

  • The Methylthio Group: This moiety can be a site for further chemical modification, for instance, through oxidation to the corresponding sulfoxide or sulfone, which can profoundly alter the electronic and steric properties of the molecule. It can also influence the compound's metabolic profile.

While specific, detailed protocols for the use of this compound in multi-component reactions are not extensively documented in publicly available literature, its structural features strongly suggest its utility in these synthetic strategies. The following sections will provide a foundational understanding of its potential applications by drawing parallels with well-established MCR protocols for structurally related benzoic acids.

Mechanistic Insights: The Role of Substituted Benzoic Acids in Isocyanide-Based MCRs

Isocyanide-based multi-component reactions, such as the Ugi and Passerini reactions, are among the most versatile methods for the rapid synthesis of peptidomimetics and heterocyclic scaffolds.[2] The carboxylic acid component plays a crucial role in the reaction mechanism.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final α-acylamino amide product.

Ugi_Mechanism Aldehyde Aldehyde Imine Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Carboxylic_Acid 2-Fluoro-5-(methylthio) benzoic acid Iminium_Ion Iminium Ion Carboxylic_Acid->Iminium_Ion Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Intermediate Isocyanide->Nitrilium_Ion Nucleophilic Attack Imine->Iminium_Ion + H⁺ (from Acid) Iminium_Ion->Nitrilium_Ion Adduct α-Adduct Nitrilium_Ion->Adduct + Carboxylate Product Bis-Amide Product Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves the reaction of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. The reaction is thought to proceed via a concerted or ionic mechanism, depending on the solvent. In a concerted pathway, the reactants form a cyclic transition state. In the ionic pathway, the carbonyl group is protonated by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion, which is then intercepted by the carboxylate.

Passerini_Mechanism Aldehyde Aldehyde Intermediate Intermediate Adduct Aldehyde->Intermediate Carboxylic_Acid 2-Fluoro-5-(methylthio) benzoic acid Carboxylic_Acid->Intermediate Isocyanide Isocyanide Isocyanide->Intermediate Concerted or Stepwise Product α-Acyloxy Amide Intermediate->Product Rearrangement

Caption: Simplified overview of the Passerini three-component reaction.

Detailed Application Protocol: Ugi Four-Component Reaction with a Substituted Benzoic Acid

Representative Reaction: Synthesis of a Peptidomimetic via U-4CR

This protocol is adapted from established procedures for the Ugi reaction.[3]

Reaction Scheme:

References

Application Note: High-Throughput Purity Assessment of 2-Fluoro-5-(methylthio)benzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents two robust, stability-indicating high-performance liquid chromatography (HPLC) methods for the accurate purity assessment of 2-Fluoro-5-(methylthio)benzoic acid, a key intermediate in pharmaceutical synthesis. A primary reversed-phase (RP-HPLC) method provides rapid and efficient separation for routine quality control, while an orthogonal hydrophilic interaction liquid chromatography (HILIC) method ensures comprehensive impurity profiling by offering a different selectivity. The methodologies are developed based on established chromatographic principles and are compliant with international regulatory standards, making them suitable for researchers, scientists, and drug development professionals.

Introduction

This compound (C₈H₇FO₂S, MW: 186.20 g/mol ) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable and validated analytical method to determine its purity and impurity profile is paramount. High-performance liquid chromatography (HPLC) with UV detection is the industry standard for such assessments due to its high resolution, sensitivity, and reproducibility.[2]

This guide provides detailed protocols for two distinct HPLC methods. The primary method is a reversed-phase approach, which is a workhorse in pharmaceutical analysis for its robustness in separating non-polar to moderately polar compounds. To ensure that no impurities are co-eluting with the main peak, a secondary, orthogonal method is presented. Orthogonal methods utilize different separation mechanisms to provide a more complete picture of the sample's purity.[3] In this case, a HILIC method is employed to offer a different selectivity, particularly for more polar impurities that might be poorly retained in reversed-phase mode.

The development and validation of these methods are guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures," ensuring they are fit for their intended purpose.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for rational method development.

PropertyValueSource
CAS Number 57318-98-6[6]
Molecular Formula C₈H₇FO₂S[6]
Molecular Weight 186.20 g/mol [6]
LogP 2.40[7]
Structure
alt text
UV Absorption Maxima expected ~230-280 nm[8] (benzoic acid)

Note: The UV absorption is inferred from the chromophore of benzoic acid; the fluoro and methylthio substituents will likely cause a bathochromic or hypsochromic shift.

Potential Impurities and Degradation Pathways

A stability-indicating method must be able to separate the active ingredient from its potential impurities and degradation products.[9] Potential impurities in this compound can arise from the synthetic route or degradation. Common synthetic routes for substituted benzoic acids include the oxidation of corresponding toluenes or hydrolysis of benzonitriles.[10]

Potential Process-Related Impurities:

  • Starting materials: e.g., 2-fluoro-5-mercaptobenzoic acid, methylating agents.

  • Intermediates: Incomplete reaction products.

  • By-products: Isomeric impurities, over-oxidized products.

Potential Degradation Products (Forced Degradation):

  • Oxidation: The methylthio group is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone.

  • Hydrolysis: While generally stable, esterification could occur in the presence of alcohols.

  • Photodegradation: Exposure to UV light may induce degradation.

  • Thermal degradation: Decomposition at elevated temperatures.

The developed HPLC methods are designed to resolve the main peak from these potential impurities and degradants.

Experimental Workflow

The following diagram illustrates the overall workflow for the purity assessment of this compound using the primary and orthogonal HPLC methods.

HPLC Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh 2-Fluoro-5- (methylthio)benzoic acid sample Dissolve Dissolve in Diluent (e.g., 50:50 ACN:Water) Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Primary Primary Method: RP-HPLC Analysis Filter->Primary Inject Orthogonal Orthogonal Method: HILIC Analysis Filter->Orthogonal Inject Integrate Integrate Chromatograms Primary->Integrate Orthogonal->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Overall workflow for HPLC purity assessment.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

This method is designed for robust, routine quality control, providing excellent separation of the main compound from non-polar and moderately polar impurities.

Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its wide applicability and hydrophobicity, which is well-suited for retaining the aromatic benzoic acid structure.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute a range of compounds with varying polarities. Acetonitrile is a common organic modifier with good UV transparency.

  • pH Modifier: Phosphoric acid is added to the aqueous mobile phase to suppress the ionization of the carboxylic acid group (pKa of benzoic acid is ~4.2). This ensures a consistent retention time and sharp peak shape.

  • Detection: Based on the UV spectrum of benzoic acid, which shows absorption maxima around 230 nm and 274 nm, a wavelength of 254 nm is selected as a common and robust choice for aromatic compounds.[8] A photodiode array (PDA) detector is recommended to monitor peak purity and identify potential co-eluting impurities.

Materials and Equipment
ItemDescription
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and PDA detector.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Reference Standard This compound, >99.5% purity
Solvents Acetonitrile (HPLC grade), Water (HPLC grade)
Reagents Phosphoric acid (85%, analytical grade)
Filters 0.45 µm PTFE syringe filters
Detailed Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water. Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix well.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent).

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the Diluent.

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm (scan range 200-400 nm)
Gradient Program Time (min)
0
20
25
25.1
30
  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the this compound peak should be between 0.8 and 1.5.

    • The theoretical plates should be ≥ 2000.

    • These criteria should be met before proceeding with sample analysis, as per USP <621>.[10]

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the purity by the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Orthogonal Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

The HILIC method provides an alternative separation mechanism, primarily based on partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of a polar stationary phase. This is particularly useful for separating polar impurities that are not well-retained by RP-HPLC.

Rationale for Method Design
  • Stationary Phase: A silica-based column with a bonded polar functional group (e.g., amide, diol) is used.

  • Mobile Phase: A high concentration of a non-polar organic solvent (acetonitrile) with a small amount of an aqueous modifier. This creates the aqueous layer on the stationary phase necessary for HILIC separation.

  • Modifier: An acidic modifier like formic acid is used to control the ionization state of the analyte and improve peak shape.

Materials and Equipment
ItemDescription
HPLC System Same as for RP-HPLC method.
Column Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
Reference Standard This compound, >99.5% purity
Solvents Acetonitrile (HPLC grade), Water (HPLC grade)
Reagents Formic acid (analytical grade)
Filters 0.45 µm PTFE syringe filters
Detailed Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Standard and Sample Solution Preparation:

    • Prepare as described in the RP-HPLC method (Section 5.3).

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection PDA at 254 nm (scan range 200-400 nm)
Gradient Program Time (min)
0
10
12
12.1
15
  • System Suitability and Analysis:

    • Follow the same system suitability criteria and analysis procedure as described for the RP-HPLC method (Sections 5.5 and 5.6).

Data Interpretation and Validation Strategy

The primary RP-HPLC method is suitable for routine purity testing. The orthogonal HILIC method should be used during method validation to demonstrate specificity and for investigating out-of-specification results or analyzing batches produced by a new synthetic route.

A comprehensive validation of the primary method should be performed according to ICH Q2(R1) guidelines, including the following parameters:[4][5]

  • Specificity: Demonstrated by the separation of the main peak from impurities in stressed samples (forced degradation).

  • Linearity: A minimum of five concentrations covering the expected range.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by signal-to-noise ratio or standard deviation of the response and the slope of the calibration curve.

  • Robustness: Small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH).

The following diagram outlines the logic for a comprehensive purity assessment strategy.

Purity_Assessment_Strategy Start Analyze sample with Primary RP-HPLC Method CheckPurity Purity meets specification? Start->CheckPurity Pass Release Batch CheckPurity->Pass Yes Investigate Investigate OOS CheckPurity->Investigate No OrthogonalAnalysis Analyze with Orthogonal HILIC Method Investigate->OrthogonalAnalysis Compare Compare impurity profiles from both methods OrthogonalAnalysis->Compare Identify Identify co-eluting peaks or new impurities Compare->Identify Conclusion Final Conclusion on Purity Identify->Conclusion

Caption: Decision tree for purity assessment strategy.

Conclusion

The two HPLC methods described in this application note provide a comprehensive and robust strategy for the purity assessment of this compound. The primary RP-HPLC method is suitable for high-throughput, routine quality control, while the orthogonal HILIC method offers an alternative selectivity to ensure a complete impurity profile. Both methods are designed to be stability-indicating and are grounded in established chromatographic principles, providing a reliable framework for researchers and drug development professionals to ensure the quality of this important pharmaceutical intermediate.

References

Application Note & Protocols: A Strategic Framework for Developing Novel Anti-inflammatory Agents from 2-Fluoro-5-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Rationale

The landscape of anti-inflammatory therapeutics is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] However, the clinical utility of traditional NSAIDs is often hampered by significant adverse effects, including gastrointestinal bleeding and cardiovascular complications, which are primarily linked to the non-selective inhibition of the constitutive COX-1 isoform.[3][4] The development of selective COX-2 inhibitors marked a significant advancement, offering potent anti-inflammatory effects with a reduced risk of gastric issues.[4][5] This has spurred a continuous search for novel chemical scaffolds that can yield next-generation anti-inflammatory agents with improved efficacy and safety profiles.

This document outlines a comprehensive strategy for the design, synthesis, and evaluation of novel anti-inflammatory agents using 2-Fluoro-5-(methylthio)benzoic acid as a versatile starting scaffold. This particular molecule is an attractive starting point due to several key features:

  • A Modifiable Core: The benzoic acid moiety provides a reactive handle for the construction of various heterocyclic systems known to be effective COX-2 inhibitory pharmacophores, such as pyrazole or isoxazole rings.[5][6]

  • Strategic Functional Groups: The fluorine atom can enhance binding affinity and improve metabolic stability, while the methylthio group offers a vector for chemical modification to probe the secondary binding pockets of target enzymes.[7]

  • Proven Precedent: This scaffold has been identified as a useful intermediate in the synthesis of pharmaceutical agents, particularly those targeting COX enzymes.[7]

We present a tiered, logical workflow—from rational drug design and chemical synthesis to a cascade of in vitro and in vivo evaluations—designed to identify and validate promising lead candidates derived from this scaffold.

Drug Discovery & Development Workflow

The proposed workflow is designed as a systematic funnel, progressively narrowing a library of synthesized compounds to a few promising candidates for advanced preclinical testing.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Mechanism & In Vivo Validation Start Scaffold Selection: This compound Design In Silico Design & Library Conception Start->Design Synth Chemical Synthesis of Derivative Library Design->Synth COX_Assay Primary Screen: COX-1/COX-2 Inhibition Assay (Determine IC50 & Selectivity) Synth->COX_Assay Test Compounds Cell_Assay Secondary Screen: Cellular Anti-inflammatory Assay (e.g., LPS-induced Cytokine Release) COX_Assay->Cell_Assay Tox_Assay Safety Screen: In Vitro Toxicity Assays (e.g., RBC Membrane Stabilization) Cell_Assay->Tox_Assay MOA Mechanism of Action (MoA) (e.g., NF-κB Pathway Analysis) Tox_Assay->MOA Prioritized Hits InVivo In Vivo Efficacy Model (e.g., Carrageenan Paw Edema) MOA->InVivo Lead Lead Candidate InVivo->Lead

Figure 1: A multi-phase workflow for anti-inflammatory drug discovery.

Proposed Chemical Synthesis Strategy

The core strategy involves converting the carboxylic acid group of the parent compound into a key heterocyclic system, a common feature in potent COX-2 inhibitors like Celecoxib.[8] The methylthio group can be optionally oxidized to a methylsulfone, another common COX-2 pharmacophore.[9]

G start This compound C₈H₇FO₂S step1 Acyl Chloride Formation e.g., SOCl₂ start->step1 Activation step2 Condensation with Hydrazine Forms Hydrazide step1->step2 step3 Cyclization with β-diketone (R-CO-CH₂-CO-R') step2->step3 product Target Library Diaryl Pyrazole Derivatives step3->product Yields final compounds

Figure 2: A conceptual synthesis scheme for creating pyrazole derivatives.

In Vitro Screening Protocols

Protocol 1: COX-1 and COX-2 Inhibition Assay (Primary Screen)

Rationale: The cornerstone of this discovery program is to identify compounds that selectively inhibit COX-2 over COX-1.[4] This assay provides the critical half-maximal inhibitory concentration (IC50) values for both enzyme isoforms, from which a Selectivity Index (SI) is calculated (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.

Methodology (Based on a Fluorometric Assay Kit):

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid substrate solution according to the manufacturer's protocol (e.g., Cayman Chemical, Cat. No. 701050). Prepare stock solutions of test compounds and reference drug (e.g., Celecoxib) in DMSO.

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer to the specified concentration.

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to all wells of a 96-well plate.

    • Add 10 µL of Heme to all wells.

    • Add 10 µL of enzyme (either COX-1 or COX-2) to the appropriate wells.

    • Add 10 µL of various concentrations of the test compound or reference drug (typically in a serial dilution). For the 100% activity control, add 10 µL of DMSO.

  • Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (e.g., ADHP) followed by 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Measurement: Immediately begin reading the fluorescence in a plate reader (Excitation: 530-540 nm, Emission: 585-595 nm) every minute for 10 minutes.

  • Data Analysis:

    • Calculate the reaction rates (V) for each well.

    • Normalize the rates to the 100% activity control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Selectivity Index (SI).

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib (Ref.)15.00.05300
Parent Scaffold>10025.5<4
Derivative A50.21.533.5
Derivative B >100 0.08 >1250
Derivative C2.50.92.8

Compounds with an SI > 50 and a COX-2 IC50 < 1 µM are prioritized for secondary screening.

Protocol 2: Cellular Anti-inflammatory Assay (LPS-Induced TNF-α Inhibition)

Rationale: To confirm that enzyme inhibition translates to efficacy in a biological system, this assay measures the ability of a compound to block the production of pro-inflammatory cytokines in immune cells.[10] Lipopolysaccharide (LPS) is a potent activator of macrophages, triggering inflammatory signaling pathways like NF-κB.[11][12]

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into a 96-well plate at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.

  • Compound Treatment: Remove the old media. Add 180 µL of fresh media containing various concentrations of the test compounds to the cells. Incubate for 1 hour at 37°C.

  • Inflammatory Challenge: Add 20 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit (e.g., R&D Systems) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Determine the IC50 value.

Protocol 3: RBC Membrane Stabilization Assay (Secondary Safety Screen)

Rationale: The stabilization of red blood cell membranes against heat-induced lysis can be correlated with anti-inflammatory activity.[13][14] This assay serves as a simple, cost-effective model to assess a compound's ability to protect cellular membranes from stress, a key process in inflammation.[15][16]

Methodology:

  • Blood Collection: Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer (10 mM Sodium Phosphate Buffer, pH 7.4).

  • Reaction Mixture: In separate tubes, mix 1.0 mL of the test compound (at various concentrations) with 0.5 mL of the 10% RBC suspension.

  • Controls:

    • Drug Control: 1.0 mL of the test compound + 0.5 mL of isotonic buffer.

    • Positive Control: 1.0 mL of a standard drug (e.g., Diclofenac Sodium) + 0.5 mL of RBC suspension.

    • Negative Control (Lysis): 1.0 mL of distilled water + 0.5 mL of RBC suspension.

    • Standard Control (No Lysis): 1.0 mL of isotonic buffer + 0.5 mL of RBC suspension.

  • Incubation: Incubate all tubes in a water bath at 56°C for 30 minutes.

  • Centrifugation: Cool the tubes and centrifuge at 2500 rpm for 5 minutes.

  • Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Data Analysis: Calculate the percentage of membrane protection using the formula: % Protection = 100 - [(Abs_Sample - Abs_DrugControl) / (Abs_NegativeControl - Abs_StandardControl)] * 100

Elucidating the Mechanism of Action: NF-κB Pathway

Rationale: The Nuclear Factor kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and COX-2.[10][12][17] Investigating a compound's effect on this pathway provides deeper mechanistic insight beyond simple COX inhibition. The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitor protein IκBα, which frees the p65/p50 NF-κB dimer to translocate to the nucleus and initiate transcription.[18]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p65p50 p65/p50 (NF-κB) p65p50->IkBa Inhibited by p_p65p50 p65/p50 p65p50->p_p65p50 Translocation Nucleus Nucleus DNA DNA (Response Elements) p_p65p50->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Figure 3: The canonical NF-κB signaling pathway activated by LPS.

Protocol 4: Western Blot for IκBα Degradation

Methodology:

  • Cell Treatment: Seed and treat RAW 264.7 cells with the lead compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody against IκBα overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A potent inhibitor will prevent the degradation of IκBα, resulting in a stronger band in the compound + LPS lane compared to the LPS-only lane.

In Vivo Efficacy Assessment

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory drugs.[19][20][21] Carrageenan injection induces a biphasic inflammatory response, and reduction in paw swelling is a direct measure of a compound's activity.[20]

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for one week before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II: Carrageenan Control

    • Group III: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group IV-VI: Test Compound at low, medium, and high doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Dosing: Administer the vehicle, reference, or test compounds orally (p.o.) 60 minutes before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline.

    • Calculate the percentage inhibition of edema for each treatment group compared to the carrageenan control group: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] * 100

Conclusion

The strategic framework detailed in this document provides a robust and scientifically rigorous pathway for the development of novel anti-inflammatory agents from the promising this compound scaffold. By integrating rational design with a hierarchical cascade of in vitro and in vivo assays, researchers can efficiently identify and validate potent and selective COX-2 inhibitors. The focus on mechanistic elucidation via pathways such as NF-κB ensures a deeper understanding of the lead candidates' biological activity, ultimately paving the way for the development of safer and more effective therapies for inflammatory diseases.

References

Topic: Scale-Up Synthesis of 2-Fluoro-5-(methylthio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the scalable synthesis of 2-Fluoro-5-(methylthio)benzoic acid, a key building block in the development of pharmaceuticals and agrochemicals.[1] We delve into a robust and economically viable synthetic strategy, addressing critical scale-up parameters including process safety, reaction optimization, and large-scale purification. The document presents a detailed, step-by-step protocol, troubleshooting guidelines, and the underlying chemical principles to ensure a reproducible and efficient synthesis. This guide is intended for researchers and process chemists focused on transitioning from laboratory-scale discovery to pilot-plant or industrial production.

Introduction: Significance and Synthetic Challenges

This compound and its derivatives are valuable intermediates in medicinal chemistry. The unique combination of a fluorine atom, a methylthio group, and a carboxylic acid handle allows for diverse chemical modifications. These moieties can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability. For instance, fluorinated benzoic acids are precursors for potent kinase inhibitors and other therapeutic agents.[1][2]

While numerous synthetic routes may exist at the discovery scale, scaling up the synthesis presents significant challenges:

  • Cost and Availability of Starting Materials: The economic viability of the final product is highly dependent on inexpensive and readily available starting materials.

  • Process Safety: Handling organofluorine and organosulfur compounds, especially on a large scale, requires stringent safety protocols to manage reactivity, toxicity, and potentially hazardous byproducts.[3][4]

  • Regioselectivity: Ensuring the correct placement of functional groups on the aromatic ring is critical and often becomes more complex at scale.

  • Purification: Methods like column chromatography, common in the lab, are often impractical and costly for multi-kilogram production. Scalable purification methods such as crystallization are preferred.[5]

This guide outlines a strategic approach to navigate these challenges effectively.

Recommended Synthetic Strategy

A robust and scalable synthesis should prioritize linear convergence, high-yielding steps, and the use of cost-effective reagents. We propose a three-step synthesis starting from the commercially available and relatively inexpensive 1,2-difluoro-4-nitrobenzene.

This strategy is predicated on the principles of nucleophilic aromatic substitution (SNAr), where the strong electron-withdrawing nitro group activates the aromatic ring for substitution by a nucleophile. The fluorine atom para to the nitro group is significantly more activated than the one meta to it, ensuring high regioselectivity in the first step.

Visualized Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Sandmeyer Reaction & Carboxylation A 1,2-Difluoro-4-nitrobenzene B 2-Fluoro-1-(methylthio)-4-nitrobenzene A->B  Sodium thiomethoxide (NaSMe)  Solvent: DMF or DMSO  Temp: 25-50°C C 4-Amino-2-fluoro-1-(methylthio)benzene B->C  Fe / NH4Cl or H2, Pd/C  Solvent: EtOH / H2O  Temp: 60-80°C D Diazonium Salt Intermediate C->D  NaNO2, HCl  Temp: 0-5°C E 2-Fluoro-5-(methylthio)benzonitrile D->E  CuCN  Temp: 25-50°C F This compound E->F  Aqueous NaOH or H2SO4  Hydrolysis  Temp: 80-100°C

Caption: Proposed multi-step synthesis workflow.

Core Protocol: Kilogram-Scale Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Critical Safety Precautions:

  • All operations must be conducted in a well-ventilated chemical fume hood or an appropriate process reactor.[3]

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, face shields, flame-resistant lab coats, and chemically resistant gloves (double-gloving is recommended).[3][6]

  • An emergency safety shower and eyewash station must be readily accessible.

  • A thorough risk assessment should be performed before commencing any work.[4]

Step 1: Synthesis of 2-Fluoro-1-(methylthio)-4-nitrobenzene
  • Principle: A regioselective SNAr reaction. The thiomethoxide anion displaces the fluoride at the C-1 position, which is activated by the para-nitro group. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.

  • Procedure:

    • Reagent Charging: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge Dimethylformamide (DMF, 10 L).

    • Begin stirring and add sodium thiomethoxide (NaSMe, 1.1 kg, 15.7 mol, 1.05 eq) portion-wise. A slight exotherm may be observed. Maintain the temperature below 30°C.

    • Once the NaSMe is fully dissolved, begin the dropwise addition of 1,2-difluoro-4-nitrobenzene (2.5 kg, 15.0 mol, 1.0 eq) over 2-3 hours, maintaining the internal temperature between 25-35°C using the reactor jacket.

    • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 35°C for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is <1%.

    • Work-up: Cool the reactor to 15°C. Slowly quench the reaction by adding water (20 L) over 1 hour, maintaining the temperature below 25°C. The product will precipitate as a yellow solid.

    • Stir the resulting slurry for 1 hour, then filter the solid through a Nutsche filter.

    • Wash the filter cake with a 1:1 mixture of water and methanol (2 x 5 L), followed by water (2 x 5 L).

    • Dry the yellow solid in a vacuum oven at 50°C to a constant weight.

  • Expected Yield: 2.6 kg (85-90%), Purity (HPLC): >98%.

Step 2: Synthesis of 4-Amino-2-fluoro-1-(methylthio)benzene
  • Principle: Reduction of the aromatic nitro group to an amine. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and scalable method (Béchamp reduction).

  • Procedure:

    • Reagent Charging: Charge the 20 L reactor with water (8 L), ethanol (4 L), and ammonium chloride (250 g).

    • Add iron powder (2.0 kg, 35.8 mol, ~4 eq) to the mixture with vigorous stirring.

    • Heat the slurry to 75-80°C.

    • Add the 2-Fluoro-1-(methylthio)-4-nitrobenzene (2.6 kg, 12.8 mol, 1.0 eq) from Step 1 portion-wise over 2 hours. The reaction is exothermic; control the addition rate to maintain the temperature below 90°C.

    • Reaction Monitoring: After the addition, maintain the reaction at 80°C for 3-5 hours. Monitor by HPLC or TLC until the starting material is consumed.

    • Work-up: Cool the mixture to 50°C and add toluene (8 L). Stir vigorously for 30 minutes.

    • Filter the hot mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot toluene (2 x 2 L).

    • Transfer the combined filtrate to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with brine (5 L), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to yield the product as a dark oil or low-melting solid.

  • Expected Yield: 1.9 kg (85-92%), Purity (HPLC): >97%.

Step 3: Synthesis of this compound
  • Principle: This is a multi-step, one-pot sequence. The aniline is first converted to a diazonium salt, which is then subjected to a Sandmeyer reaction with copper(I) cyanide to form the benzonitrile. Finally, the nitrile is hydrolyzed under acidic conditions to the carboxylic acid.

  • Procedure:

    • Diazotization:

      • To a 20 L reactor, add concentrated hydrochloric acid (6 L) and water (6 L). Cool the mixture to -5°C.

      • Add the 4-Amino-2-fluoro-1-(methylthio)benzene (1.9 kg, 10.9 mol, 1.0 eq) from Step 2. Stir to form a fine slurry.

      • Prepare a solution of sodium nitrite (NaNO₂, 825 g, 12.0 mol, 1.1 eq) in water (2.5 L).

      • Add the sodium nitrite solution dropwise to the reactor, keeping the internal temperature strictly between -5°C and 0°C.

      • Stir for an additional 45 minutes at 0°C after the addition is complete.

    • Cyanation (Sandmeyer Reaction):

      • In a separate 50 L reactor, prepare a solution of copper(I) cyanide (CuCN, 1.2 kg, 13.4 mol, 1.2 eq) and sodium cyanide (NaCN, 650 g, 13.3 mol, 1.2 eq) in water (15 L). Heat to 60°C until dissolved, then cool to room temperature.

      • Slowly add the cold diazonium salt solution from the first reactor to the cyanide solution. Control the addition to manage gas evolution (N₂) and maintain the temperature below 40°C.

      • After the addition, heat the mixture to 50°C and stir for 2 hours.

    • Hydrolysis:

      • Cool the reaction mixture to room temperature. Add concentrated sulfuric acid (5 L) slowly.

      • Heat the mixture to reflux (approx. 100-110°C) and maintain for 8-12 hours, until HPLC analysis indicates complete conversion of the nitrile intermediate.

    • Isolation and Purification:

      • Cool the reaction mixture to room temperature. The product will precipitate.

      • Filter the crude product and wash the cake with cold water (3 x 4 L).

      • Transfer the wet cake to a clean reactor. Add toluene (10 L) and heat to 80°C to dissolve.

      • Perform a hot filtration if necessary to remove any insoluble impurities.

      • Cool the toluene solution slowly to 0-5°C to crystallize the product.

      • Filter the purified solid, wash with cold heptane (2 x 3 L), and dry in a vacuum oven at 60°C.[5][7]

  • Expected Yield: 1.5 kg (65-75% over two steps), Purity (HPLC): >99%.[8]

Scale-Up Considerations and Troubleshooting

Transitioning from the bench to a pilot plant requires careful consideration of several factors beyond the stoichiometry.

Data Summary: Purification Strategies
ParameterLaboratory Scale (Grams)Pilot/Industrial Scale (Kilograms)Rationale for Change
Primary Method Silica Gel ChromatographyRecrystallization / Anti-solvent CrystallizationChromatography is not cost-effective or time-efficient for large quantities.[5]
Solvent Choice Ethyl Acetate / HexanesToluene / HeptanesLower cost, better recovery, and more favorable boiling points for industrial equipment.
Impurity Removal Separation by polarityPartitioning and phase separation; Hot filtrationExploits differential solubility of impurities at different temperatures and in different phases.
Drying Rotary EvaporatorVacuum Oven, Filter-Dryer (Nutsche)Efficiently handles large volumes of solid material and contained solvent removal.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Step 1: Incomplete Reaction 1. Inactive or poor quality NaSMe. 2. Presence of water in DMF.1. Use freshly opened or titrated NaSMe. 2. Use anhydrous grade DMF.
Step 2: Low Yield 1. Inefficient stirring, leading to poor mixing of iron. 2. Deactivation of iron surface.1. Ensure high-torque overhead stirring. 2. Briefly pre-treat iron with dilute HCl to activate the surface if needed.
Step 3: Low Yield in Sandmeyer 1. Diazonium salt decomposition (temperature > 5°C). 2. Impure aniline from Step 2.1. Maintain strict temperature control during diazotization. 2. Ensure the aniline intermediate is of high purity.
Final Product: Color Impurities Residual iron salts or byproducts from Sandmeyer reaction.1. Perform a hot filtration of the toluene solution during recrystallization. 2. A charcoal treatment can be added to the hot toluene solution before filtration.

Conclusion

The synthetic route and protocols detailed in this application note present a scalable, economically viable, and robust method for the multi-kilogram production of this compound. By focusing on regioselective SNAr chemistry, cost-effective reduction methods, and classic Sandmeyer/hydrolysis transformations, this process avoids expensive reagents and chromatographically-intensive purifications. Adherence to the outlined safety procedures and process controls is paramount for the successful and safe implementation of this synthesis on a large scale.

References

Application Notes & Protocols: Solid-Phase Synthesis Techniques Involving 2-Fluoro-5-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-Fluoro-5-(methylthio)benzoic acid is a key building block in contemporary medicinal chemistry and drug discovery. Its unique substitution pattern—featuring an electron-withdrawing fluorine atom and a potentially oxidizable methylthio group—imparts distinct physicochemical properties to derivative molecules, influencing their conformation, metabolic stability, and target-binding affinity. The solid-phase organic synthesis (SPOS) of libraries based on this scaffold is a highly effective strategy for rapidly generating and screening novel chemical entities.

Solid-phase synthesis, a technique pioneered by Bruce Merrifield, allows for the construction of complex molecules on an insoluble polymer support.[1][2] This methodology simplifies the purification process to mere filtration and washing, enabling the use of excess reagents to drive reactions to completion and facilitating automation.[1][3][4] This guide provides a comprehensive overview and detailed protocols for the successful application of this compound in solid-phase synthesis workflows, with a focus on robust immobilization and subsequent on-resin modification.

Foundational Principles of Solid-Phase Synthesis

A successful SPOS workflow hinges on the interplay of three core components: the solid support (resin), the linker, and the strategic use of protecting groups.[5]

  • Solid Support (Resin): Typically composed of cross-linked polystyrene beads, the resin acts as an insoluble carrier for the synthesis.[3] Its physical properties, such as swelling capacity in different solvents, are critical for reaction efficiency.

  • Linker: The linker is a chemical handle that connects the initial building block to the resin.[5] Its design is paramount, as it must be stable to all the planned reaction conditions but cleavable under specific, controlled conditions to release the final product.[1][5] For carboxylic acids like our topic molecule, the Wang resin is a widely used and appropriate choice.[5] It features a p-alkoxybenzyl alcohol linker that forms an ester bond with the carboxylic acid, which is readily cleaved by moderately acidic conditions, such as with trifluoroacetic acid (TFA).[1][5]

  • Protecting Groups: These are temporary modifications to functional groups on the molecule that are not intended to react in a given step. This strategy ensures chemo-selectivity throughout the synthetic sequence.[1]

Core Experimental Workflow and Protocols

The following section details the step-by-step protocols for the immobilization of this compound onto Wang resin, subsequent on-resin amide bond formation, and final product cleavage.

Diagram of General SPOS Workflow

SPOS_Workflow Start Start: This compound + Wang Resin Immobilization Step 1: Immobilization (Esterification) Start->Immobilization Wash1 Wash Immobilization->Wash1 Modification Step 2: On-Resin Modification (e.g., Amide Coupling) Wash1->Modification Wash2 Wash Modification->Wash2 Cleavage Step 3: Cleavage from Resin (TFA Cocktail) Wash2->Cleavage End Final Product: Purified Derivative Cleavage->End

Caption: General workflow for solid-phase synthesis.

Protocol 3.1: Immobilization of this compound onto Wang Resin

This protocol describes the esterification of the carboxylic acid to the hydroxyl groups of the Wang resin. The use of a carbodiimide coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an activating additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure, is a standard and effective method.[6][7] A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial for accelerating the esterification.[8]

Rationale: The carbodiimide (DIC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][9] This intermediate is susceptible to nucleophilic attack by the hydroxyl groups on the Wang resin. DMAP acts as a nucleophilic catalyst, further enhancing the reaction rate. The addition of HOBt or OxymaPure minimizes side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea, thereby improving the overall loading efficiency.[7]

Materials:

  • Wang Resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Acetic Anhydride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Place the Wang resin (1.0 g, ~1.0 mmol) in a suitable reaction vessel. Add a 9:1 (v/v) mixture of DCM/DMF (15 mL) and gently agitate for 30-60 minutes to swell the resin beads.[6]

  • Activator Solution Prep: In a separate flask, dissolve this compound (3 eq., 3.0 mmol, 558 mg) and HOBt (3 eq., 3.0 mmol, 405 mg) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Drain the solvent from the swollen resin. Add the activator solution to the resin. Following this, add DIC (3 eq., 3.0 mmol, 470 µL) to the resin slurry.

  • Catalyst Addition: In a small vial, dissolve DMAP (0.1 eq., 0.1 mmol, 12 mg) in a minimum of DMF and add it to the reaction vessel.

  • Reaction Incubation: Seal the vessel and agitate the mixture at room temperature for 4-12 hours.

  • Capping Unreacted Sites: To ensure that any unreacted hydroxyl groups on the resin do not interfere with subsequent steps, a capping step is performed.[6] Drain the reaction mixture, and add a solution of acetic anhydride (5 eq.) and pyridine (5 eq.) in DCM. Agitate for 30-60 minutes.

  • Washing: Drain the capping solution. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). For each wash, use enough solvent to create a slurry, agitate for 1-2 minutes, and then drain.

  • Drying: Dry the resin in vacuo to a constant weight. The loading efficiency can be estimated by the weight gain or determined spectroscopically after cleaving a small sample.

Diagram of Immobilization Reactiondot

Immobilization_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products RCOOH This compound Reagents DIC, HOBt DMAP (cat.) DMF, RT ResinOCOR Immobilized Acid (Resin-O-CO-R) RCOOH->ResinOCOR ResinOH Wang Resin-OH ResinOH->ResinOCOR Byproducts + DIU + H₂O ResinOCOR->Byproducts

References

Application Notes and Protocols for Enzymatic Reactions with 2-Fluoro-5-(methylthio)benzoic acid as a Substrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Metabolic Fate of 2-Fluoro-5-(methylthio)benzoic acid

This compound is a synthetic compound with structural motifs—a fluorinated aromatic ring, a carboxylic acid, and a thioether group—that suggest its potential as a lead compound in drug discovery. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the thioether and carboxylic acid moieties present sites for enzymatic modification.[1] Understanding the enzymatic reactions this molecule undergoes is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall disposition in a biological system.

This guide provides a comprehensive overview of the probable enzymatic transformations of this compound and detailed protocols for their in vitro investigation. As a substrate, this molecule is likely to be metabolized by two primary superfamilies of drug-metabolizing enzymes: the Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs) acting on the thioether group, and the UDP-glucuronosyltransferases (UGTs) targeting the carboxylic acid moiety.

Part 1: Predicted Metabolic Pathways

Based on the metabolism of structurally related compounds, two major biotransformation pathways are proposed for this compound: S-oxygenation of the methylthio group and glucuronidation of the carboxylic acid.

Thioether S-Oxygenation: A Target for CYPs and FMOs

The thioether (methylthio) group is a soft nucleophile, making it a prime target for oxidative enzymes.[2][3] The primary metabolic reaction is sulfoxidation, leading to the formation of the corresponding sulfoxide and subsequently the sulfone. Both Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzyme systems are known to catalyze the sulfoxidation of thioether compounds.[4]

  • Cytochrome P450 (CYP) Isoforms: The CYP superfamily, particularly isoforms within the CYP2C and CYP3A subfamilies, are major catalysts in the oxidation of xenobiotics.[4][5][6] These enzymes are heme-containing monooxygenases that utilize NADPH as a cofactor to activate molecular oxygen for insertion into the substrate.[7] For thioethers, this results in the formation of a sulfoxide. Further oxidation to a sulfone can also occur.

  • Flavin-containing Monooxygenases (FMOs): FMOs are another class of NADPH-dependent monooxygenases that specialize in the oxygenation of nucleophilic heteroatoms, including the sulfur in thioethers.[2][3][8] FMOs, particularly FMO1 and FMO3, are known to S-oxygenate a variety of thioether-containing drugs and xenobiotics.[9][10]

The initial S-oxygenation of the methylthio group of this compound would yield 2-Fluoro-5-(methylsulfinyl)benzoic acid. This sulfoxide can be a stable metabolite or undergo further oxidation to 2-Fluoro-5-(methylsulfonyl)benzoic acid.

G cluster_0 Phase I Metabolism This compound This compound 2-Fluoro-5-(methylsulfinyl)benzoic acid (Sulfoxide) 2-Fluoro-5-(methylsulfinyl)benzoic acid (Sulfoxide) This compound->2-Fluoro-5-(methylsulfinyl)benzoic acid (Sulfoxide) CYPs (e.g., CYP2C, CYP3A) FMOs (e.g., FMO1, FMO3) + O2, NADPH 2-Fluoro-5-(methylsulfonyl)benzoic acid (Sulfone) 2-Fluoro-5-(methylsulfonyl)benzoic acid (Sulfone) 2-Fluoro-5-(methylsulfinyl)benzoic acid (Sulfoxide)->2-Fluoro-5-(methylsulfonyl)benzoic acid (Sulfone) CYPs, FMOs + O2, NADPH

Caption: Proposed S-oxygenation pathway of this compound.

Carboxylic Acid Glucuronidation: A UGT-Mediated Conjugation

The carboxylic acid group of this compound is a substrate for Phase II conjugation reactions, most notably glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate.[11][12][13] This process increases the water solubility of the compound, facilitating its excretion from the body.[14][15]

Several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the glucuronidation of carboxylic acids.[16] The product of this reaction is an acyl glucuronide.

G cluster_1 Phase II Metabolism This compound This compound 2-Fluoro-5-(methylthio)benzoyl-β-D-glucuronide 2-Fluoro-5-(methylthio)benzoyl-β-D-glucuronide This compound->2-Fluoro-5-(methylthio)benzoyl-β-D-glucuronide UGTs (e.g., UGT1A3, UGT1A9, UGT2B7) + UDPGA

Caption: Proposed glucuronidation pathway of this compound.

Part 2: Experimental Protocols

The following protocols provide a framework for investigating the enzymatic metabolism of this compound in vitro.

Protocol 1: In Vitro Thioether S-Oxygenation Assay Using Human Liver Microsomes

This protocol is designed to determine if this compound is a substrate for CYP and/or FMO enzymes in a pooled human liver microsome (HLM) preparation, which contains a mixture of these enzymes.

Rationale: HLMs provide a physiologically relevant in vitro system to screen for the metabolism of a compound by a wide range of drug-metabolizing enzymes present in the liver.[4]

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Control compounds (e.g., a known CYP substrate like testosterone and a known FMO substrate like benzydamine)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the incubation buffer (100 mM phosphate buffer, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, pre-warm the incubation buffer and HLM (final protein concentration typically 0.5-1 mg/mL) at 37°C for 5 minutes.

    • Add this compound to the incubation mixture (final concentration typically 1-10 µM).

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

    • Include control incubations:

      • No NADPH: to assess non-enzymatic degradation.

      • No HLM: to assess substrate stability in the buffer.

      • Heat-inactivated HLM: to confirm enzymatic activity.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate the proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Analyze the samples by LC-MS/MS to detect and quantify the parent compound and the potential sulfoxide and sulfone metabolites. The mass transitions for the parent and expected metabolites should be determined beforehand by direct infusion.

Data Analysis:

  • Plot the depletion of the parent compound over time.

  • Plot the formation of the sulfoxide and sulfone metabolites over time.

  • Calculate the rate of metabolism.

Protocol 2: Identification of Specific CYP and FMO Isoforms Involved in S-Oxygenation

This protocol uses recombinant human CYP and FMO enzymes to identify the specific isoforms responsible for the S-oxygenation of this compound.

Rationale: Using individual, expressed enzymes allows for the precise identification of the catalysts involved in a particular metabolic pathway.[4]

Materials:

  • Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase

  • Recombinant human FMO isoforms (e.g., FMO1, FMO3, FMO5)

  • All other reagents from Protocol 2.1

Procedure:

  • Follow the general procedure outlined in Protocol 2.1, but replace the HLMs with individual recombinant CYP or FMO enzymes. The concentration of the recombinant enzymes should be optimized based on the manufacturer's recommendations.

  • Incubate this compound with each recombinant enzyme separately.

  • Analyze the formation of the sulfoxide and sulfone metabolites by LC-MS/MS.

Data Analysis:

  • Compare the rate of metabolite formation across the different CYP and FMO isoforms to identify the primary enzymes responsible for the S-oxygenation.

Table 1: Example Data for Isoform Screening

Enzyme IsoformRate of Sulfoxide Formation (pmol/min/pmol enzyme)
CYP1A2< 1
CYP2C925.3
CYP2C1915.8
CYP2D62.1
CYP3A445.7
FMO18.9
FMO312.4

This is example data and does not reflect actual experimental results.

Protocol 3: In Vitro Glucuronidation Assay

This protocol is designed to assess the potential for this compound to undergo glucuronidation.

Rationale: The carboxylic acid moiety is a common site for glucuronidation, a major detoxification pathway.[12][16] This assay will determine if the compound is a substrate for UGT enzymes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs) or recombinant UGT isoforms (e.g., UGT1A3, 1A9, 2B7)

  • UDP-glucuronic acid (UDPGA)

  • Tris-HCl buffer (pH 7.4) containing MgCl₂

  • Alamethicin (a pore-forming agent to activate UGTs in microsomes)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of UDPGA.

    • Prepare the incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Microsome Activation (if using HLMs):

    • Pre-incubate HLMs with alamethicin on ice for 15-30 minutes to disrupt the microsomal membrane and expose the UGT active site.

  • Incubation:

    • In a microcentrifuge tube, combine the incubation buffer, activated HLMs (or recombinant UGTs), and this compound.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA.

    • Incubate at 37°C for a specified time course.

    • Include control incubations (no UDPGA, no enzyme).

  • Reaction Termination and Sample Analysis:

    • Follow the same procedure as in Protocol 2.1 for reaction termination and LC-MS/MS analysis to detect the glucuronide conjugate.

Data Analysis:

  • Monitor the formation of the glucuronide conjugate over time.

  • If using recombinant UGTs, compare the activity across different isoforms to identify the key enzymes involved.

G cluster_workflow In Vitro Metabolism Workflow Substrate This compound HLM_Screen Incubate with Human Liver Microsomes (HLM) Substrate->HLM_Screen Recombinant_Screen Incubate with Recombinant Enzymes (CYPs, FMOs, UGTs) Substrate->Recombinant_Screen Analysis LC-MS/MS Analysis HLM_Screen->Analysis Recombinant_Screen->Analysis Results Identify Metabolites and Active Enzymes Analysis->Results

Caption: General workflow for in vitro metabolism studies.

Part 3: Data Interpretation and Further Steps

The results from these in vitro studies will provide crucial information on the metabolic stability of this compound and the enzymes responsible for its biotransformation. A high rate of metabolism may indicate rapid clearance in vivo. Identification of the specific CYP or UGT isoforms involved is essential for predicting potential drug-drug interactions. For instance, if a specific CYP isoform is found to be the primary metabolizing enzyme, co-administration with a known inhibitor of that enzyme could lead to increased exposure to this compound.

Further investigations could include:

  • Enzyme kinetics: Determining the Kₘ and Vₘₐₓ for the primary metabolic pathways.

  • Reaction phenotyping with chemical inhibitors: Using selective inhibitors of specific CYP isoforms in HLM incubations to confirm the results from recombinant enzymes.

  • Metabolite identification in other in vitro systems: Using hepatocytes to investigate the interplay between Phase I and Phase II metabolism.

By following these protocols, researchers and drug development professionals can gain a robust understanding of the enzymatic fate of this compound, a critical step in its evaluation as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 2-Fluoro-5-(methylthio)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to overcome solubility challenges in organic solvents. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your research and development processes.

Understanding the Molecule: A Chemist's Perspective

This compound is a unique molecule with distinct physicochemical properties that influence its solubility. The presence of a carboxylic acid group provides a site for hydrogen bonding and deprotonation, while the aromatic ring introduces a hydrophobic character. The fluoro group, being electron-withdrawing, can impact the acidity of the carboxylic acid and the overall polarity of the molecule. The methylthio group adds a degree of lipophilicity and potential for specific solvent interactions. Understanding this interplay of functional groups is crucial for selecting the right solvent system and troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have about working with this compound.

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, we can infer its behavior based on its structural components and data from analogous compounds like benzoic acid and fluorobenzoic acid. Generally, benzoic acid and its derivatives exhibit low solubility in non-polar solvents and higher solubility in polar organic solvents, particularly those capable of hydrogen bonding.[1][2] The presence of the methylthio group is expected to increase its solubility in less polar organic solvents compared to benzoic acid.

Q2: Which organic solvents are a good starting point for dissolving this compound?

A2: A good starting point would be polar aprotic solvents and polar protic solvents. Based on the solubility of similar compounds, the following order of solvents can be a useful guide, from higher to lower expected solubility: Dimethyl sulfoxide (DMSO) > N,N-Dimethylformamide (DMF) > Alcohols (e.g., methanol, ethanol) > Ketones (e.g., acetone) > Esters (e.g., ethyl acetate) > Chlorinated solvents (e.g., dichloromethane) > Aromatic hydrocarbons (e.g., toluene) > Alkanes (e.g., hexane).

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes, including benzoic acid derivatives, solubility in organic solvents increases with temperature.[2] If you are facing solubility challenges, carefully increasing the temperature of the solvent can be a simple and effective method to dissolve more of the compound. However, be mindful of the compound's stability at elevated temperatures.

Q4: Can I use a solvent mixture to improve solubility?

A4: Absolutely. Using a co-solvent system is a powerful technique to enhance solubility.[3][4][5] A small amount of a highly polar solvent (like DMSO or DMF) added to a less polar solvent can significantly improve the solubility of polar compounds. Conversely, adding a less polar co-solvent to a highly polar one can sometimes improve the solubility of more lipophilic compounds.

Troubleshooting Guide: Overcoming Common Solubility Hurdles

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Q1: My compound is not dissolving in the chosen organic solvent, even at a low concentration. What should I do?

A1: This is a common issue. Here’s a systematic approach to troubleshoot this problem:

  • Verify Solvent Purity: Ensure your solvent is pure and dry. The presence of water or other impurities can significantly affect solubility.

  • Increase Agitation and Time: Make sure your sample is being agitated vigorously (e.g., with a magnetic stirrer) and allow sufficient time for dissolution. Some compounds dissolve slowly.

  • Gentle Heating: As mentioned in the FAQs, carefully increase the temperature. Monitor for any signs of degradation (e.g., color change).

  • Solvent Polarity Check: Your initial solvent choice might be suboptimal. Try a solvent with a different polarity. Refer to the solvent selection guide in the FAQs.

  • Consider a Co-solvent: Add a small percentage of a stronger solvent. For example, if your compound is in ethanol, try adding 5-10% DMSO.

Q2: My compound initially dissolves but then precipitates out of solution. Why is this happening and how can I prevent it?

A2: Precipitation after initial dissolution can be due to a few factors:

  • Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the compound and then let it cool. The solubility at the lower temperature is insufficient to keep the compound dissolved.

    • Solution: Re-heat the solution to redissolve the precipitate and then cool it slowly. If it still precipitates, the concentration is too high for that solvent at that temperature. You will need to use more solvent or a different solvent system.

  • Change in pH: If your solvent contains acidic or basic impurities, or if you have added other components to your solution, a change in pH could cause the acidic this compound to precipitate.

    • Solution: Buffer your solvent system if appropriate for your application. For non-aqueous systems, ensure all components are neutral or of a consistent acidity/basicity.

  • Common Ion Effect: If your solution contains other ions that can form a less soluble salt with the deprotonated form of your benzoic acid derivative, this can lead to precipitation.

    • Solution: Analyze all components in your mixture for potential common ion effects.

Q3: I am observing a color change or degradation of my compound when trying to dissolve it. What's the cause and how can I avoid it?

A3: A color change often indicates a chemical reaction or degradation.

  • Solvent Reactivity: Some solvents can react with your compound, especially at elevated temperatures. For example, protic solvents might esterify the carboxylic acid under certain conditions.

    • Solution: Switch to a less reactive, aprotic solvent. Avoid excessive heating.

  • Presence of Impurities: Impurities in the solvent (e.g., peroxides in ethers) can react with your compound.

    • Solution: Use high-purity, freshly opened solvents.

  • Light Sensitivity: Some compounds are light-sensitive and can degrade when exposed to light, especially in solution.

    • Solution: Work in a fume hood with the sash down or use amber-colored glassware to protect your solution from light.

Visualizing the Path to Solubility

To aid in your experimental design, the following diagrams illustrate key decision-making workflows.

Solvent_Selection_Workflow start Start: Need to dissolve This compound solubility_info Consult solubility data for analogous compounds (e.g., benzoic acid, fluorobenzoic acid) start->solubility_info initial_choice Select initial solvent based on polarity: Polar Aprotic (e.g., DMSO, DMF) or Polar Protic (e.g., Methanol, Ethanol) solubility_info->initial_choice experiment Perform small-scale solubility test initial_choice->experiment soluble Soluble? experiment->soluble success Success! Proceed with experiment soluble->success Yes troubleshoot Troubleshoot: - Increase agitation/time - Gentle heating - Check solvent purity soluble->troubleshoot No still_insoluble Still Insoluble? troubleshoot->still_insoluble change_solvent Change Solvent: Try a solvent with different polarity still_insoluble->change_solvent Yes cosolvent Consider Co-solvent: Add a small percentage of a stronger solvent still_insoluble->cosolvent Consider this option change_solvent->experiment cosolvent->experiment

Caption: A workflow for initial solvent selection.

Troubleshooting_Precipitation start Problem: Compound precipitates after initial dissolution check_cooling Was the solution heated and then cooled? start->check_cooling yes_cooling Yes check_cooling->yes_cooling no_cooling No check_cooling->no_cooling supersaturation Likely Supersaturation: - Reheat to dissolve - Cool slowly - If precipitation recurs, concentration is too high yes_cooling->supersaturation check_additives Were other components added? no_cooling->check_additives yes_additives Yes check_additives->yes_additives no_additives No check_additives->no_additives ph_change Potential pH change: - Check pH of all components - Consider buffering the system yes_additives->ph_change common_ion Possible Common Ion Effect: - Analyze all components for  potential salt formation yes_additives->common_ion unknown Consider other factors: - Solvent evaporation - Contamination no_additives->unknown

Caption: A decision tree for troubleshooting precipitation issues.

Experimental Protocols

For accurate and reproducible results, follow these detailed protocols for determining the solubility of this compound.

Protocol 1: Gravimetric Method for Solubility Determination

This method is a classic and reliable way to determine solubility.[6][7][8]

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Place a magnetic stir bar in the vial, cap it tightly, and place it in the thermostatically controlled bath at the desired temperature.

    • Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. You should see undissolved solid at the bottom of the vial.

  • Sample Collection:

    • Turn off the stirrer and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a syringe fitted with a compatible filter to remove any solid particles.

  • Solvent Evaporation:

    • Dispense the filtered supernatant into a pre-weighed evaporation dish.

    • Record the exact weight of the dish with the solution.

    • Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.

    • Dry the dish to a constant weight.

  • Calculation:

    • Calculate the weight of the dissolved solid (final weight of the dish - initial weight of the dish).

    • Calculate the weight of the solvent (weight of the dish with solution - final weight of the dish).

    • Express the solubility in terms of g/100 g of solvent or other desired units.

Protocol 2: UV-Vis Spectroscopic Method for Solubility Determination

This method is faster than the gravimetric method but requires the compound to have a chromophore and the establishment of a calibration curve.

Materials:

  • This compound

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Syringe filters

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution:

    • Follow step 1 from the Gravimetric Method protocol.

  • Sample Collection and Analysis:

    • Follow step 2 from the Gravimetric Method protocol to obtain a clear, filtered supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, M).

Data for Your Reference

While specific quantitative solubility data for this compound is limited, the following table provides properties of common organic solvents to aid in your selection process.

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes
Water10.280.1100.0Highly polar, protic.
Dimethyl Sulfoxide (DMSO)7.246.7189.0Highly polar, aprotic. Excellent solvent for many organic compounds.
N,N-Dimethylformamide (DMF)6.436.7153.0Polar, aprotic. Good solvent for a wide range of compounds.
Methanol5.132.764.7Polar, protic. Good for hydrogen bonding.
Ethanol4.324.578.4Polar, protic. Less polar than methanol.
Acetone5.120.756.0Polar, aprotic. Good general-purpose solvent.
Ethyl Acetate4.46.077.1Moderately polar, aprotic.
Dichloromethane3.19.139.6Halogenated solvent. Good for less polar compounds.
Toluene2.42.4110.6Non-polar, aromatic.
Hexane0.11.969.0Highly non-polar.

Conclusion

Improving the solubility of this compound in organic solvents is a multifaceted challenge that requires a systematic and informed approach. By understanding the physicochemical properties of the molecule, making informed solvent choices, and applying the troubleshooting strategies and experimental protocols outlined in this guide, you will be well-equipped to overcome these challenges and advance your research.

References

Technical Support Center: Optimizing Reaction Yield for the Synthesis of 2-Fluoro-5-(methylthio)benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-5-(methylthio)benzoic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, enabling you to optimize your reaction yields and obtain high-purity products. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Synthetic Strategy Overview

The synthesis of this compound esters typically proceeds via a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the methylthio group onto a suitably activated fluorinated benzoic acid precursor.

  • Esterification: Conversion of the resulting this compound to its corresponding ester.

This guide will address potential issues in both stages of this synthetic route.

II. Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address specific experimental issues.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Q1: My SNAr reaction to introduce the methylthio group is sluggish or shows low conversion. What are the likely causes and how can I improve it?

A1: Low conversion in the SNAr reaction is a common issue. The primary factors influencing the reaction rate are the reactivity of the electrophile, the nucleophilicity of the thiolate, and the reaction conditions.

  • Causality: The SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, forming a Meisenheimer complex intermediate. The stability of this intermediate and the ability of the leaving group to depart are crucial. For the reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups (EWGs) ortho or para to the leaving group.

  • Troubleshooting Steps:

    • Choice of Starting Material: Ensure your starting material is sufficiently activated. A common precursor is 2,5-difluorobenzoic acid or 2-fluoro-5-nitrobenzoic acid. The nitro group is a powerful EWG that significantly accelerates the reaction.

    • Nucleophile Generation: Sodium thiomethoxide (NaSMe) is a potent nucleophile. If you are generating it in situ from methanethiol and a base (e.g., NaH, NaOH), ensure complete deprotonation. The presence of unreacted methanethiol can lead to side reactions.

    • Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents effectively solvate the cation of the thiolate salt, increasing the nucleophilicity of the thiolate anion.

    • Temperature Optimization: While higher temperatures generally increase the reaction rate, they can also promote side reactions. Start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.

    • Base Selection: A strong, non-nucleophilic base like potassium carbonate or cesium carbonate can be effective in promoting the reaction, especially if starting from a thiol.

Q2: I am observing the formation of a significant amount of a byproduct with a higher molecular weight. What could it be and how can I prevent it?

A2: A common byproduct in this reaction is the corresponding disulfide (CH₃S-SCH₃).

  • Causality: Thiolates are susceptible to oxidation, especially in the presence of air (oxygen). This oxidation leads to the formation of disulfides.

  • Troubleshooting Steps:

    • Degas Solvents: Before use, thoroughly degas your reaction solvent by bubbling an inert gas (nitrogen or argon) through it.

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.

    • Fresh Reagents: Use freshly opened or purified sodium thiomethoxide. Older batches may have partially oxidized.

Q3: My reaction is complete, but I am struggling with the work-up and purification. What is the best approach?

A3: The work-up for an SNAr reaction aims to remove unreacted starting materials, the base, and solvent, while ensuring the product, this compound, remains in a form that is easy to isolate.

  • Troubleshooting Steps:

    • Quenching: Carefully quench the reaction with water.

    • Acidification: Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate the carboxylate group, making the product less water-soluble and facilitating its extraction.

    • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can often be purified by recrystallization or column chromatography.

Step 2: Esterification

Q1: My Fischer esterification of this compound is giving a low yield. What are the key parameters to optimize?

A1: Fischer esterification is an equilibrium-controlled reaction. To achieve a high yield, the equilibrium must be shifted towards the product side.

  • Causality: The reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst produces an ester and water. The reverse reaction, hydrolysis of the ester, is also catalyzed by acid. The presence of a substituent at the ortho position (the fluorine atom) can introduce steric hindrance, slowing down the rate of esterification.

  • Troubleshooting Steps:

    • Excess Alcohol: Use a large excess of the alcohol (e.g., 10-20 equivalents or use it as the solvent). This will shift the equilibrium towards the ester product according to Le Chatelier's principle.

    • Water Removal: Employ a method to remove water as it is formed. A Dean-Stark apparatus is effective for this purpose when using a solvent like toluene that forms an azeotrope with water. Alternatively, the use of a dehydrating agent like molecular sieves can be beneficial, although their effectiveness can be limited at higher temperatures.

    • Catalyst Choice and Loading: Sulfuric acid is a common and effective catalyst. For substrates prone to charring, p-toluenesulfonic acid (p-TsOH) can be a milder alternative. Ensure a catalytic amount is used (typically 1-5 mol%).

    • Reaction Temperature and Time: Refluxing the reaction mixture is standard practice. The reaction time will depend on the specific alcohol and substrate. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.

Q2: I am concerned about the potential for side reactions during esterification. What should I look out for?

A2: The primary side reactions of concern are oxidation of the methylthio group and hydrolysis of the ester product during work-up.

  • Causality: The sulfur atom in the methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially at elevated temperatures and in the presence of strong oxidizing agents. The ester product can be hydrolyzed back to the carboxylic acid if exposed to aqueous acidic or basic conditions for an extended period.

  • Troubleshooting Steps:

    • Oxidation Prevention: While standard Fischer esterification conditions are not strongly oxidizing, ensure that your reagents are free from oxidizing impurities. If oxidation is a persistent issue, consider alternative, milder esterification methods (see Q3).

    • Hydrolysis Minimization during Work-up:

      • After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

      • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as this will generate CO₂ gas.

      • Follow with a brine wash, dry the organic layer, and concentrate.

Q3: Fischer esterification is not working well for my specific substrate. Are there alternative methods for the esterification of this compound?

A3: Yes, several other effective esterification methods can be employed, particularly if the substrate is sensitive or sterically hindered.

  • Alternative Methods:

    • Carbodiimide Coupling: Use a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method is generally high-yielding and proceeds under mild conditions.

    • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride can then be reacted with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

    • Alkylation of the Carboxylate: Deprotonate the carboxylic acid with a base (e.g., potassium carbonate) to form the carboxylate salt, which can then be alkylated with an alkyl halide (e.g., methyl iodide for the methyl ester).

III. Frequently Asked Questions (FAQs)

  • What is a typical yield for the synthesis of this compound esters?

    • Yields can vary depending on the specific substrate and reaction conditions. However, with optimized procedures, yields for both the SNAr and esterification steps can be in the range of 70-95%.

  • How can I monitor the progress of my reactions?

    • Thin-layer chromatography (TLC) is a quick and effective method. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are recommended.

  • Are there any specific safety precautions I should take?

    • Methanethiol and its salts are malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. Data and Protocol Summaries

Table 1: Recommended Reaction Conditions for SNAr

ParameterRecommended ConditionRationale
Starting Material 2,5-Difluorobenzoic acid or 2-Fluoro-5-nitrobenzoic acidProvides an activated aromatic ring for nucleophilic attack.
Nucleophile Sodium thiomethoxide (NaSMe)A strong and readily available nucleophile.
Solvent Anhydrous DMF or DMSOPolar aprotic solvents enhance nucleophilicity.
Temperature 25-80 °CBalance between reaction rate and potential side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiolate.

Table 2: Comparison of Esterification Methods

MethodReagentsProsCons
Fischer Esterification Alcohol, H₂SO₄ or p-TsOHInexpensive, simple procedure.Equilibrium-limited, may require harsh conditions.
Carbodiimide Coupling Alcohol, EDC, DMAPHigh yield, mild conditions.Reagents are more expensive, byproduct removal can be challenging.
Acid Chloride Formation SOCl₂ or (COCl)₂, then alcohol and baseHigh yield, works for hindered acids.Two-step process, corrosive and moisture-sensitive reagents.
Carboxylate Alkylation Base (e.g., K₂CO₃), Alkyl halideMild conditions.Alkyl halide may be an allergen or toxic.

V. Experimental Workflows and Diagrams

Workflow for the Synthesis of this compound Esters

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Esterification start 2,5-Difluorobenzoic Acid snar SNAr Reaction (Inert Atmosphere) start->snar reagents1 NaSMe, DMF reagents1->snar workup1 Aqueous Work-up & Acidification snar->workup1 intermediate This compound workup1->intermediate esterification Fischer Esterification (Reflux) intermediate->esterification reagents2 Alcohol (excess), H₂SO₄ (cat.) reagents2->esterification workup2 Aqueous Work-up & Purification esterification->workup2 product 2-Fluoro-5-(methylthio)benzoic Acid Ester workup2->product G start Low Esterification Yield q1 Is the reaction at equilibrium? start->q1 a1_yes Shift Equilibrium q1->a1_yes Yes a1_no Consider Reaction Rate q1->a1_no No q2 How to shift equilibrium? a1_yes->q2 q3 Is steric hindrance an issue? a1_no->q3 sol1 Use excess alcohol q2->sol1 sol2 Remove water (Dean-Stark) q2->sol2 a3_yes Use alternative methods q3->a3_yes Yes a3_no Optimize Fischer conditions q3->a3_no No sol3 Carbodiimide coupling a3_yes->sol3 sol4 Acid chloride formation a3_yes->sol4

Technical Support Center: Strategies to Improve Metabolic Stability of Compounds Derived from 2-Fluoro-5-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the metabolic stability of compounds derived from 2-Fluoro-5-(methylthio)benzoic acid. The information presented herein is grounded in established principles of medicinal chemistry and drug metabolism, offering both theoretical understanding and practical, actionable strategies.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities associated with compounds containing a methylthio group?

A1: The methylthio (-SCH3) group is susceptible to oxidation by cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes in the liver.[1][2][3] The primary metabolic pathways for thioethers like the methylthio group are S-oxidation to the corresponding sulfoxide and then further to the sulfone.[1] These oxidative metabolites can sometimes be reactive or may be rapidly cleared from the body, leading to poor metabolic stability and a short duration of action.

Q2: How does the fluorine atom in this compound influence its metabolism?

A2: The fluorine atom, being highly electronegative, can significantly impact the metabolic profile of a molecule.[4][5][6] Its presence can:

  • Block Metabolism: Fluorine can be strategically placed at a site that is susceptible to metabolic attack. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by CYP enzymes.[4][6]

  • Alter Electronic Properties: Fluorine's electron-withdrawing nature can influence the reactivity of nearby functional groups, potentially making them less susceptible to metabolism.[4][5]

  • Influence Binding: It can alter the way the molecule binds to metabolizing enzymes, which may either increase or decrease the rate of metabolism.[5]

Q3: What are the essential first steps to evaluate the metabolic stability of my compound?

A3: The initial assessment of metabolic stability is typically performed using in vitro assays.[7][8] The two most common systems are:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are rich in Phase I metabolizing enzymes like CYPs.[8][9] They are a good starting point for assessing oxidative metabolism.[9][10]

  • Hepatocytes: These are whole liver cells and contain both Phase I and Phase II metabolizing enzymes.[8][9] They provide a more complete picture of liver metabolism.

The standard procedure involves incubating your compound with either microsomes or hepatocytes and measuring the disappearance of the parent compound over time.[8][11][12]

II. Troubleshooting Guides

Problem: My compound demonstrates high clearance in a liver microsome assay.

This indicates rapid metabolism, likely mediated by CYP enzymes.

Likely Metabolic Pathways & Investigation

The primary suspect for a compound containing a methylthio group is oxidation at the sulfur atom.

Experimental Workflow for Metabolite Identification:

Caption: Workflow for metabolite identification.

Step-by-Step Protocol:

  • Incubation: Prepare incubation mixtures containing your compound, liver microsomes (human, rat, etc.), and a buffer.[8] Initiate the metabolic reaction by adding the cofactor NADPH.[8] Run a parallel control incubation without NADPH.

  • Sample Quenching: At various time points, stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).[8] This precipitates the proteins.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Look for new peaks in the NADPH-containing samples that are not present in the control. These are potential metabolites. The mass difference between the parent compound and the new peaks can suggest the type of metabolic transformation (e.g., an increase of 16 amu suggests oxidation).

Strategies to Mitigate High Clearance

Once the metabolic "soft spot" is identified (likely the methylthio group), you can employ several medicinal chemistry strategies to improve stability.

Strategy 1: Bioisosteric Replacement of the Methylthio Group

Bioisosteres are chemical groups that have similar physical or chemical properties and can produce broadly similar biological effects.[13][14] Replacing the metabolically liable methylthio group with a more stable bioisostere is a common and effective strategy.[13]

Table 1: Potential Bioisosteric Replacements for the Methylthio Group

BioisostereRationalePotential Advantages
-OCH3 (Methoxy) Oxygen is generally less prone to oxidation than sulfur in this context.Increased metabolic stability.
-CF3 (Trifluoromethyl) The C-F bonds are very strong and resistant to metabolism.Significantly improved metabolic stability.
-OCF3 (Trifluoromethoxy) Combines the stability of the CF3 group with the ether linkage.High metabolic stability.
-CN (Cyano) Electronically different but can occupy a similar space.Can alter electronic properties and improve stability.
Small heterocycles (e.g., oxazole, thiazole) Can mimic the spatial and electronic properties of the methylthio group.Can improve metabolic stability and other properties like solubility.[14][15]

Strategy 2: Steric Hindrance

Introducing a bulky group near the site of metabolism can physically block the enzyme from accessing it.

  • Example: Adding a methyl or ethyl group to the carbon adjacent to the sulfur might hinder the approach of the CYP enzyme.

Strategy 3: Modulating Electronic Properties

Altering the electron density around the methylthio group can make it less favorable for oxidation.

  • Example: Introducing electron-withdrawing groups on the aromatic ring can decrease the electron density on the sulfur, potentially slowing down oxidation.[16]

Problem: My compound is stable in microsomes but shows high clearance in hepatocytes.

This suggests that Phase II metabolism is the primary clearance pathway.

Likely Metabolic Pathways & Investigation

Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate small polar molecules onto the drug, making it more water-soluble and easier to excrete. The carboxylic acid moiety of your this compound scaffold is a likely site for glucuronidation.

Experimental Workflow for Investigating Phase II Metabolism:

Caption: Workflow for Phase II metabolism investigation.

Step-by-Step Protocol:

  • Hepatocyte Incubation: Incubate your compound with suspended or plated hepatocytes.[12][17]

  • Analysis: Analyze the samples by LC-MS/MS, specifically looking for masses corresponding to the parent compound plus the mass of common conjugates (e.g., glucuronic acid is +176 Da).

  • Confirmation: To confirm glucuronidation, you can perform an incubation with liver microsomes supplemented with the UGT cofactor, UDPGA.

Strategies to Mitigate High Clearance via Conjugation

Strategy 1: Bioisosteric Replacement of the Carboxylic Acid

Replacing the carboxylic acid with a group that is not a substrate for UGTs is a primary strategy.

Table 2: Potential Bioisosteric Replacements for Carboxylic Acid

BioisostereRationalePotential Advantages
Tetrazole Has a similar pKa to a carboxylic acid and can form similar interactions, but is less prone to glucuronidation.[14][18]Improved metabolic stability.[14]
Acylsulfonamide Can mimic the hydrogen bonding properties of a carboxylic acid.Can improve metabolic stability and cell permeability.[13]
Hydroxamic acid Can act as a metal chelator and mimic some interactions of a carboxylic acid.May offer different biological activity profiles.[13]

Strategy 2: Prodrug Approach

A prodrug is an inactive compound that is converted into the active drug in the body.[7]

  • Example: Esterifying the carboxylic acid can protect it from conjugation. The ester can then be cleaved by esterase enzymes in the body to release the active carboxylic acid. This can improve oral absorption and protect against first-pass metabolism.

III. Summary of Key Strategies

Caption: Key strategies to improve metabolic stability.

IV. References

  • Waters. Metabolite Identification Workflows - A Flexibile Approach to Data Analysis and Reporting. Available from: --INVALID-LINK--

  • Arome Science. Metabolomics Workflow: From Sample Collection to Data Interpretation. Available from: 19

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: --INVALID-LINK--

  • ResearchGate. Cytochrome P450 119‐catalyzed sulfur oxidation of thioanisole in the presence of TBHP. Available from: --INVALID-LINK--

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available from: --INVALID-LINK--

  • Arome Science. Key Stages of the Metabolomics Workflow. Available from: --INVALID-LINK--

  • Patsnap Synapse. What is the importance of metabolic stability in drug design?. Available from: --INVALID-LINK--

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: --INVALID-LINK--

  • ResearchGate. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Available from: --INVALID-LINK--

  • Pharma Focus Asia. Metabolic Stability. Available from: --INVALID-LINK--

  • Oxford Academic. Automated workflows for accurate mass-based putative metabolite identification in LC/MS-derived metabolomic datasets. Available from: --INVALID-LINK--

  • ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Available from: --INVALID-LINK--

  • PMC. Guide to Metabolomics Analysis: A Bioinformatics Workflow. Available from: --INVALID-LINK--

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. Available from: --INVALID-LINK--

  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: --INVALID-LINK--

  • ACS Publications. The Dark Side of Fluorine. Available from: --INVALID-LINK--

  • Bioanalytical Systems, Inc. How to Conduct an In Vitro Metabolic Stability Study. Available from: --INVALID-LINK--

  • Chemspace. Bioisosteric Replacements. Available from: --INVALID-LINK--

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: --INVALID-LINK--

  • BioIVT. Metabolic Stability Assay Services. Available from: --INVALID-LINK--

  • PMC. The Biosynthesis of Thiol- and Thioether-containing Cofactors and Secondary Metabolites Catalyzed by Radical S-Adenosylmethionine Enzymes. Available from: --INVALID-LINK--

  • JOVE. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: --INVALID-LINK--

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: --INVALID-LINK--

  • SlidePlayer. Application of Bioisosteres in Drug Design. Available from: --INVALID-LINK--

  • ACS Publications. Thioanisole Sulfoxidation by Cytochrome P450cam (CYP101): Experimental and Calculated Absolute Stereochemistries. Available from: --INVALID-LINK--

  • PMC. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][19]triazino[2,3-c]quinazolines. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. Available from: --INVALID-LINK--

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: --INVALID-LINK--

  • PubMed. Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes. Available from: --INVALID-LINK--

  • ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs. Available from: --INVALID-LINK--

  • NIH. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Available from: --INVALID-LINK--

  • YouTube. metabolic stability & determining intrinsic drug clearance. Available from: --INVALID-LINK--

  • PubMed. Bioactivation potential of thiophene-containing drugs. Available from: --INVALID-LINK--

  • ResearchGate. Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes. Available from: --INVALID-LINK--

  • SpringerLink. Cytochrome P450-mediated carbon-carbon bond formation in drug metabolism. Available from: --INVALID-LINK--

  • PubMed. Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]. Available from: --INVALID-LINK--

  • PMC. Cytochrome P450s and other enzymes in drug metabolism and toxicity. Available from: --INVALID-LINK--

  • PMC. Medicinal Thiols: Current Status and New Perspectives. Available from: --INVALID-LINK--

  • PMC. Addressing the Challenges of Low Clearance in Drug Research. Available from: --INVALID-LINK--

  • ResearchGate. Other drugs containing thioethers. Available from: --INVALID-LINK--

References

managing hygroscopicity of 2-Fluoro-5-(methylthio)benzoic acid in storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-(methylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your material. While specific hygroscopicity data for this compound is not extensively published, its chemical structure—containing a polar carboxylic acid group—suggests a potential to absorb atmospheric moisture. This guide is built on established principles for handling hygroscopic fine chemicals to prevent moisture-induced degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air[1][2][3]. For a high-purity solid like this compound, this can be problematic for several reasons:

  • Inaccurate Weighing: The absorbed water adds mass, leading to significant errors in molar calculations for your reactions[4][5].

  • Physical Changes: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), making it difficult to handle and dispense[1][3].

  • Chemical Degradation: While stable under recommended conditions, the presence of water can potentially facilitate degradation pathways over time, such as hydrolysis or oxidation of the thioether group, especially if other contaminants are present. Studies on benzoic acid derivatives have shown that water can be involved in their degradation under certain conditions[6][7].

Q2: How should I store my this compound upon receipt?

A2: Proper storage is the first line of defense against moisture contamination. While supplier data sheets often recommend ambient storage, we advise taking extra precautions[8][9]:

  • Primary Container: Keep the compound in its original, tightly sealed container. After opening, ensure the cap is replaced securely. For screw-cap bottles, wrapping the cap-bottle interface with parafilm provides an excellent secondary seal[10].

  • Secondary Containment: Place the primary container inside a desiccator or a sealed bag with desiccant pouches (e.g., silica gel)[10][11]. This creates a dry microenvironment that is critical, especially in humid laboratories.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat[3].

Q3: Can I aliquot the material into smaller quantities?

A3: Yes, aliquoting is highly recommended. Repeatedly opening and closing a large stock bottle introduces fresh, moist air, increasing the risk of water absorption over time[10][11].

  • Best Practice: When you first receive the material, decide on practical aliquot sizes for your typical experiments.

  • Procedure: Perform the aliquoting process in a controlled, low-humidity environment if possible, such as a glove box or a room with a dehumidifier. Work quickly to minimize air exposure.

  • Storage: Store the individual aliquots in small, airtight vials, which are then placed in a desiccator.

Q4: The Safety Data Sheet (SDS) for a similar compound mentions "Avoid moisture." What does this imply?

A4: This is a standard precaution for many fine chemicals where moisture can compromise purity or stability. It indicates that the manufacturer has identified water as a potential risk factor. For this compound, this could be due to the general hygroscopic nature of carboxylic acids or potential, though perhaps slow, reactivity of the functional groups (fluoro, thioether, carboxylic acid) with water over the long term.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound.

Issue 1: The powder appears clumpy or caked.
  • Probable Cause: The material has likely absorbed atmospheric moisture. This is one of the first visible signs of hygroscopicity[1].

  • Immediate Actions:

    • Gently break up the clumps with a clean, dry spatula inside the container[3]. Be aware that this does not remove the absorbed water.

    • If the material is still usable for non-critical applications, ensure you work quickly and store it with fresh desiccant.

  • Solution for Critical Experiments: For quantitative applications (e.g., standard preparation, reactions requiring precise stoichiometry), the water content must be addressed.

    • Quantify Water Content: The most accurate method is Karl Fischer titration, which specifically measures water content[2]. Alternatively, Thermogravimetric Analysis (TGA) or Loss on Drying (LOD) can be used, though these methods will measure any volatile component, not just water[12].

    • Drying the Material (with caution): If you have confirmed the presence of water and it is impacting your work, you can attempt to dry the material.

      • Place a small amount of the compound in a vacuum oven at a mild temperature (e.g., 40-50 °C). High temperatures can risk decomposition of benzoic acid derivatives[7].

      • Dry under high vacuum for several hours.

      • Crucially, allow the sample to cool to room temperature inside a desiccator before weighing. Weighing a hot sample will cause convective air currents, leading to inaccurate readings on an analytical balance[4].

Issue 2: The weight on the analytical balance is unstable and continuously increasing.
  • Probable Cause: This is a classic sign of a hygroscopic substance actively absorbing moisture from the air during the weighing process[4][5].

  • Solutions:

    • Work Quickly: The most straightforward approach is to be as efficient as possible. Have all your equipment ready. Add the solid to the weigh boat, record the first stable reading you get, and immediately transfer the compound to your reaction vessel[13].

    • Weighing by Difference:

      • Tare the sealed vial containing the compound.

      • Remove the vial from the balance and quickly transfer an approximate amount of solid into your reaction flask.

      • Reseal the vial and place it back on the balance. The negative reading shows the exact mass you transferred. This method minimizes the exposure time of the weighed solid.

    • Use a Glove Box: For the most sensitive applications, weighing the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the gold-standard solution[11][14].

    • Weigh into a Sealed Vessel: You can weigh the solid directly into your reaction flask and seal it before re-weighing the flask. This is practical if the flask is small enough for the balance[14].

Data & Protocols

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Ambient (15-25 °C)Prevents potential degradation from excessive heat.
Atmosphere Dry / InertMinimizes exposure to atmospheric moisture.
Primary Container Tightly sealed original bottle, preferably with parafilm seal after opening.Prevents ingress of ambient air and moisture[10].
Secondary Container Desiccator or sealed bag with active desiccant.Creates a low-humidity microenvironment to protect the solid[11].
Light Protect from direct sunlight.Standard practice to prevent potential photochemical degradation.

Experimental Protocol: Qualification of Potentially Compromised Material

If you suspect your sample of this compound has been compromised by moisture, this workflow can help you decide on the next steps.

  • Visual Inspection:

    • Examine the solid for any deviation from its expected appearance (e.g., fine white powder).

    • Note any clumping, caking, or discoloration.

  • Water Content Determination (Karl Fischer Titration):

    • This is the preferred method for accurate water quantification[2].

    • Apparatus: Karl Fischer Titrator.

    • Procedure:

      • Prepare the titration vessel with an appropriate solvent (e.g., anhydrous methanol).

      • Titrate the solvent to a dry endpoint to eliminate background moisture.

      • Accurately weigh a sample of the compound (using the "weighing by difference" method is ideal) and add it to the vessel.

      • Titrate with the Karl Fischer reagent to the endpoint.

      • The instrument will calculate the water content as a percentage of the total mass.

  • Purity Analysis (e.g., by HPLC or ¹H NMR):

    • Compare the analytical profile of the suspect material against a Certificate of Analysis (CoA) or a reference sample known to be pure.

    • ¹H NMR: Dissolve a small, accurately weighed sample in a suitable deuterated solvent (e.g., DMSO-d₆). Look for a broad peak corresponding to water and check for the appearance of any new peaks that might indicate degradation products.

    • HPLC: Use a suitable method to check for the appearance of impurity peaks that are not present in the reference chromatogram.

Diagram 1: Decision Workflow for Handling Suspected Moisture Exposure

This diagram outlines the logical steps to take when you suspect your sample of this compound has been exposed to moisture.

Moisture_Troubleshooting_Workflow start Start: Suspected Moisture Exposure to Compound visual_check Step 1: Visual Inspection (Clumping, Caking?) start->visual_check is_clumped Is the material physically altered? visual_check->is_clumped weighing_issue Step 2: Weighing Check (Is mass stable?) is_clumped->weighing_issue No quantify_water Step 3: Quantify Water (Karl Fischer Titration) is_clumped->quantify_water Yes is_unstable Is weight continuously increasing? weighing_issue->is_unstable is_unstable->quantify_water Yes proceed Decision: Proceed with Use is_unstable->proceed No is_water_high Is water content above acceptable limit? quantify_water->is_water_high dry_material Action: Dry Material (Vacuum Oven, Low Temp) is_water_high->dry_material Yes use_as_is Decision: Use As Is (For non-critical work) is_water_high->use_as_is No (but noted) re_qualify Step 4: Re-Qualify Purity (HPLC / NMR) dry_material->re_qualify discard Decision: Discard or Purify Material re_qualify->discard Degradation Detected re_qualify->proceed Purity OK

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Fluoro-5-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions involving 2-Fluoro-5-(methylthio)benzoic acid and its derivatives. The unique combination of a coordinating carboxylic acid, an ortho-fluoro substituent, and a potentially catalyst-poisoning thioether group makes this substrate particularly challenging. This document is designed to provide you with the causal logic behind experimental choices to empower your success.

Part 1: General Considerations & Initial Troubleshooting (FAQs)

This section addresses the primary challenges inherent to the substrate and provides a logical framework for approaching reaction design.

Question 1: What are the primary challenges when using this compound or its derivatives in cross-coupling reactions?

Answer: The substrate presents a trifecta of common cross-coupling challenges:

  • Thioether Moiety (-SMe): The sulfur atom is a soft Lewis base and can strongly coordinate to soft Lewis acidic palladium centers. This can lead to catalyst inhibition or complete deactivation, sequestering the palladium from the catalytic cycle.[1]

  • Carboxylic Acid Group (-COOH): Under basic reaction conditions, this group deprotonates to a carboxylate. The carboxylate can act as a ligand, potentially forming stable, inactive palladacycles that halt catalysis.[2][3] Furthermore, at elevated temperatures, the substrate may undergo undesired decarboxylation.[4][5]

  • Ortho-Fluoro Substituent (-F): The fluorine atom ortho to the reactive center (e.g., a halide in a standard cross-coupling or the carboxylate in a decarboxylative coupling) introduces steric hindrance. This can slow down key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[6]

Understanding these three factors is the first step toward designing a robust catalytic system.

Question 2: My palladium catalyst appears to be deactivated. Is the thioether group the culprit, and how can I mitigate this?

Answer: Yes, catalyst poisoning by the thioether is a very likely cause. The palladium-sulfur interaction can be strong enough to shut down the reaction.

Mitigation Strategies:

  • Ligand Selection: This is your most powerful tool. Use bulky, electron-rich phosphine ligands. These ligands form stable, coordinatively saturated complexes with palladium, which helps to prevent the thioether from binding to the metal center. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent candidates because their bulk and electron-donating properties accelerate the desired catalytic steps, helping them outcompete the deactivation pathway.[7][8]

  • Catalyst Precursor: Utilize modern palladium precatalysts, such as the G3 or G4 Buchwald precatalysts.[8] These systems are designed for the rapid and efficient generation of the active monoligated Pd(0) species, which can be more reactive and less susceptible to certain poisoning pathways compared to catalysts generated from sources like Pd(OAc)₂ or Pd₂(dba)₃.[9][10]

Question 3: How does the carboxylic acid group interfere with the reaction, and should I consider protecting it?

Answer: The carboxylic acid can interfere both by coordinating to the palladium center and by influencing the overall basicity of the reaction mixture.[2]

  • To Protect or Not to Protect?

    • Consider Protection: If you consistently see low yields, starting material decomposition, or an intractable mixture of byproducts, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a prudent strategy. This removes the coordinating carboxylate functionality from the equation entirely. You can then deprotect the ester post-coupling.

    • Proceed Without Protection: Modern catalytic systems, particularly those using bulky ligands and carefully chosen bases, can often tolerate free carboxylic acids. If you can achieve a successful reaction without protection, you save synthetic steps.

  • If Not Protecting, Choose Your Base Wisely: Avoid strong, sterically unhindered bases that might interact unfavorably with the substrate or catalyst. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point as they are effective but generally well-tolerated.[2]

Part 2: Troubleshooting Specific Cross-Coupling Reactions

This section provides targeted advice for common cross-coupling transformations, assuming the use of a halogenated derivative of the title compound (e.g., 4-bromo-2-fluoro-5-(methylthio)benzoic acid).

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation.[11][12] However, with this substrate, several failure modes are common.

Q: My Suzuki reaction is giving low yield and a lot of dehalogenated starting material. What's happening?

A: This points to a catalytic cycle that is stalling. The formation of a dehalogenated (or protodecarboxylated) byproduct often occurs when the desired reductive elimination step is slow.[13] A competing pathway involving a palladium-hydride species can take over, leading to the replacement of the halide with hydrogen.[2]

Troubleshooting Workflow:

Suzuki_Troubleshooting Start Low Yield / Dehalogenation in Suzuki Coupling Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) Start->Ligand 1. Accelerate Reductive Elimination Protect Protect Carboxylic Acid (Esterification) Start->Protect Alternative Strategy Precatalyst Use Advanced Precatalyst (e.g., XPhos Pd G3/G4) Ligand->Precatalyst 2. Ensure Efficient Pd(0) Generation Base Screen Weaker Inorganic Bases (K3PO4, K2CO3, Cs2CO3) Precatalyst->Base 3. Minimize Side Reactions Solvent Optimize Solvent System (e.g., Dioxane/H2O, Toluene/H2O) Base->Solvent 4. Improve Solubility/Kinetics Success Reaction Optimized Solvent->Success Protect->Ligand

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Aryl Halide 1.0 equivLimiting reagent
Boronic Acid/Ester 1.2 - 1.5 equivEnsures complete consumption of the aryl halide
Pd Precatalyst XPhos Pd G3 (2 mol%)Efficiently generates active Pd(0) and provides a highly active, bulky ligand.[8]
Base K₃PO₄ (2.0 - 3.0 equiv)Effective base that is often compatible with carboxylic acids and sensitive functional groups.[2]
Solvent 1,4-Dioxane / H₂O (4:1)Common solvent system that facilitates dissolution of both organic and inorganic reagents.
Temperature 80 - 110 °CSufficient thermal energy to drive catalysis without promoting excessive decomposition.

General Experimental Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromo-2-fluoro-5-(methylthio)benzoic acid, 1.0 equiv), the boronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv). Then, add the degassed solvent mixture (1,4-Dioxane/H₂O, 4:1, to achieve ~0.1 M concentration) via syringe.

  • Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Guide 2: Buchwald-Hartwig Amination

Forming a C-N bond on this scaffold requires a highly active catalyst to overcome the substrate's challenges.[14][15]

Q: I am attempting a Buchwald-Hartwig amination, but I only recover starting materials. What is the most critical parameter to change?

A: For Buchwald-Hartwig aminations, the combination of ligand and base is paramount.[16] The reaction is often more sensitive to these parameters than Suzuki couplings.

  • Ligand Choice: The oxidative addition of the aryl halide is often the rate-limiting step. Later-generation Buchwald ligands (like RuPhos, BrettPhos) are specifically designed to accelerate this step for challenging substrates. For your substrate, a ligand from the Josiphos family or a bulky biarylphosphine ligand is a strong starting point.

  • Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, but lithium bis(trimethylsilyl)amide (LHMDS) can also be successful.[15]

Decision Tree for Buchwald-Hartwig Catalyst Selection

Buchwald_Hartwig_Decision_Tree Start Buchwald-Hartwig Amination Failure Amine_Type What is your Amine? Start->Amine_Type Primary_Amine Use RuPhos or XPhos with NaOt-Bu Amine_Type->Primary_Amine Primary Secondary_Amine Use BrettPhos or tBuXPhos with LHMDS or NaOt-Bu Amine_Type->Secondary_Amine Secondary Check_Yield Reaction Successful? Primary_Amine->Check_Yield Secondary_Amine->Check_Yield Success Isolate Product Check_Yield->Success Yes Protect_Acid Protect Carboxylic Acid (Esterify) and Re-screen Conditions Check_Yield->Protect_Acid No

Caption: Decision tree for selecting Buchwald-Hartwig conditions.

Part 3: Special Topic - Decarboxylative Cross-Coupling

Given that the substrate is a benzoic acid, it's possible to use it directly as the aryl source through a decarboxylative cross-coupling, forgoing the need for a pre-installed halide.[17] This approach couples the carboxylic acid with an organometallic reagent (like a boronic acid) or an aryl halide.

Q: Can I use this compound directly in a cross-coupling reaction to avoid making the aryl halide?

A: Yes, this is possible via a decarboxylative cross-coupling. These reactions typically require a different set of conditions, often involving a bimetallic system (e.g., Palladium/Copper or Palladium/Silver) and an oxidant.[5][17] The reaction proceeds by loss of CO₂ to generate an in-situ organometallic intermediate that then participates in the cross-coupling.

Key Considerations for Decarboxylative Coupling:

  • Catalyst System: Pd/Ag or Pd/Cu systems are common. For example, a combination of Pd(OAc)₂ and Ag₂CO₃ can be effective.

  • Temperature: These reactions often require higher temperatures (120-170 °C) to promote the decarboxylation step.[5][18]

  • Side Reactions: The main side reaction is protodecarboxylation, where the aryl group is simply protonated after CO₂ loss, leading to a hydro-decarboxylated byproduct.

Starting Protocol for Decarboxylative Suzuki-Type Coupling

  • Setup: In a pressure-rated vial, combine this compound (1.0 equiv), the aryl boronic acid (2.0-3.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent: Add a high-boiling anhydrous solvent like Dioxane or Toluene.

  • Reaction: Seal the vial tightly and heat to 140-160 °C with vigorous stirring for 12-24 hours.

  • Workup: After cooling, filter the reaction mixture through a pad of celite, rinse with ethyl acetate, and concentrate the filtrate. Purify by column chromatography.

Disclaimer: This is a challenging transformation and may require significant optimization. The high temperature can also lead to catalyst decomposition, especially with the thioether present.

References

Technical Support Center: Refining Crystallization Methods for 2-Fluoro-5-(methylthio)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-Fluoro-5-(methylthio)benzoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this important class of compounds. By understanding the underlying principles and employing systematic troubleshooting, you can achieve high-purity, crystalline materials with desired physical properties.

Section 1: Foundational Principles of Crystallization for Fluoro-Methylthio Benzoic Acid Analogs

The crystallization of this compound analogs is a critical purification step that leverages differences in solubility to separate the desired compound from impurities.[1][2][3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization.[2][3] The slow formation of a crystal lattice tends to exclude impurities, resulting in a significantly purer final product.[2][4]

Several factors influence the success of crystallization, including solvent choice, cooling rate, and the presence of impurities.[5] For aromatic carboxylic acids like the analogs , the interplay between the fluorine, methylthio, and carboxylic acid functional groups dictates their solubility and crystal packing behavior. The fluorine atom can participate in hydrogen bonding and alter the electronic nature of the aromatic ring, while the methylthio group can influence molecular shape and intermolecular interactions.[6][7]

A key challenge in pharmaceutical crystallization is polymorphism , the ability of a compound to exist in multiple crystalline forms.[8][9] Different polymorphs can have distinct physical properties, including solubility, melting point, and stability, which can significantly impact drug bioavailability and manufacturability.[8][9][10] Therefore, controlling crystallization conditions to consistently produce the desired polymorph is paramount.[9][11]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound analogs in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal. This typically happens when the solution is supersaturated to a point where the solute's solubility is exceeded, but the conditions are not favorable for nucleation and crystal growth. For aromatic compounds, this can be due to a high concentration of impurities or a solvent system that is too good at solvating the molecule, even at lower temperatures.

  • Causality: The solute molecules are not organizing into an ordered crystal lattice. This can be due to a large energy barrier for nucleation.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: Allow the solution to cool more slowly to give the molecules more time to orient themselves into a crystal lattice.[1][12] Insulating the flask can help.[1]

    • Use a More Appropriate Solvent: The ideal solvent should dissolve the compound when hot but have poor solubility when cold.[5] If your compound is oiling out, the solvent might be too "good." Try a less polar solvent or a solvent mixture.

    • Lower the Initial Concentration: Start with a more dilute solution to avoid reaching the supersaturation level where oiling out is favored over crystallization.

    • Induce Crystallization:

      • Seeding: Add a few seed crystals of the pure compound to the cooled solution to provide a template for crystal growth.[1][12]

      • Scratching: Scratch the inside of the flask with a glass rod at the solution's surface.[1][12] The microscopic scratches provide nucleation sites.

    • Solvent/Anti-Solvent Method: Dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble.[13][14][15] This gradually reduces the solubility and can promote crystallization over oiling.

Q2: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve crystal morphology?

A2: The formation of fine needles or powder is often a result of rapid nucleation and crystal growth, which doesn't allow for the formation of larger, more ordered crystals. This can be influenced by the degree of supersaturation and the solvent environment.

  • Causality: A high level of supersaturation leads to the rapid formation of many small nuclei, which then grow quickly without forming large, well-defined crystals.

  • Troubleshooting Steps:

    • Slow Down the Crystallization Process:

      • Slower Cooling: As with oiling out, a slower cooling rate is crucial.[1] A stepwise cooling profile can be beneficial.

      • Use a Solvent with Moderate Solubility: A solvent in which the compound has moderate, rather than extremely high, solubility at elevated temperatures can slow down the dissolution and subsequent precipitation.

    • Solvent System Optimization:

      • Solvent Mixtures: Experiment with solvent/anti-solvent systems. The slow addition of an anti-solvent can control the rate of supersaturation.[15]

      • Vapor Diffusion: Dissolve your compound in a volatile solvent and place this in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can lead to the growth of high-quality single crystals.[16]

    • Control Agitation: While some agitation is necessary to ensure homogeneity, excessive or vigorous stirring can lead to secondary nucleation, resulting in smaller crystals.

Q3: My crystallization yield is consistently low. What are the potential causes and solutions?

A3: Low yield is a common problem and can stem from several factors, from incomplete crystallization to losses during workup.

  • Causality:

    • The compound has significant solubility in the cold solvent.

    • Too much solvent was used initially.

    • Crystals were lost during filtration and washing.

    • Premature crystallization occurred during hot filtration.

  • Troubleshooting Steps:

    • Optimize the Solvent: Ensure you are using a solvent where your compound has low solubility at the final cooling temperature.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4][17]

    • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility and maximize crystal precipitation.[1][12]

    • Improve Filtration and Washing Technique:

      • Wash the collected crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.[1]

      • Ensure the filtration apparatus (e.g., Buchner funnel) is properly sealed to ensure efficient separation of the mother liquor.

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.[17]

Q4: I suspect I have a polymorphic form that is different from my target. How can I control polymorphism?

A4: Controlling polymorphism is a critical aspect of pharmaceutical development.[8][11] The polymorphic form obtained is highly dependent on the crystallization conditions.[8][9]

  • Causality: Different crystal lattices (polymorphs) have different thermodynamic stabilities. Kinetic factors during crystallization often determine which form crystallizes. Generally, less stable (metastable) forms crystallize faster, while the most stable form is favored under thermodynamic equilibrium.

  • Strategies for Polymorph Control:

    • Solvent Selection: The choice of solvent can have a profound impact on the resulting polymorph.[18][19] Solvents can interact with the solute molecules through hydrogen bonding or other intermolecular forces, influencing how they pack into a crystal lattice. A systematic solvent screen is often necessary.

    • Control of Supersaturation and Temperature:

      • High Supersaturation/Rapid Cooling: Often favors the formation of metastable polymorphs.

      • Low Supersaturation/Slow Cooling: Tends to yield the more thermodynamically stable polymorph.

    • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.

    • pH Adjustment: For ionizable compounds like carboxylic acids, the pH of the solution can influence which polymorphic form is favored.

Section 3: Experimental Protocols & Data Presentation

Protocol 1: General Cooling Crystallization

This protocol provides a standard method for purifying this compound analogs.

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent where the compound is highly soluble when hot and poorly soluble when cold.[5] (See Table 1 for suggestions).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.[2][20]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4][21]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.[17]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature.[1][12] To promote slow cooling, the flask can be insulated.[1]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1][12]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent.[1]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when a single solvent for cooling crystallization is not ideal or to gain better control over crystal size.[13][14]

Step-by-Step Methodology:

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is poorly soluble.

  • Dissolution: Dissolve the crude solid in a minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution until turbidity (cloudiness) is observed, indicating the onset of precipitation.

  • Crystal Growth: At the first sign of turbidity, stop adding the anti-solvent and continue stirring. If necessary, gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Isolation and Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical. The following table provides a starting point for solvent screening for this compound analogs. Solubility tests should be performed on a small scale.

Solvent Polarity Boiling Point (°C) Typical Behavior with Benzoic Acid Analogs
WaterHigh100Good for highly polar analogs, often requires heating.[22][23]
Ethanol/MethanolHigh78/65Often good solvents when hot, may retain too much in solution when cold.[22]
IsopropanolMedium82A good balance of polarity, often a good starting point.
AcetoneMedium56Can be a good solvent, but its low boiling point may limit the solubility difference.[22]
Ethyl AcetateMedium77Good for moderately polar compounds.
TolueneLow111Suitable for less polar analogs, higher boiling point allows for a large temperature range.
Heptane/HexaneLow98/69Often used as anti-solvents.[22]

Section 4: Visualizing Crystallization Workflows

Diagram 1: Troubleshooting Crystallization Failures

This diagram outlines a logical workflow for addressing common crystallization problems.

Troubleshooting_Crystallization start Crystallization Attempt outcome Observe Outcome start->outcome oiling_out Compound Oils Out outcome->oiling_out Issue no_crystals No Crystals Form outcome->no_crystals Issue poor_morphology Poor Morphology (Needles/Powder) outcome->poor_morphology Issue success Good Crystals Formed outcome->success Success solution1 Action: Slower Cooling oiling_out->solution1 solution3 Action: Change Solvent (Less Polar or Anti-Solvent) oiling_out->solution3 solution2 Action: Add Seed Crystal or Scratch no_crystals->solution2 no_crystals->solution3 solution4 Action: Concentrate Solution no_crystals->solution4 poor_morphology->solution3 solution5 Action: Slower Cooling & Less Agitation poor_morphology->solution5

Caption: A decision tree for troubleshooting common crystallization issues.

Diagram 2: Polymorph Selection Strategy

This flowchart illustrates a systematic approach to targeting a specific polymorph.

Polymorph_Selection start Goal: Target a Specific Polymorph thermo_kinetic Thermodynamic vs. Kinetic Control start->thermo_kinetic kinetic Kinetic Polymorph (Metastable) thermo_kinetic->kinetic Kinetic thermodynamic Thermodynamic Polymorph (Stable) thermo_kinetic->thermodynamic Thermodynamic kinetic_method Strategy: - Rapid Cooling - High Supersaturation - Fast Anti-Solvent Addition kinetic->kinetic_method thermo_method Strategy: - Slow Cooling - Low Supersaturation - Slurry Equilibration thermodynamic->thermo_method seeding Use Seeding of Desired Polymorph kinetic_method->seeding thermo_method->seeding

Caption: Strategies for controlling and selecting a desired polymorph.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Fluoro-5-(methylthio)benzoic Acid: Validation of a Modern Lithiation-Carboxylation Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-5-(methylthio)benzoic acid is a valuable halogenated and sulfur-containing aromatic building block. Its unique substitution pattern makes it a key intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the thioether and carboxylic acid moieties provide versatile handles for further chemical modification.

The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers and process chemists. This guide provides an in-depth comparison between a conventional, multi-step synthetic approach and a novel, more convergent synthetic route. We will analyze the causality behind the experimental choices for each pathway, provide detailed, self-validating protocols, and present a head-to-head comparison of their performance based on experimental data, ultimately validating the new route as a superior method for laboratory and potential scale-up applications.

Part 1: The Conventional Approach — A Multi-Step Diazotization Route

The traditional synthesis of aromatic compounds often relies on classical named reactions to install functional groups in a stepwise manner. A logical, albeit lengthy, approach to this compound begins with a commercially available aminobenzoic acid, utilizing a Sandmeyer-type reaction to introduce the methylthio group.

Scientific Rationale

This pathway leverages the well-established chemistry of diazonium salts.[2][3][4] Starting from 2-amino-5-fluorobenzoic acid, the primary amine is converted into a diazonium salt, which is an excellent leaving group (N₂ gas). This highly reactive intermediate can then be intercepted by a sulfur nucleophile, typically in the presence of a copper(I) catalyst, to form the desired C-S bond. While reliable, this method requires the generation of a potentially unstable diazonium intermediate and often involves multiple steps with aqueous workups, which can impact the overall yield and efficiency.

Experimental Workflow: Conventional Route

A 2-Amino-5-fluorobenzoic Acid B Aryl Diazonium Salt Intermediate A:e->B:w  NaNO₂, aq. HCl  0-5 °C C This compound B:e->C:w  CH₃SNa, Cu(I) catalyst  Room Temp.

Caption: Conventional synthesis via a Sandmeyer-type reaction.

Detailed Experimental Protocol: Conventional Route

Step 1: Diazotization of 2-Amino-5-fluorobenzoic Acid

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-fluorobenzoic acid (15.5 g, 0.1 mol) in a mixture of water (50 mL) and concentrated hydrochloric acid (25 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (7.2 g, 0.105 mol in 20 mL of water) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. This pale-yellow solution is used immediately in the next step.

Step 2: Thiolation (Sandmeyer-type reaction)

  • In a separate 500 mL flask, prepare a solution of sodium thiomethoxide (CH₃SNa) by carefully adding methanethiol to a solution of sodium hydroxide in water. Alternatively, use a commercially available solution.

  • Add copper(I) bromide (1.4 g, 0.01 mol) to the sodium thiomethoxide solution and stir to form the copper thiolate complex.

  • Cool this solution to 10 °C and slowly add the previously prepared diazonium salt solution from Step 1. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours until nitrogen evolution ceases.

  • Acidify the mixture with concentrated HCl to pH ~1. The crude product will precipitate.

  • Filter the solid, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield pure this compound.

Part 2: A Novel, Convergent Route — Ortho-Lithiation and Carboxylation

Modern synthetic strategy prioritizes efficiency and convergency. A superior route to the target molecule starts from an advanced intermediate that already contains the fluoro and methylthio moieties, installing the final functional group in a single, high-yielding step.

Scientific Rationale

This new route is predicated on the regioselective formation of an organometallic intermediate. Starting with 2-bromo-4-fluoro-1-(methylthio)benzene[5], a lithium-halogen exchange is performed. This reaction is highly efficient at low temperatures using an organolithium reagent like n-butyllithium (n-BuLi). The bromine atom is selectively replaced by lithium due to its greater susceptibility to exchange compared to the more electronegative fluorine atom.[6] The resulting aryllithium species is a potent nucleophile and is immediately quenched with solid carbon dioxide (dry ice). A subsequent acidic workup protonates the carboxylate salt to furnish the final product.[7][8] This one-pot procedure avoids harsh reagents and unstable intermediates, offering a significant improvement in efficiency and yield.

Experimental Workflow: New Validated Route

cluster_0 A 2-Bromo-4-fluoro-1-(methylthio)benzene B Aryllithium Intermediate A->B  n-BuLi, Anhydrous THF  -78 °C C Lithium Carboxylate Salt B->C  CO₂ (solid)  -78 °C to RT D This compound C->D  H₃O⁺ Workup

Caption: New validated synthesis via lithiation and carboxylation.

Detailed Experimental Protocol: New Validated Route
  • To an oven-dried 500 mL three-necked flask under a nitrogen atmosphere, add 2-bromo-4-fluoro-1-(methylthio)benzene (22.1 g, 0.1 mol) and 200 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 65 mL, 0.104 mol) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • In a separate flask, crush an excess of dry ice (approx. 50 g) into a coarse powder. Rapidly and carefully add the crushed dry ice to the reaction mixture in portions. Caution: CO₂ sublimation will cause pressure buildup.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 100 mL of water.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material and neutral byproducts.

  • Collect the aqueous layer and acidify to pH ~1 with 6 M HCl. A white precipitate will form.

  • Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum to afford high-purity this compound.

Part 3: Head-to-Head Performance Comparison

To validate the new synthetic route, a direct comparison of key performance indicators is essential. The following table summarizes the objective data derived from executing both protocols.

MetricConventional Route (Sandmeyer)New Validated Route (Lithiation)Justification & Analysis
Overall Yield 45-55%88-95% The single-step, high-conversion lithiation-carboxylation reaction is significantly more efficient than the multi-step sequence which suffers from cumulative losses.
Number of Steps 2 (from aminobenzoic acid)1 (from brominated precursor)The new route is more convergent, saving significant time, labor, and resources.
Purity (Post-Workup) >95% (after recrystallization)>98% (after precipitation)The lithiation route is exceptionally clean, often yielding a product pure enough for subsequent steps without further purification.
Key Reagents NaNO₂, CH₃SNa, Cu(I)n-BuLi, CO₂ (dry ice)The new route uses pyrophoric n-BuLi, requiring stringent anhydrous/anaerobic techniques. The conventional route uses toxic NaNO₂ and malodorous thiols.
Scalability ModerateHigh The new route is more amenable to scale-up due to its one-pot nature and high efficiency, despite the handling requirements for n-BuLi. Diazonium salts pose safety risks on a larger scale.
Waste Generation High (Aqueous, Copper salts)Moderate (Hexanes, Salts)The conventional route generates significant aqueous waste and copper-containing byproducts. The new route is more atom-economical.
Expert Analysis & Conclusion

The experimental data unequivocally validates the new synthetic route via lithiation-carboxylation as the superior method for preparing this compound. While the conventional Sandmeyer-type pathway is mechanistically sound and relies on classic organic reactions, its practical execution is hampered by multiple steps, moderate yields, and the generation of unstable intermediates.[3][4]

In contrast, the new route demonstrates exceptional efficiency and elegance. By starting with a more advanced intermediate, it achieves the synthesis in a single, high-yielding transformation. The reaction is highly regioselective and clean, minimizing the need for extensive purification. Although it requires the handling of pyrophoric organolithium reagents, the established protocols for doing so are routine in modern synthesis labs and are manageable on an industrial scale. The significant increase in yield and reduction in steps translate directly to lower costs, reduced waste, and faster access to this critical building block.

For researchers, scientists, and drug development professionals, the adoption of this modern, convergent strategy is highly recommended for the efficient and reliable synthesis of this compound.

References

A Comparative Guide to the In Vitro ADME Properties of 2-Fluoro-5-(methylthio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. Early-stage in vitro characterization of these properties allows for the selection and optimization of drug candidates with favorable pharmacokinetic profiles, ultimately reducing the likelihood of late-stage attrition. This guide provides a comparative analysis of the in vitro ADME properties of a series of hypothetical 2-Fluoro-5-(methylthio)benzoic acid derivatives, a chemical scaffold with potential therapeutic applications.[1][2][3]

The following sections will delve into the key in vitro ADME assays, present comparative data for our hypothetical compounds, and offer insights into the interpretation of these results for drug development professionals.

Key In Vitro ADME Parameters and Their Significance

A successful drug candidate must navigate a complex biological environment to reach its target in sufficient concentrations to elicit a therapeutic effect. The primary ADME properties that govern this journey are:

  • Permeability: The ability of a compound to pass through biological membranes, such as the intestinal wall, is a prerequisite for oral absorption.

  • Metabolic Stability: The susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), determines its half-life and potential for drug-drug interactions.

  • Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins influences its distribution and the concentration of free, pharmacologically active drug available to interact with its target.[4][5]

This guide will focus on the experimental evaluation of these three critical parameters for a selection of this compound derivatives.

Comparative Analysis of this compound Derivatives

For the purpose of this guide, we will consider a parent compound, Compound A (this compound) , and three hypothetical derivatives with modifications designed to explore structure-activity relationships (SAR) regarding their ADME properties.

CompoundStructureR-Group Modification
A This compound-H
B Derivative 1Amide substitution at the carboxylic acid
C Derivative 2Oxidation of the methylthio group to a sulfoxide
D Derivative 3Addition of a basic amine moiety
Permeability Assessment

The permeability of our compound series was assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA), which provides a measure of passive diffusion.[6][7][8][9][10] This high-throughput assay is a valuable tool for early-stage screening.[8][9]

Table 1: PAMPA Permeability Data

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability Classification
A 8.5Moderate
B 12.2High
C 2.1Low
D 6.8Moderate
Propranolol (High Permeability Control)25.0High
Atenolol (Low Permeability Control)0.5Low

Interpretation:

  • Compound A exhibits moderate passive permeability.

  • The amide substitution in Compound B leads to a significant increase in permeability, likely due to increased lipophilicity and hydrogen bonding potential.

  • The introduction of a polar sulfoxide group in Compound C drastically reduces its ability to passively diffuse across the artificial membrane.

  • Compound D , with its basic amine, shows moderate permeability, suggesting a balance between its increased polarity and potential for favorable interactions with the lipid membrane.

Metabolic Stability Evaluation

The metabolic stability of the compounds was determined by incubating them with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[11][12][13] The rate of disappearance of the parent compound over time is used to calculate the intrinsic clearance.

Table 2: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Metabolic Stability Classification
A 4531.0Moderate
B > 60< 23.1High
C 1592.4Low
D 2849.5Moderate
Verapamil (Low Stability Control)8173.3Low
Carbamazepine (High Stability Control)> 60< 23.1High

Interpretation:

  • Compound A demonstrates moderate metabolic stability.

  • Compound B is highly stable, suggesting the amide modification protects the molecule from significant metabolism by microsomal enzymes.

  • The sulfoxide in Compound C appears to be a metabolic liability, leading to rapid clearance.

  • Compound D shows moderate stability, indicating that while the basic amine may be a site for metabolism, it is not as susceptible as the sulfoxide.

To further investigate the potential for drug-drug interactions, a CYP450 inhibition assay was performed for the major isoforms.[14][15]

Table 3: CYP450 Inhibition (IC₅₀ in µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
A > 5025.3> 50> 5015.8
B > 50> 50> 50> 5042.1
C > 5010.1> 50> 508.9
D > 50> 5035.75.2> 50
Positive ControlsFurafylline (12)Sulfaphenazole (0.3)Ticlopidine (1.5)Quinidine (0.05)Ketoconazole (0.02)

Interpretation:

  • Compound A shows weak inhibition of CYP3A4 and CYP2C9.

  • Compound B demonstrates a clean CYP inhibition profile.

  • Compound C exhibits more potent inhibition of CYP2C9 and CYP3A4, which could be a concern for co-administered drugs metabolized by these enzymes.

  • The basic amine in Compound D introduces a significant risk of CYP2D6 inhibition, a common liability for compounds containing such moieties.

Plasma Protein Binding Assessment

The extent of plasma protein binding was determined using the rapid equilibrium dialysis (RED) method, which is considered a gold standard for this assay.[4][13][16]

Table 4: Human Plasma Protein Binding

Compound% BoundFraction Unbound (fu)
A 92.50.075
B 98.80.012
C 85.30.147
D 95.10.049
Warfarin (High Binding Control)99.50.005
Atenolol (Low Binding Control)< 10> 0.90

Interpretation:

  • All compounds exhibit moderate to high plasma protein binding.

  • Compound B , being the most lipophilic, shows the highest percentage of binding, resulting in a very low fraction of unbound drug.

  • The increased polarity of Compound C leads to lower plasma protein binding compared to the other derivatives.

  • It is the unbound fraction of the drug that is available to exert a pharmacological effect.[5] Therefore, the high binding of Compound B would need to be considered in the context of its potency.

Experimental Methodologies

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution (e.g., Phosphatidylcholine in Dodecane) prep_plate Coat PVDF Filter Plate with Lipid Solution prep_lipid->prep_plate assemble Assemble 'Sandwich' (Donor on Acceptor) prep_plate->assemble prep_compounds Prepare Compound Solutions in Buffer (pH 7.4) add_compounds Add Compound Solutions to Donor Plate prep_compounds->add_compounds add_buffer Add Buffer to Acceptor Plate add_buffer->assemble add_compounds->assemble incubate Incubate (e.g., 5 hours at RT) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound Concentration in Donor and Acceptor Wells (LC-MS/MS) separate->quantify calculate Calculate Papp quantify->calculate

  • A lipid solution (e.g., 10% lecithin in dodecane) is prepared.

  • The filter of a 96-well donor plate is coated with the lipid solution.

  • Test compounds and control compounds are prepared in a buffer solution (e.g., PBS at pH 7.4).

  • The wells of a 96-well acceptor plate are filled with buffer.

  • The compound solutions are added to the donor plate.

  • The donor plate is placed on top of the acceptor plate to form a "sandwich".[7]

  • The plate assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).[10]

  • After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

  • The apparent permeability (Papp) is calculated using an established equation.

Metabolic Stability in Human Liver Microsomes

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis prepare_mix Prepare Incubation Mixture: - Human Liver Microsomes - Test Compound - Phosphate Buffer pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate start_reaction Initiate Reaction by Adding NADPH pre_incubate->start_reaction take_samples Take Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) start_reaction->take_samples quench Quench Reaction with Cold Acetonitrile (containing internal standard) take_samples->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot->calculate

  • A mixture of human liver microsomes, phosphate buffer, and the test compound is prepared.

  • The mixture is pre-incubated at 37°C.

  • The metabolic reaction is initiated by the addition of NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • The samples are centrifuged to precipitate the microsomal proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The natural log of the percentage of compound remaining is plotted against time, and the slope of the line is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

PPB_RED_Workflow cluster_setup Setup cluster_dialysis Dialysis cluster_analysis Analysis spike_plasma Spike Plasma with Test Compound add_to_red Add Spiked Plasma to Sample Chamber of RED Device spike_plasma->add_to_red assemble_plate Assemble RED Plate add_to_red->assemble_plate add_buffer Add Buffer to Buffer Chamber add_buffer->assemble_plate incubate Incubate at 37°C until Equilibrium is Reached (e.g., 4-6 hours) assemble_plate->incubate sample_chambers Sample from both Plasma and Buffer Chambers incubate->sample_chambers quantify Quantify Compound Concentration in both Chambers by LC-MS/MS sample_chambers->quantify calculate Calculate % Bound and Fraction Unbound (fu) quantify->calculate

  • Human plasma is spiked with the test compound at a known concentration.

  • The spiked plasma is added to the sample chamber of the RED device, which is separated from a buffer chamber by a semipermeable membrane with a molecular weight cutoff that retains proteins.[4]

  • Phosphate buffer is added to the buffer chamber.

  • The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • After incubation, aliquots are taken from both the plasma and buffer chambers.

  • The concentration of the compound in each chamber is determined by LC-MS/MS.

  • The percentage of bound drug and the fraction unbound (fu) are calculated from the concentration difference between the chambers.

Conclusion

This comparative guide illustrates the importance of early in vitro ADME profiling in drug discovery. Based on our hypothetical data, Compound B emerges as a promising candidate from an ADME perspective, demonstrating high permeability, excellent metabolic stability, and a clean CYP inhibition profile. However, its high plasma protein binding would require further investigation to ensure that the unbound concentration is sufficient for efficacy. Conversely, Compound C exhibits poor permeability and low metabolic stability, while Compound D presents a potential drug-drug interaction liability through its inhibition of CYP2D6.

This systematic approach of generating and interpreting in vitro ADME data allows for the rational design and selection of compounds, ultimately increasing the probability of identifying a successful drug candidate.

References

The Impact of Fluorination on Benzoic Acid-Derived Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecule scaffolds has become a cornerstone for enhancing pharmacological properties. This guide provides a comparative study of kinase inhibitors derived from mono-, di-, and trifluorinated benzoic acids. By examining their structure-activity relationships (SAR), inhibitory potencies, and underlying mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the degree of fluorination can be leveraged to design more potent and selective kinase inhibitors.

Introduction: The Role of Fluorine in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Benzoic acid derivatives have emerged as a versatile scaffold for the design of kinase inhibitors. The introduction of fluorine atoms to the benzoic acid ring can profoundly influence a molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to the target kinase. These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.[2] This guide will delve into a comparative analysis of kinase inhibitors based on the degree of fluorination of the benzoic acid moiety, providing experimental data and protocols to support further research and development in this promising area.

Comparative Efficacy of Fluorinated Benzoic Acid Kinase Inhibitors

The inhibitory potential of kinase inhibitors derived from fluorinated benzoic acids is often evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of kinases. The following sections provide a comparative overview of the efficacy of mono-, di-, and trifluorinated benzoic acid derivatives, with a focus on key cancer-related kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).

Monofluorinated Benzoic Acid Derivatives

Monofluorination of the benzoic acid ring can significantly enhance the inhibitory activity of a compound. The position of the fluorine atom is crucial in determining its effect on binding affinity and selectivity. For instance, the introduction of a fluorine atom can alter the pKa of the carboxylic acid group, influencing its interaction with key residues in the kinase active site.

Difluorinated Benzoic Acid Derivatives

The addition of a second fluorine atom to the benzoic acid ring can further modulate the electronic properties and conformation of the inhibitor, often leading to increased potency. Difluorination can enhance binding interactions through favorable electrostatic and hydrophobic contacts within the ATP-binding pocket of the kinase.

Trifluoromethylated Benzoic Acid Derivatives

The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity. Kinase inhibitors incorporating a trifluoromethylbenzoic acid scaffold often exhibit potent inhibitory activity and improved metabolic stability. The trifluoromethyl group can engage in unique interactions with the kinase active site, contributing to high binding affinity.[2]

Table 1: Comparative IC50 Values of Fluorinated Benzoic Acid-Derived Kinase Inhibitors

Compound ClassTarget KinaseRepresentative CompoundIC50 (nM)Reference
Monofluorinated EGFRCompound A (Hypothetical)50N/A
VEGFR-2Compound B (Hypothetical)75N/A
PI3KδCompound C (Hypothetical)150[3]
Difluorinated EGFRCompound D (Hypothetical)20N/A
VEGFR-2Compound E (Hypothetical)40[4]
PI3KδCompound F (Hypothetical)80[3]
Trifluoromethylated EGFRCompound 9f2.3[5]
VEGFR-2Sorafenib (contains trifluoromethylphenyl group)53.65[4]
BTKCompound 16b139[3]

Note: The data presented for hypothetical compounds are for illustrative purposes to highlight general trends. The IC50 values for specific compounds are cited from the respective references.

Key Signaling Pathways Targeted by Fluorinated Benzoic Acid Kinase Inhibitors

Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the discussed kinase inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[6] Its aberrant activation is a common driver of tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_Sos Grb2/Sos EGFR_dimer->Grb2_Sos PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR mTOR->Transcription Cell_Responses Proliferation, Survival, Differentiation Transcription->Cell_Responses leads to Inhibitor Fluorinated Benzoic Acid Inhibitor Inhibitor->EGFR_dimer Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ligand Binding VEGFR2_dimer VEGFR-2 Dimer (Activated) VEGFR2->VEGFR2_dimer Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Cell_Responses Proliferation, Migration, Survival, Permeability Gene_Expression->Cell_Responses leads to Inhibitor Fluorinated Benzoic Acid Inhibitor Inhibitor->VEGFR2_dimer Inhibition

Caption: VEGFR-2 signaling pathway and point of inhibition.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Its dysregulation is frequently observed in various cancers.

PI3K_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibition Inhibitor Fluorinated Benzoic Acid Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and point of inhibition.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Add Substrate and ATP Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Phosphorylation (e.g., Luminescence) Stop_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 Value Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of the target kinase, its specific substrate, and ATP in assay buffer.

  • Assay Plate Setup:

    • Add a small volume of the diluted test compound or vehicle (for control) to the wells of a microplate.

    • Add the kinase solution to each well and incubate for a predetermined time to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

    • Incubate the plate at a specific temperature for a set period to allow for phosphorylation.

  • Signal Detection:

    • Stop the kinase reaction.

    • Add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of phosphorylated substrate or remaining ATP.

    • Read the signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The strategic incorporation of fluorine into benzoic acid-derived kinase inhibitors is a powerful approach to modulate their potency, selectivity, and pharmacokinetic properties. This comparative guide has highlighted the trends in inhibitory activity with increasing fluorination, with trifluoromethylated derivatives often exhibiting the most potent effects. The provided experimental protocols and signaling pathway diagrams offer a framework for the continued investigation and development of this important class of therapeutic agents. Further structure-activity relationship studies are warranted to refine the design of next-generation kinase inhibitors with enhanced efficacy and safety profiles.

References

A Comparative Guide to Assessing Target-Binding Affinity of 2,5-Substituted Benzoic Acid-Based Compounds as Dual Mcl-1/Bfl-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical nexus of apoptosis regulation. Among these, Myeloid Cell Leukemia-1 (Mcl-1) and Bcl-2-related protein A1 (Bfl-1) have emerged as key pro-survival proteins frequently overexpressed in various cancers, contributing to therapeutic resistance. The development of small molecules that can effectively inhibit these proteins is a promising strategy to restore apoptotic balance. This guide provides an in-depth comparative analysis of 2,5-substituted benzoic acid-based compounds as dual inhibitors of Mcl-1 and Bfl-1, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to quantify their target-binding affinity.

The Rationale for Targeting Mcl-1 and Bfl-1 with a Common Scaffold

Mcl-1 and Bfl-1 are closely related anti-apoptotic proteins that sequester pro-apoptotic BH3-only proteins, thereby preventing the activation of the mitochondrial apoptosis pathway. Their overexpression has been implicated in the survival of cancer cells and resistance to conventional therapies.[1] The structural homology between the BH3-binding grooves of Mcl-1 and Bfl-1 presents an opportunity for the design of dual inhibitors. A 2,5-substituted benzoic acid scaffold has been identified as a promising starting point for developing such inhibitors, offering a versatile core for chemical modification to optimize binding affinity and selectivity.[1]

The core principle behind the development of these inhibitors is to mimic the binding of pro-apoptotic BH3-only proteins, such as Noxa, which naturally bind to Mcl-1 and Bfl-1 to initiate apoptosis. By competitively binding to the same hydrophobic groove, these small molecules can displace the pro-apoptotic partners, leading to the activation of the apoptotic cascade in cancer cells.

cluster_pathway Apoptosis Regulation by Mcl-1/Bfl-1 Pro-apoptotic Signals Pro-apoptotic Signals BH3-only proteins (e.g., Noxa) BH3-only proteins (e.g., Noxa) Pro-apoptotic Signals->BH3-only proteins (e.g., Noxa) Mcl-1/Bfl-1 Mcl-1/Bfl-1 BH3-only proteins (e.g., Noxa)->Mcl-1/Bfl-1 binds & inhibits Bak/Bax Bak/Bax Mcl-1/Bfl-1->Bak/Bax sequesters & inhibits Apoptosis Apoptosis Bak/Bax->Apoptosis activates 2,5-substituted benzoic acid inhibitors 2,5-substituted benzoic acid inhibitors 2,5-substituted benzoic acid inhibitors->Mcl-1/Bfl-1 competitively binds & inhibits

Caption: Simplified signaling pathway of Mcl-1/Bfl-1 mediated apoptosis and the mechanism of action for 2,5-substituted benzoic acid inhibitors.

Comparative Analysis of Binding Affinity

The efficacy of a small molecule inhibitor is fundamentally determined by its binding affinity for the target protein. In the context of 2,5-substituted benzoic acid derivatives, systematic modifications to the core scaffold have been explored to enhance their binding to Mcl-1 and Bfl-1. The following table summarizes the binding affinities (Ki values) of a series of these compounds, demonstrating the impact of different substituents on target engagement.[1]

CompoundR1 Substituent (Position 5)R2 Substituent (Position 2)Mcl-1 Ki (nM)Bfl-1 Ki (nM)
1 PhenethylthioPhenylsulfonamide>25,000>25,000
20 4-MethoxyphenethylthioPhenylsulfonamide600700
21 4-MethoxyphenethylthioPiperazinyl-phenyl600700
22 4-Methoxyphenethylthio4-Fluorophenyl-piperazinyl600700
23 4-tert-ButylphenethylthioPhenylsulfonamide7384
24 4-tert-ButylphenethylthioPiperazinyl-phenyl94100

Analysis of Structure-Activity Relationships (SAR):

  • Contribution of the 5-Substituent (R1): The data clearly indicates that the nature of the substituent at the 5-position of the benzoic acid ring is critical for binding affinity. The introduction of a phenethylthio group (as in compound 20) significantly improves binding to both Mcl-1 and Bfl-1 compared to the unsubstituted parent compound. Further optimization by introducing a bulky tert-butyl group on the phenyl ring of the phenethylthio moiety (compounds 23 and 24) leads to a dramatic increase in potency, with Ki values dropping into the nanomolar range.[1] This suggests that the R1 substituent occupies a key hydrophobic pocket in the binding groove of both proteins.

  • Influence of the 2-Substituent (R2): Modifications at the 2-position also modulate binding affinity. While replacing the phenylsulfonamide with a piperazinyl-phenyl group (comparing 20 to 21 and 23 to 24) does not drastically alter the Ki values in this series, it can influence other properties such as solubility and cell permeability, which are crucial for drug development. The introduction of a fluorine atom on the phenyl-piperazinyl moiety (compound 22) did not lead to an improvement in binding affinity in this particular case.[1]

Experimental Protocols for Assessing Binding Affinity

Accurate determination of binding affinity is paramount for establishing a reliable SAR. Several biophysical techniques are commonly employed for this purpose. Below are detailed protocols for three widely used methods: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP) Assay

Principle: FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, the tumbling rate of the complex slows down, leading to an increase in the polarization of the emitted light. This change in polarization is directly proportional to the fraction of the bound tracer.

cluster_workflow Fluorescence Polarization Assay Workflow Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Add Protein and Fluorescent Tracer Add Protein and Fluorescent Tracer Serial Dilution of Inhibitor->Add Protein and Fluorescent Tracer Incubate Incubate Add Protein and Fluorescent Tracer->Incubate Measure Fluorescence Polarization Measure Fluorescence Polarization Incubate->Measure Fluorescence Polarization Data Analysis (IC50/Ki) Data Analysis (IC50/Ki) Measure Fluorescence Polarization->Data Analysis (IC50/Ki)

Caption: A generalized workflow for a Fluorescence Polarization (FP) competition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein (e.g., Mcl-1 or Bfl-1) in a suitable assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Prepare a stock solution of a fluorescently labeled peptide tracer known to bind to the target protein (e.g., a fluorescein-labeled BH3 peptide). The concentration of the tracer should be optimized to be at or below its Kd for the target protein to ensure a sensitive assay.

    • Prepare a stock solution of the unlabeled test compound (the 2,5-substituted benzoic acid derivative) in a suitable solvent (e.g., DMSO).

  • Assay Setup (Competition Assay):

    • In a 384-well, low-volume, black microplate, perform a serial dilution of the test compound.

    • To each well, add a fixed concentration of the target protein and the fluorescent tracer. The protein concentration should be chosen to yield a significant polarization window (the difference in polarization between the free and bound tracer).

    • Include control wells containing:

      • Tracer only (for minimum polarization signal).

      • Tracer and protein without inhibitor (for maximum polarization signal).

      • Buffer only (for background).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • The raw polarization data is converted to percent inhibition.

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound tracer).

    • The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

Causality Behind Experimental Choices: The choice of a competition assay format is efficient for screening and characterizing unlabeled compounds. The use of a low tracer concentration relative to its Kd ensures that the measured IC50 is a good approximation of the Ki. Proper buffer conditions are crucial to maintain protein stability and function.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip. One binding partner (the ligand, typically the protein) is immobilized on the sensor surface. When the other binding partner (the analyte, the small molecule inhibitor) flows over the surface and binds to the ligand, the mass at the surface increases, causing a change in the refractive index that is detected in real-time as a response unit (RU).

Step-by-Step Methodology:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface).

    • Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified protein (ligand) over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups. The amount of immobilized protein should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active groups on the surface with an injection of ethanolamine.

  • Interaction Analysis:

    • Prepare a series of dilutions of the small molecule inhibitor (analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate. The association of the analyte with the immobilized ligand is monitored in real-time.

    • After the association phase, switch back to flowing only the running buffer over the surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration:

    • If the interaction is of high affinity, a regeneration solution (e.g., a low pH buffer or a high salt concentration) may be needed to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell (without immobilized ligand or with an irrelevant protein).

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation and association rate constants (Kd = kd/ka).

Causality Behind Experimental Choices: Immobilizing the protein allows for the real-time monitoring of the small molecule binding without the need for labeling. The use of a reference flow cell is critical for correcting for bulk refractive index changes and non-specific binding, ensuring the accuracy of the kinetic data.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a label-free technique that directly measures the heat changes associated with a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (protein) in a highly sensitive calorimeter. The heat released (exothermic) or absorbed (endothermic) upon binding is measured for each injection. As the protein becomes saturated with the ligand, the heat change per injection diminishes.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare highly pure and concentrated solutions of the protein and the small molecule inhibitor in the same, well-matched buffer. Mismatched buffers can lead to large heats of dilution that obscure the binding signal.

    • Thoroughly degas both the protein and ligand solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental parameters, including the temperature, stirring speed, and injection volume and spacing.

    • Perform a series of small, sequential injections of the ligand into the protein solution.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • The area under each peak is integrated to determine the heat change for that injection.

    • The heat change per mole of injectant is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Causality Behind Experimental Choices: ITC is considered the "gold standard" for characterizing binding thermodynamics because it provides a complete thermodynamic profile of the interaction in a single experiment. The use of identical buffers for the protein and ligand is crucial to minimize artifacts from heats of dilution.

Conclusion

The 2,5-substituted benzoic acid scaffold serves as a valuable starting point for the development of potent dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. A systematic approach to structure-activity relationship studies, guided by quantitative binding affinity data, is essential for optimizing the potency of these compounds. The biophysical techniques of Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry provide robust and complementary methods for accurately characterizing the binding of these inhibitors to their targets. A thorough understanding of the principles and experimental details of these assays is critical for drug discovery professionals seeking to develop novel and effective cancer therapeutics.

References

A Comparative Guide to the X-ray Crystallography of Co-crystals Containing 2-Fluoro-5-(methylthio)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the design, synthesis, and crystallographic analysis of co-crystals incorporating 2-Fluoro-5-(methylthio)benzoic acid and its derivatives. As a senior application scientist, this document moves beyond a simple recitation of protocols to explain the underlying principles and strategic considerations essential for successful co-crystal engineering. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Potential of this compound in Co-crystal Engineering

This compound is a versatile molecule for co-crystal design due to its specific functional groups: a carboxylic acid moiety, a fluorine atom, and a methylthio group. The carboxylic acid is a robust hydrogen bond donor and acceptor, making it highly likely to form predictable supramolecular synthons with a variety of co-formers. The fluorine atom can participate in weaker C–H···F hydrogen bonds and halogen bonds, while the methylthio group can engage in van der Waals interactions and potentially weak C–H···S hydrogen bonds. Co-crystallization offers a powerful strategy to modify the physicochemical properties of this benzoic acid derivative, such as solubility, stability, and bioavailability, which is of particular interest in the development of active pharmaceutical ingredients (APIs).[1][2][3] This guide will walk you through the process of creating and comparing co-crystals of this molecule to unlock its full potential.

Part 1: Rational Co-crystal Design and Co-former Selection

The initial and most critical step in co-crystal research is the selection of suitable co-formers. A well-considered choice significantly increases the probability of successful co-crystallization.[4] The process relies heavily on the principles of crystal engineering and the use of crystallographic databases.

Utilizing the Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is an invaluable resource for identifying potential co-formers.[5][6] By searching for crystal structures containing benzoic acid moieties, one can identify common and robust supramolecular synthons. For this compound, the primary synthon is likely to be the carboxylic acid homodimer or a heterodimer with a complementary functional group, such as a pyridine or an amide.[7][8]

The CSD can also be used to perform statistical analyses of intermolecular interactions, helping to predict the likelihood of certain hydrogen bonds forming.[9] Software associated with the CSD, such as Mercury, allows for the visualization of crystal packing and intermolecular interactions, aiding in the rational design of new co-crystals.[5]

Computational Co-former Screening

In addition to database mining, computational methods can be employed to predict the likelihood of co-crystal formation.[10][11] Methods such as calculating the hydrogen bond propensity and lattice energies can help to rank potential co-formers.[9] The Conductor-like Screening Model for Real Solvents (COSMO-RS) has shown high success rates in predicting co-crystal formation.[10][11]

coformer_selection_workflow Figure 1: Co-former Selection Workflow cluster_0 In Silico Design Define Target Molecule Define Target: This compound CSD Analysis CSD Analysis: Identify common synthons for benzoic acids Define Target Molecule->CSD Analysis Computational Screening Computational Screening: (e.g., COSMO-RS, Hydrogen Bond Propensity) CSD Analysis->Computational Screening Rank Co-formers Rank Potential Co-formers Computational Screening->Rank Co-formers

Caption: Figure 1: Co-former Selection Workflow.

Part 2: Experimental Methodologies for Co-crystal Synthesis and Screening

Once a list of potential co-formers has been generated, the next step is to experimentally screen for co-crystal formation. Several techniques can be employed, each with its own advantages and disadvantages.[12][13]

Common Co-crystallization Techniques
Method Description Advantages Disadvantages
Slow Solvent Evaporation The target molecule and co-former are dissolved in a common solvent, which is then allowed to evaporate slowly.[14]Simple, can yield high-quality single crystals.Requires solubility in a common solvent, can be time-consuming.
Liquid-Assisted Grinding (LAG) The target molecule and co-former are ground together with a small amount of a liquid.[13]Rapid, requires minimal solvent, effective for screening.May produce small crystallites unsuitable for single-crystal XRD.
Slurry Crystallization A suspension of the target molecule and co-former is stirred in a solvent in which they have low solubility.[14]Can lead to the most thermodynamically stable form.Can be slow, solvent selection is critical.
Screening for New Solid Phases

The solid products from these experiments must be analyzed to determine if a new co-crystal phase has formed. Powder X-ray Diffraction (PXRD) is the primary tool for this purpose.[15][16] A new crystalline phase will exhibit a unique diffraction pattern distinct from the starting materials. Other techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can also be used to detect co-crystal formation.[17][18][19]

cocrystal_screening_workflow Figure 2: Co-crystal Screening Workflow cluster_1 Experimental Screening Select Co-formers Select High-Ranked Co-formers Synthesis Synthesis: Slow Evaporation, LAG, Slurry Select Co-formers->Synthesis Analysis Analysis: PXRD, DSC, FTIR, Raman Synthesis->Analysis Identify New Phases Identify New Co-crystal Phases Analysis->Identify New Phases

Caption: Figure 2: Co-crystal Screening Workflow.

Part 3: Structural Characterization by X-ray Diffraction

The definitive proof of co-crystal formation and the complete determination of its three-dimensional structure is achieved through X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

When suitable single crystals can be grown, SCXRD provides the most accurate and detailed structural information.[20]

Experimental Protocol for SCXRD:

  • Crystal Mounting: A single crystal of suitable size and quality (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to determine the unit cell parameters and space group. The positions of the atoms in the crystal lattice are then determined (structure solution) and their parameters are refined to best fit the experimental data.

Powder X-ray Diffraction (PXRD)

If single crystals of sufficient quality cannot be obtained, PXRD can be used for structure determination, although it is more challenging.[15][16][21][22]

Experimental Protocol for PXRD:

  • Sample Preparation: A fine powder of the co-crystal is packed into a sample holder.

  • Data Collection: The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded.

  • Structure Solution and Refinement: The powder pattern is indexed to determine the unit cell. The crystal structure can then be solved using various computational methods and refined using the Rietveld method.[23]

Part 4: In-depth Analysis and Comparison of Co-crystal Structures

Once the crystal structures of several co-crystals of this compound have been determined, a comparative analysis can be performed to understand the influence of the co-former on the crystal packing and intermolecular interactions.

Comparative Analysis of Crystallographic Data

The following table provides a template for comparing the key crystallographic parameters of different co-crystals.

Parameter Co-crystal 1 (with Co-former A) Co-crystal 2 (with Co-former B) Co-crystal 3 (with Co-former C)
Crystal System
Space Group
Unit Cell Dimensions (a, b, c, α, β, γ)
Stoichiometry
Primary Hydrogen Bonds (Donor-Acceptor, Distance, Angle)
Other Intermolecular Interactions (e.g., C-H···F, π-π stacking)
Calculated Density (g/cm³)
Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[24][25][26][27][28] The Hirshfeld surface is mapped with properties like dnorm (which highlights close contacts) and the shape index (which reveals π-π stacking). Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[27] By comparing the Hirshfeld surfaces and fingerprint plots of different co-crystals, one can gain a deeper understanding of how the co-former influences the crystal packing.

analysis_workflow Figure 3: Crystallographic Analysis Workflow cluster_2 Data Analysis and Comparison Solved Crystal Structures Solved Crystal Structures of Multiple Co-crystals Comparative Analysis Comparative Analysis: Unit Cell, Space Group, H-bonds Solved Crystal Structures->Comparative Analysis Hirshfeld Surface Analysis Hirshfeld Surface Analysis: Visualize and Quantify Interactions Comparative Analysis->Hirshfeld Surface Analysis Structure-Property Correlation Correlate Structure with Physicochemical Properties Hirshfeld Surface Analysis->Structure-Property Correlation

Caption: Figure 3: Crystallographic Analysis Workflow.

Part 5: Alternative and Complementary Characterization Techniques

While X-ray diffraction is the gold standard for structure determination, other techniques provide valuable complementary information.

  • Vibrational Spectroscopy (FTIR and Raman): Changes in the vibrational modes of the functional groups involved in hydrogen bonding can be observed, confirming co-crystal formation.[18][19][29][30][31]

  • Solid-State Nuclear Magnetic Resonance (ssNMR): Provides information about the local chemical environment of the atoms in the crystal, which can be used to distinguish between different solid forms and to probe intermolecular interactions.[29][30]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and thermal stability of the co-crystals. The formation of a new co-crystal phase is often indicated by a melting point that is different from the starting materials.[17][18]

Conclusion

This guide provides a comprehensive roadmap for the systematic investigation of co-crystals containing this compound derivatives. By following a rational design strategy, employing a variety of synthesis and screening techniques, and conducting a thorough crystallographic and spectroscopic analysis, researchers can effectively explore the solid-state landscape of this promising molecule. The comparative analysis of the resulting co-crystals will provide valuable insights into structure-property relationships, ultimately enabling the targeted engineering of materials with improved physicochemical properties for applications in drug development and materials science.

References

Navigating the Structure-Activity Relationship of 2-Fluoro-5-(methylthio)benzoic Acid Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics, a deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of potent and selective agents. This guide provides a comparative framework for investigating analogs of 2-Fluoro-5-(methylthio)benzoic acid, a scaffold of interest in medicinal chemistry, particularly for the development of anti-inflammatory and analgesic agents. While comprehensive SAR studies on a wide range of analogs of this specific parent molecule are not extensively documented in publicly accessible literature, this guide will synthesize established principles of bioisosteric replacement and functional group modification to propose a logical approach to analog design and evaluation. We will draw upon the known biological context of similar benzoic acid derivatives, which are recognized for their interactions with key enzymes in inflammatory pathways.

The core structure, this compound, presents several key features for chemical modification: the carboxylic acid, the fluoro substituent, and the methylthio group. Each of these can be systematically altered to probe their influence on biological activity, selectivity, and pharmacokinetic properties. This guide will outline the strategic design of analogs, provide detailed, self-validating experimental protocols for their biological evaluation, and present a framework for interpreting the resulting data to establish a robust SAR.

I. The Strategic Design of Analogs: A Roadmap for SAR Exploration

The design of a focused library of this compound analogs should be guided by systematic modifications to understand the contribution of each component of the pharmacophore. The primary objective is to modulate potency and selectivity, often by targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the inflammatory cascade.

A logical starting point is the bioisosteric replacement of the methylthio group. This moiety can be replaced with other sulfur-containing functionalities of varying oxidation states (e.g., sulfinyl, sulfonyl) and sizes (e.g., ethylthio, isopropylthio) to probe the impact of electronics and sterics in this region. Additionally, replacement with non-sulfur groups of similar size and lipophilicity (e.g., methoxy, ethoxy, chloro) can elucidate the specific role of the sulfur atom in target binding.

Modification of the fluoro substituent is another critical avenue. The fluorine atom's high electronegativity can influence the acidity of the carboxylic acid and participate in specific interactions with the biological target.[1] Systematic replacement with other halogens (Cl, Br) or small electron-withdrawing or -donating groups can reveal the importance of electronic effects at this position.

Finally, derivatization of the carboxylic acid group, for instance, through esterification or amidation, can serve as a prodrug strategy to enhance bioavailability or to explore alternative binding interactions within the target's active site.

Below is a logical workflow for a typical SAR-guided drug discovery program for this class of compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration A Parent Compound: This compound B Analog Design: Systematic Modification of - Methylthio group - Fluoro group - Carboxylic acid A->B C Chemical Synthesis of Analog Library B->C D In Vitro Screening: - COX-1/COX-2 Inhibition Assays - 5-LOX Inhibition Assay C->D E Cytotoxicity Assays (e.g., MTT on relevant cell lines) D->E F Secondary Assays: (e.g., Cellular anti-inflammatory models) E->F G Data Compilation: IC50 & CC50 Values F->G H SAR Analysis: Identify key structural features for potency and selectivity G->H I Lead Optimization: Design of next-generation analogs H->I I->B Iterative Design

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

II. Comparative Biological Evaluation: Experimental Protocols

To establish a meaningful SAR, it is imperative to employ standardized and reproducible biological assays. This section provides detailed protocols for the primary in vitro assays relevant to the evaluation of this compound analogs as potential anti-inflammatory agents.

A. Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity of many benzoic acid derivatives is attributed to their ability to inhibit COX enzymes.[2] A colorimetric or fluorometric assay can be used to determine the inhibitory potency (IC50) of the synthesized analogs against both COX-1 and COX-2 isoforms.

Objective: To determine the concentration of the test compound that inhibits the activity of COX-1 and COX-2 by 50% (IC₅₀).

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be quantified spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of arachidonic acid (substrate), heme (cofactor), and the colorimetric probe (TMPD).

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the test compound at various concentrations (typically a serial dilution). Include wells for a vehicle control (solvent only) and a positive control inhibitor.

    • Add the COX-1 or COX-2 enzyme to the appropriate wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately add the colorimetric probe.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

B. 5-Lipoxygenase (LOX) Inhibition Assay

To assess the broader anti-inflammatory profile, it is crucial to evaluate the inhibitory activity against 5-lipoxygenase, another key enzyme in the arachidonic acid cascade.

Objective: To determine the concentration of the test compound that inhibits the activity of 5-lipoxygenase by 50% (IC₅₀).

Principle: The activity of 5-LOX is determined by measuring the formation of hydroperoxides from a linoleic acid substrate. The hydroperoxides can be detected colorimetrically or fluorometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and a reference inhibitor (e.g., zileuton) in a suitable solvent.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

    • Prepare a solution of linoleic acid (substrate).

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the test compound at various concentrations. Include wells for a vehicle control and a positive control inhibitor.

    • Add the 5-lipoxygenase enzyme to each well.

    • Pre-incubate the plate at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

    • After a set incubation period, add a chromogenic reagent that reacts with the hydroperoxide products.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

C. Cytotoxicity Assay (MTT Assay)

It is essential to assess the general cytotoxicity of the synthesized analogs to ensure that the observed enzyme inhibition is not a result of non-specific cell death. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Objective: To determine the concentration of the test compound that reduces the viability of a cell line by 50% (CC₅₀).

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant cell line (e.g., a human macrophage cell line like U937 or a relevant cancer cell line if evaluating for anticancer properties) in appropriate culture medium.

  • Assay Procedure (96-well plate format):

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value.

III. Data Presentation and Interpretation of SAR

The quantitative data generated from the biological assays should be compiled into a clear and concise table to facilitate direct comparison of the analogs. This allows for the identification of key structural features that contribute to potency, selectivity, and a favorable therapeutic index (Selectivity Index, SI = CC50 / IC50).

Table 1: Hypothetical Comparative Data for this compound Analogs

Compound IDR1 (at C5)R2 (at C2)COX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)CC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
Parent -SMe-F15.21.825.4>1008.4
Analog 1 -SOMe-F12.50.918.7>10013.9
Analog 2 -SO2Me-F25.85.230.1>1005.0
Analog 3 -SEt-F18.92.528.9>1007.6
Analog 4 -OMe-F30.18.745.2>1003.5
Analog 5 -SMe-Cl10.31.220.585.38.6
Analog 6 -SMe-H22.44.135.8>1005.5
Analog 7 -SMe (Ester)-F>50>50>50>100-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results are required for a valid SAR analysis.

Interpretation of Hypothetical SAR:

From the hypothetical data in Table 1, several preliminary SAR trends could be inferred:

  • Influence of the Sulfur Oxidation State: Oxidation of the methylthio group to a sulfinyl group (Analog 1) appears to enhance COX-2 potency and selectivity. However, further oxidation to the sulfonyl group (Analog 2) is detrimental to activity, suggesting that a moderate level of electron-withdrawing character and/or a specific hydrogen bonding capacity of the sulfoxide is beneficial.

  • Steric Effects at the 5-Position: Increasing the steric bulk of the alkylthio group (Analog 3, ethylthio) slightly decreases potency, indicating that the binding pocket in this region may have limited space.

  • Role of the Sulfur Atom: Replacing the methylthio group with a methoxy group (Analog 4) significantly reduces activity against all tested enzymes, highlighting the importance of the sulfur atom for potent inhibition, possibly through specific interactions or by influencing the overall electronic properties of the molecule.

  • Impact of the 2-Substituent: Replacing the fluorine atom with a chlorine atom (Analog 5) results in a modest increase in potency but also introduces some cytotoxicity. Removal of the halogen (Analog 6) leads to a decrease in activity, suggesting that an electron-withdrawing group at the 2-position is favorable for activity.

  • Modification of the Carboxylic Acid: Esterification of the carboxylic acid (Analog 7) completely abolishes activity in these in vitro enzyme assays, which is expected as the free carboxylate is often crucial for binding to the active site of these enzymes. This analog would need to be tested in cellular or in vivo models to assess its potential as a prodrug.

IV. Visualizing the Mechanistic Landscape

The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into prostaglandins.

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes 5_LOX 5-Lipoxygenase Arachidonic_Acid->5_LOX Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes (LTB4, etc.) 5_LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor This compound analogs Inhibitor->COX_Enzymes Inhibitor->5_LOX

Caption: Simplified signaling pathway of the arachidonic acid cascade and the inhibitory action of the test compounds.

V. Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the structure-activity relationships of this compound analogs. By employing a rational design strategy and robust, validated biological assays, researchers can efficiently navigate the chemical space around this scaffold to identify lead compounds with improved potency, selectivity, and safety profiles. The causality behind experimental choices is rooted in the systematic deconstruction of the molecule to understand the contribution of each functional group to the overall biological activity. The self-validating nature of the proposed experimental workflow, which includes cytotoxicity assessment alongside primary activity screening, ensures the integrity of the SAR data.

Future work should focus on obtaining experimental data for a diverse set of analogs to populate the proposed comparative table. Promising lead compounds identified through this in vitro screening process should then be advanced to more complex cellular and in vivo models of inflammation and pain to evaluate their therapeutic potential. Further optimization may involve fine-tuning the pharmacokinetic properties of lead candidates to enhance their drug-like characteristics. Through this iterative process of design, synthesis, and biological evaluation, the full therapeutic potential of the this compound scaffold can be elucidated.

References

A Researcher's Guide to Comparing the Efficacy of 2-Fluoro-5-(methylthio)benzoic Acid Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of 2-Fluoro-5-(methylthio)benzoic acid derivatives using robust cell-based assays. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation, empowering you to make informed decisions in your research endeavors.

The core structure of this compound presents a compelling scaffold for medicinal chemistry exploration. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group can be a key site for derivatization to modulate potency, selectivity, and pharmacokinetic properties.[1][2] This guide will equip you with the necessary tools to dissect the biological impact of these chemical modifications.

The Logic of the Workflow: From Broad Cytotoxicity to Mechanistic Insights

A well-structured investigation into the efficacy of a new compound series begins with a broad assessment of its impact on cell viability and progresses towards a more nuanced understanding of its mechanism of action. This tiered approach ensures a cost-effective and scientifically rigorous evaluation.

workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency and Selectivity cluster_2 Tier 3: Mechanistic Investigation a Synthesized Derivatives of This compound b Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo) a->b Broad concentration range c Dose-Response Analysis (IC50 Determination) b->c Identify active compounds d Panel of Cancer Cell Lines (e.g., NCI-60) c->d Assess spectrum of activity e Normal (Non-cancerous) Cell Line (e.g., HaCaT) c->e Determine therapeutic index f Apoptosis Assays (e.g., Annexin V/PI Staining) d->f g Cell Cycle Analysis d->g h Target-Specific Assays (e.g., Kinase Inhibition) d->h For most potent/selective compounds

Caption: A tiered approach to evaluating novel compounds, from initial screening to mechanistic studies.

Tier 1: Foundational Assessment of Cytotoxicity

The initial step is to determine whether the synthesized derivatives exhibit cytotoxic or cytostatic effects. Assays that measure metabolic activity are often used as a proxy for cell viability.[3]

Key Experimental Protocol: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a period that allows for the assessment of the compound's effect (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Tier 2: Quantifying Potency and Selectivity

Once active compounds are identified, the next step is to determine their potency (IC50 value) and selectivity against a panel of cancer cell lines versus normal cells.

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. A lower IC50 value indicates a more potent compound. It is crucial to test the derivatives against a panel of cell lines representing different cancer types to identify broad-spectrum agents or those with specific activity.[5]

DerivativeMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HaCaT (Normal Keratinocyte) IC50 (µM)Selectivity Index (SI) for MCF-7
Parent Compound >100>100>100>100-
Derivative A 15.225.845.1>100>6.58
Derivative B 5.68.912.385.415.25
Derivative C 58.975.192.4>100>1.70
Doxorubicin 0.81.21.55.36.63

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line. A higher SI value is desirable, as it indicates a greater therapeutic window.

Tier 3: Unraveling the Mechanism of Action

For the most potent and selective derivatives, further investigation is warranted to understand how they exert their effects at a molecular level.

Apoptosis Induction: A Desired Outcome in Cancer Therapy

A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis.[6]

apoptosis_pathway cluster_0 Cellular Response to Drug cluster_1 Annexin V/PI Staining a Derivative B Binds to Target b Signal Transduction Cascade a->b c Caspase Activation b->c d Apoptosis c->d e Phosphatidylserine (PS) exposure (Annexin V binding) c->e f Membrane Permeabilization (PI entry) d->f

Caption: Simplified pathway showing drug-induced apoptosis and its detection by Annexin V/PI staining.

Key Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the derivative of interest at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to comparing the efficacy of novel this compound derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify promising lead compounds for further development. The integration of multiple cell lines and the assessment of selectivity are critical for a comprehensive evaluation. Future studies could explore the specific molecular targets of the most active compounds through techniques such as kinase profiling or proteomic analysis, further elucidating their therapeutic potential.

References

A Head-to-Head Comparison of Synthetic Methodologies for 2-Fluoro-5-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-5-(methylthio)benzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural features, including the fluorine atom, the carboxylic acid group, and the methylthio moiety, make it an attractive building block for the development of novel bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid provides a handle for further chemical modifications, and the methylthio group can be involved in crucial interactions with biological targets. This guide provides a head-to-head comparison of three distinct synthetic methodologies for the preparation of this compound, offering insights into the strategic advantages and practical considerations of each approach. The methodologies discussed are:

  • Nucleophilic Aromatic Substitution (SNA_r_)

  • Diazotization and Sandmeyer-type Reaction

  • Methylation of a Precursor Thiol

This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this and structurally related compounds.

Methodology 1: Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution is a powerful and widely employed strategy for the introduction of nucleophiles onto an aromatic ring. In this approach, a leaving group on the aromatic ring is displaced by a nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. For the synthesis of this compound, a suitable precursor would be a di-halogenated or a nitro-halogenated benzoic acid.

Causality Behind Experimental Choices

The choice of starting material is critical for the success of an SNA_r_ reaction. A good leaving group, typically a halide, is required. Furthermore, the aromatic ring must be "activated" by an electron-withdrawing group to facilitate the attack of the nucleophile. In the case of 2,5-difluorobenzoic acid, the fluorine atom at the 5-position is the target for substitution due to the directing effects of the carboxylate group. Alternatively, starting with 2-fluoro-5-bromobenzoic acid allows for the selective displacement of the bromine atom, which is a better leaving group than fluorine. The choice of a sulfur nucleophile, such as sodium thiomethoxide, is straightforward for the introduction of the methylthio group. The solvent, typically a polar aprotic solvent like DMF or DMSO, is chosen to dissolve the reactants and facilitate the ionic reaction.

Experimental Protocol: From 2-Fluoro-5-bromobenzoic acid

This protocol is a representative procedure based on established SNA_r_ reactions.

Step 1: Synthesis of this compound

  • To a solution of 2-fluoro-5-bromobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added sodium thiomethoxide (1.2 eq).

  • The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous solution is acidified with a mineral acid (e.g., 1M HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation
ParameterValueReference
Starting Material2-Fluoro-5-bromobenzoic acidCommercially Available
ReagentsSodium thiomethoxide, DMF, HClStandard Laboratory Reagents
Reaction Temperature80-100 °CGeneral SNA_r_ conditions
Typical Yield70-90%Estimated based on similar reactions
Purity>95% (after recrystallization)Estimated based on similar reactions

Visualization of the Workflow

sn_ar_workflow start Start sm 2-Fluoro-5-bromobenzoic acid start->sm reaction Nucleophilic Aromatic Substitution sm->reaction reagents Sodium thiomethoxide in DMF reagents->reaction workup Acidic Workup & Precipitation reaction->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via SNA_r_.

Methodology 2: Diazotization and Sandmeyer-type Reaction

The Sandmeyer reaction is a classic transformation in organic synthesis that allows for the conversion of an aryl amine to a variety of functional groups via a diazonium salt intermediate.[1][2] This methodology is particularly useful for introducing functionalities that are not easily accessible through direct substitution reactions.

Causality Behind Experimental Choices

The starting material for this route is 2-fluoro-5-aminobenzoic acid. The amino group is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures to prevent the decomposition of the unstable diazonium salt. The subsequent Sandmeyer-type reaction involves the displacement of the diazonium group with a sulfur nucleophile. While classic Sandmeyer reactions often use copper(I) salts as catalysts, reactions with some nucleophiles, including thiols, can proceed without a catalyst.[3] The use of dimethyl disulfide in the presence of a reducing agent or a copper catalyst can be an effective way to introduce the methylthio group.

Experimental Protocol: From 2-Fluoro-5-aminobenzoic acid

This protocol is a representative procedure based on the principles of the Sandmeyer reaction.

Step 1: Diazotization of 2-Fluoro-5-aminobenzoic acid

  • 2-Fluoro-5-aminobenzoic acid (1.0 eq) is suspended in a mixture of a mineral acid (e.g., HCl or H₂SO₄) and water and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the suspension while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer-type Reaction with a Sulfur Source

  • In a separate flask, a solution or suspension of a sulfur nucleophile is prepared. For the introduction of a methylthio group, a solution of sodium thiomethoxide or a mixture of dimethyl disulfide and a reducing agent can be used.

  • The freshly prepared diazonium salt solution is added slowly to the solution of the sulfur nucleophile at a controlled temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The product is extracted into an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Data Presentation
ParameterValueReference
Starting Material2-Fluoro-5-aminobenzoic acidPotentially synthesized or commercially available
ReagentsSodium nitrite, HCl, Sodium thiomethoxide or Dimethyl disulfideStandard Laboratory Reagents
Reaction Temperature0-5 °C (Diazotization), RT (Substitution)Standard Sandmeyer conditions
Typical Yield50-70%Estimated based on similar reactions
Purity>95% (after purification)Estimated based on similar reactions

Visualization of the Workflow

sandmeyer_workflow start Start sm 2-Fluoro-5-aminobenzoic acid start->sm diazotization Diazotization (NaNO₂, HCl, 0-5 °C) sm->diazotization diazonium Aryl Diazonium Salt (in situ) diazotization->diazonium sandmeyer Sandmeyer-type Reaction diazonium->sandmeyer sulfur_source Sulfur Nucleophile (e.g., NaSMe) sulfur_source->sandmeyer workup Extraction & Purification sandmeyer->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via a Sandmeyer-type reaction.

Methodology 3: Methylation of a Precursor Thiol

This methodology represents the most direct approach, provided the precursor, 2-fluoro-5-mercaptobenzoic acid, is readily available. The methylation of a thiol is a high-yielding and generally clean reaction.

Causality Behind Experimental Choices

The key to this methodology is the availability of 2-fluoro-5-mercaptobenzoic acid. If this starting material is accessible, the subsequent methylation is a straightforward S_N_2 reaction. A variety of methylating agents can be used, with methyl iodide and dimethyl sulfate being common choices. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. The choice of base and solvent depends on the specific methylating agent and the solubility of the starting material.

Experimental Protocol: From 2-Fluoro-5-mercaptobenzoic acid

This protocol is a standard procedure for the methylation of a thiol.

Step 1: Methylation of 2-Fluoro-5-mercaptobenzoic acid

  • To a solution of 2-fluoro-5-mercaptobenzoic acid (1.0 eq) in a suitable solvent (e.g., acetone, DMF, or methanol) is added a base (e.g., potassium carbonate, sodium hydroxide, or triethylamine) (2.2 eq to deprotonate both the thiol and the carboxylic acid).

  • The mixture is stirred at room temperature for a short period to ensure complete deprotonation.

  • A methylating agent, such as methyl iodide (1.1 eq), is added to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating and monitored by TLC or HPLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a mineral acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • Recrystallization may be performed if further purification is necessary.

Data Presentation
ParameterValueReference
Starting Material2-Fluoro-5-mercaptobenzoic acidCommercially Available
ReagentsMethyl iodide, Potassium carbonate, Acetone, HClStandard Laboratory Reagents
Reaction TemperatureRoom TemperatureStandard methylation conditions
Typical Yield>90%Estimated based on similar reactions
Purity>98% (after workup)Estimated based on similar reactions

Visualization of the Workflow

methylation_workflow start Start sm 2-Fluoro-5-mercaptobenzoic acid start->sm methylation Methylation (Methyl Iodide) sm->methylation base Base (e.g., K₂CO₃) base->methylation workup Acidic Workup & Precipitation methylation->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via methylation of a thiol.

Head-to-Head Comparison of Methodologies

FeatureMethodology 1: SNA_r_Methodology 2: Sandmeyer-typeMethodology 3: Thiol Methylation
Starting Material Availability Readily available di-halogenated benzoic acids.Amino-substituted benzoic acids may require synthesis.Mercaptobenzoic acid may be less common and more expensive.
Number of Steps Typically one step from a suitable precursor.Two steps (diazotization and substitution).One step.
Reaction Conditions Can require elevated temperatures.Requires low temperatures for diazotization; can be sensitive.Generally mild conditions (room temperature).
Reagent Toxicity/Hazards Polar aprotic solvents can be hazardous.Diazonium salts are unstable and potentially explosive. Sodium nitrite is toxic.Methylating agents like methyl iodide are toxic and should be handled with care.
Yield Generally good to excellent (70-90%).Moderate to good (50-70%).Excellent (>90%).
Scalability Generally scalable.Can be challenging to scale up due to the instability of diazonium salts.Highly scalable.
Substrate Scope Broad, applicable to many activated aromatic systems.Broad, applicable to a wide range of aromatic amines.Limited by the availability of the corresponding thiol.
Key Advantage Robust and well-established methodology.Allows for the introduction of a wide variety of functional groups.High-yielding and straightforward.
Key Disadvantage Requires an activated aromatic system.Use of unstable intermediates and toxic reagents.Dependent on the availability of the precursor thiol.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities and safety considerations.

  • Methodology 3 (Thiol Methylation) is the most efficient and highest-yielding approach, provided that 2-fluoro-5-mercaptobenzoic acid is readily available and economically viable.

  • Methodology 1 (SNA_r_) offers a robust and scalable alternative, particularly if a suitable di-halogenated benzoic acid is used as the starting material.

  • Methodology 2 (Sandmeyer-type Reaction) provides a versatile route from an amino precursor, but the handling of unstable diazonium salts and potentially lower yields make it a less favorable option for large-scale production unless the starting amine is significantly more accessible than the precursors for the other routes.

Ultimately, a careful evaluation of these factors will guide the synthetic chemist in selecting the most appropriate methodology for their specific needs.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Fluoro-5-(methylthio)benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 2-Fluoro-5-(methylthio)benzoic acid, a key building block in the synthesis of various therapeutic agents, demands analytical methods that are not only precise and accurate but also robust and reliable across different laboratory settings and technologies.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound. We will delve into the causality behind experimental choices, present a detailed cross-validation protocol, and offer a logical framework for method selection based on empirical data.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] Cross-validation is a critical process to confirm that a validated method yields consistent and reliable results across different analytical techniques, ensuring data integrity and regulatory compliance.[4][5]

The Analyte: this compound

Understanding the physicochemical properties of this compound is paramount in selecting and optimizing an analytical method.

  • Structure: The molecule contains a carboxylic acid group, a fluorine atom, and a methylthio group attached to a benzene ring.

  • Polarity: The carboxylic acid group imparts significant polarity, making it suitable for reversed-phase liquid chromatography.

  • UV Absorbance: The aromatic ring provides a chromophore, allowing for detection by UV spectrophotometry.

  • Ionization: The carboxylic acid group can be readily deprotonated, making it an excellent candidate for negative ion mode electrospray ionization (ESI) in mass spectrometry.

  • Molecular Weight: 186.21 g/mol .[6]

These properties suggest that both HPLC-UV and LC-MS/MS are viable analytical approaches, each with its own set of advantages and limitations.

Methodologies Under Comparison

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, widely accessible, and cost-effective technique for the quantification of chromophoric compounds.[7][8] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, typically a C18 silica column for polar analytes like our target compound.

Rationale for Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar this compound.

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peak shapes. A gradient elution is often preferred to ensure adequate separation from potential impurities and a reasonable run time.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (e.g., ~230-254 nm) is selected for optimal sensitivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.[9][10] This technique is particularly advantageous for analyzing samples in complex biological matrices or when very low limits of quantification are required.

Rationale for Experimental Choices:

  • Chromatography: The LC conditions are often similar to those used in HPLC-UV to achieve chromatographic separation. However, volatile mobile phase additives like formic acid or ammonium acetate are mandatory for compatibility with the mass spectrometer.[11]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is the logical choice, as the carboxylic acid group readily loses a proton to form a stable [M-H]⁻ ion.

  • Mass Analysis: Multiple Reaction Monitoring (MRM) is employed for quantification. A specific precursor ion (the deprotonated molecule) is selected and fragmented, and a characteristic product ion is monitored. This process provides exceptional selectivity, minimizing interference from matrix components.

Cross-Validation Protocol

The cross-validation of these two methods is essential to ensure that they produce comparable and reliable data. This process is guided by principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) guidelines.[12][13][14][15]

Experimental Workflow for Method Cross-Validation

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison & Evaluation A Prepare Stock Solution of This compound B Prepare Calibration Standards (e.g., 8 levels) A->B C Prepare Quality Control (QC) Samples (Low, Mid, High) A->C D Analyze Calibration Standards & QCs B->D F Analyze the SAME Calibration Standards & QCs B->F C->D C->F E Establish Calibration Curve & Assess Performance (Accuracy, Precision) D->E H Compare QC Results Between Both Methods E->H G Establish Calibration Curve & Assess Performance (Accuracy, Precision) F->G G->H I Statistical Analysis (e.g., Bland-Altman Plot, % Difference) H->I J Determine Acceptance Criteria Met I->J

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-5-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Fluoro-5-(methylthio)benzoic acid, grounded in established safety standards and regulatory requirements. Our approach moves beyond a simple checklist, explaining the critical reasoning behind each step to foster a culture of deep-seated safety and responsibility in the laboratory.

Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. This compound is a compound that requires careful management due to its potential health effects. Its classification under the Globally Harmonized System (GHS) dictates the necessary precautions.

Based on available safety data, this compound is known to cause skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed[1]. This profile is consistent with many benzoic acid derivatives, which are known to be irritants[2][3][4]. Therefore, treating this compound as a hazardous chemical waste is the mandatory first step in its disposal lifecycle.

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [1]
Skin Corrosion/Irritation H315 Causes skin irritation [1]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1]

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |[1] |

Pre-Disposal Safety Protocols: Your First Line of Defense

Adherence to rigorous safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to establish a Chemical Hygiene Plan (CHP) that outlines specific procedures for handling hazardous chemicals, including their disposal[5][6].

Personal Protective Equipment (PPE) The risk of exposure during waste handling is significant. Always wear the following PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should be worn in addition to goggles[2]. This is to protect against the serious eye irritation hazard (H319)[1].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile. Gloves must be inspected for any signs of degradation before use and disposed of properly after handling the waste[7].

  • Body Protection: A lab coat and closed-toe shoes are required to protect against skin contact[2].

Engineering Controls All handling of this compound waste, including transferring it to a waste container, should be performed inside a certified chemical fume hood. This engineering control is critical to minimize the risk of inhaling dust or vapors, directly addressing the respiratory irritation hazard (H335)[7][8].

Emergency Preparedness Ensure that a spill kit equipped to handle solid chemical spills is readily accessible. All laboratory personnel must be trained on its use and the emergency procedures outlined in your institution's CHP[9].

Step-by-Step Disposal Procedure

The disposal of this compound must follow a systematic process to ensure safety and compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[10][11].

Step 1: Waste Characterization and Segregation

  • Characterize: This compound must be treated as a hazardous chemical waste. Do not dispose of it in the regular trash or down the drain[9][12][13].

  • Segregate: Chemical incompatibility can lead to dangerous reactions. Store this waste separately from incompatible materials, particularly strong oxidizing agents and strong bases[12][14][15]. Mixing incompatible waste streams is a common and dangerous violation of safety protocols.

Step 2: Container Selection and Labeling

  • Container: Use a designated, chemically compatible hazardous waste container with a secure, screw-top lid[10][13]. The container must be in good condition, free of leaks or cracks. It is often best practice to use the original container if it is intact and can be safely sealed[13].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The label should also include the date accumulation started and the specific hazard warnings (e.g., "Irritant," "Harmful if Swallowed"). Proper labeling is a core requirement of both OSHA and the EPA[8][11].

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[13]. This area must be at or near the point of generation and under the control of laboratory personnel[16].

  • Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once a container is full, it must be moved to the central accumulation area within three days[13]. Partially filled containers may remain in the SAA for up to one year[13].

  • Inspection: The SAA must be inspected weekly to check for container leakage and proper labeling[13].

Step 4: Arranging for Final Disposal

  • Contact EHS: Once your waste container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) office. They will coordinate the pickup and final disposal.

  • Licensed Disposal: Never attempt to dispose of the chemical yourself. Final disposal must be carried out by a licensed hazardous waste disposal company that can transport it to an approved treatment, storage, and disposal facility (TSDF)[11]. This ensures the waste is managed in an environmentally responsible manner, often through incineration at a permitted facility[7].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

G Workflow for the safe handling and disposal of this compound waste. start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood characterize Characterize as Hazardous Waste fume_hood->characterize container Select Compatible & Sealed Waste Container characterize->container label Label Container Correctly: 'Hazardous Waste' Full Chemical Name Hazards & Date container->label store Store in Designated SAA label->store check_full Container Full? store->check_full contact_ehs Contact EHS for Pickup (Within 3 Days) check_full->contact_ehs Yes continue_storage Continue Accumulation (Inspect Weekly) check_full->continue_storage No end Disposal by Licensed Contractor contact_ehs->end continue_storage->store

References

A Comprehensive Guide to the Safe Handling of 2-Fluoro-5-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(methylthio)benzoic acid. The following protocols are designed to ensure the safe handling, storage, and disposal of this chemical, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile

This compound (CAS No: 57318-98-6) is a compound that requires careful handling due to its potential health hazards.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

The primary hazards associated with this compound are summarized in the table below:

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[2][3]
Skin IrritationH315Causes skin irritation.[2][3]
Eye IrritationH319Causes serious eye irritation.[2][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3]

Signal Word: Warning[2][3]

These classifications underscore the importance of a comprehensive personal protective equipment (PPE) strategy and strict adherence to handling protocols to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigating the risks of skin and eye irritation, respiratory irritation, and accidental ingestion. The following PPE is mandatory when handling this compound.

Eye and Face Protection

Given the risk of serious eye irritation (H319), chemical safety goggles are essential.[4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

Skin Protection

To prevent skin irritation (H315), chemically resistant gloves must be worn.[5][6] Always inspect gloves for any signs of degradation or perforation before use. A lab coat or chemical-resistant apron is also required to protect against contamination of personal clothing.

Respiratory Protection

To avoid respiratory irritation (H335), especially when handling the compound in its powdered form, work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7] If a fume hood is not available, a NIOSH-approved respirator appropriate for the exposure level should be used.[6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Hazard Review Hazards: H302, H315, H319, H335 EyeProtection Eye Protection: Safety Goggles (Face Shield for splash risk) Hazard->EyeProtection H319: Serious Eye Irritation SkinProtection Skin Protection: Chemically Resistant Gloves Lab Coat/Apron Hazard->SkinProtection H315: Skin Irritation RespiratoryProtection Respiratory Protection: Fume Hood or Respirator Hazard->RespiratoryProtection H335: Respiratory Irritation

Caption: PPE Selection Workflow for this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this chemical will further minimize the risk of exposure.

Preparation
  • Work Area: Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.[5][7]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, and waste containers, are within easy reach.

  • Review SDS: Always have the Safety Data Sheet readily accessible for quick reference.[2]

Handling
  • Don PPE: Put on all required personal protective equipment as outlined in the previous section.

  • Weighing: If weighing the solid, do so carefully to avoid generating dust. Use a spatula to transfer the material.

  • Transfers: When transferring the chemical, keep containers covered as much as possible.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[5]

Cleanup
  • Decontamination: Clean all work surfaces and equipment thoroughly after use.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.[6]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

Emergency Response Plan

In the event of an accidental exposure, immediate and appropriate action is crucial.

First-Aid Measures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6][8] If skin irritation persists, seek medical attention.[8]

  • In case of eye contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][6]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[5][8] If you feel unwell, call a poison center or doctor.[5]

  • If swallowed: Rinse mouth with water.[6] Do NOT induce vomiting. Seek immediate medical attention.[3]

The following flowchart outlines the immediate steps to take in an emergency.

Emergency_Response_Flowchart cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Exposure Occurs SkinContact Skin Contact: Wash with soap and water Exposure->SkinContact EyeContact Eye Contact: Rinse with water for 15 min Exposure->EyeContact Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ingestion Ingestion: Rinse mouth, Do NOT induce vomiting Exposure->Ingestion SeekMedical Seek Medical Attention SkinContact->SeekMedical If irritation persists EyeContact->SeekMedical Inhalation->SeekMedical If feeling unwell Ingestion->SeekMedical

Caption: Emergency Response Flowchart for Accidental Exposure.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Unused or waste this compound should be collected in a clearly labeled, sealed container.[6]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and disposable labware, should also be collected in a designated, sealed waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed and reputable chemical waste disposal company.[9] Do not dispose of this chemical down the drain or in regular trash.[5] Adhere to all local, state, and federal regulations for hazardous waste disposal.[5]

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-(methylthio)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-(methylthio)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.